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  • Product: 3-Chloro-7-bromo-4-hydroxyquinoline
  • CAS: 1203579-13-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Polysubstituted Quinolines

An In-depth Technical Guide to the Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, antibacterial, and anticancer applications.[1][2] Halogenation of the quinoline ring system provides a powerful tool to modulate the electronic, metabolic, and binding properties of these molecules. The target molecule, 3-chloro-7-bromo-4-hydroxyquinoline, is a highly functionalized heterocyclic compound with potential as a key intermediate in the synthesis of more complex bioactive molecules. The specific placement of chloro and bromo substituents, combined with the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form), offers multiple points for further chemical elaboration.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-chloro-7-bromo-4-hydroxyquinoline. The strategy is built upon well-established, fundamental reactions in heterocyclic chemistry, focusing on a two-step approach: the initial construction of the core quinoline ring system followed by regioselective chlorination. This document is intended for researchers and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale that govern the experimental choices.

Synthetic Strategy: A Two-Stage Approach

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The C3-chloro bond can be formed via electrophilic chlorination of a 7-bromo-4-hydroxyquinoline precursor. This key intermediate, in turn, can be constructed from a suitably substituted aniline, specifically 3-bromoaniline, through a cyclization reaction that builds the pyridinone portion of the quinoline ring. This leads to the proposed forward synthesis:

  • Step 1: Gould-Jacobs Reaction to synthesize the 7-bromo-4-hydroxyquinoline core from 3-bromoaniline and diethyl ethoxymethylenemalonate.

  • Step 2: Electrophilic Chlorination at the C3 position to yield the final product.

This pathway is selected for its reliability, use of readily available starting materials, and the high degree of regiocontrol expected in each step.

Part 1: Synthesis of the Core Intermediate: 7-Bromo-4-hydroxyquinoline

The foundational step in this synthesis is the construction of the bicyclic quinoline system. The Gould-Jacobs reaction is an exceptionally effective method for creating 4-hydroxyquinolines from anilines and malonic ester derivatives.[3]

Chemical Principle and Rationale

The reaction proceeds in two distinct thermal stages. First, 3-bromoaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution on the electron-deficient vinylogous ester of DEEM, displacing the ethoxy group. This condensation typically occurs at moderate temperatures (120-140 °C) and forms the key intermediate, diethyl ((3-bromophenylamino)methylene)malonate.

The second stage is a thermal cyclization that requires significantly higher temperatures (~250 °C). Under these conditions, the anilinomethylenemalonate intermediate undergoes an intramolecular cyclization, followed by the elimination of ethanol, to form the quinoline ring. This reaction is typically performed in a high-boiling, inert solvent such as diphenyl ether to achieve the necessary temperature. The resulting product is an ester, which is subsequently saponified and decarboxylated in situ or in a separate workup step to yield the desired 4-hydroxyquinoline.[3] The choice of 3-bromoaniline as the starting material directly and unambiguously places the bromine atom at the 7-position of the resulting quinoline ring.

Detailed Experimental Protocol
  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture to 130-140 °C for 2 hours. Ethanol, generated as a byproduct, can be collected in the Dean-Stark trap to monitor the reaction's progress.

  • After cooling slightly, add diphenyl ether (approx. 5-10 times the weight of the aniline) to the flask.

  • Cyclization: Heat the mixture to 250 °C under a nitrogen atmosphere. Maintain this temperature for 30-45 minutes. The cyclization product will often precipitate from the hot solution.

  • Allow the reaction mixture to cool to below 100 °C and add hexane to precipitate the product further and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.

  • Purification: The crude 7-bromo-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure intermediate.

Part 2: Regioselective Chlorination of 7-Bromo-4-hydroxyquinoline

With the core structure established, the final step is the introduction of a chlorine atom at the C3 position. The 4-hydroxyquinoline ring system is electron-rich, making it susceptible to electrophilic substitution.

Chemical Principle and Rationale

The 4-hydroxy group (or its 4-oxo tautomer) is a strongly activating group. It directs electrophilic substitution primarily to the C3 position, which is analogous to the alpha-position of a ketone in the quinolone tautomer. This inherent reactivity allows for controlled, regioselective chlorination without affecting the other positions on the quinoline ring.

N-Chlorosuccinimide (NCS) is an excellent choice for this transformation. It is a mild and efficient source of electrophilic chlorine (Cl+), minimizing the risk of over-chlorination or other side reactions that might occur with harsher reagents like chlorine gas or sulfuryl chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which helps to solubilize the starting material and facilitate the reaction.

Detailed Experimental Protocol
  • Reaction Setup: Suspend 7-bromo-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as DMF or glacial acetic acid in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) to the suspension portion-wise at room temperature while stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any residual DMF and succinimide byproduct, followed by a wash with a small amount of cold ethanol or diethyl ether.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization to afford pure 3-chloro-7-bromo-4-hydroxyquinoline.

Data and Workflow Summary

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsMolar Ratio (to starting material)SolventTemperatureTimeTypical Yield
1Gould-Jacobs Cyclization3-Bromoaniline, DEEM1.0 : 1.05Diphenyl Ether250 °C0.5-1 h75-85%
2Chlorination7-Bromo-4-hydroxyquinoline, NCS1.0 : 1.1DMF60 °C4-6 h80-90%
Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from the starting materials to the final target molecule.

G cluster_1 Step 1: Gould-Jacobs Reaction cluster_2 Reagent cluster_3 Step 2: Electrophilic Chlorination SM1 3-Bromoaniline SM2 Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Intermediate: 7-Bromo-4-hydroxyquinoline p1 SM1->p1 SM2->p1 Product Target Molecule: 3-Chloro-7-bromo-4-hydroxyquinoline p2 Intermediate->p2 Reagent N-Chlorosuccinimide (NCS) Reagent->p2 p1->Intermediate Thermal Cyclization (Diphenyl Ether, 250°C) p2->Product Chlorination (DMF, 60°C)

Caption: Synthetic pathway for 3-chloro-7-bromo-4-hydroxyquinoline.

Conclusion

The synthesis of 3-chloro-7-bromo-4-hydroxyquinoline is efficiently achieved through a strategic, two-step sequence involving a Gould-Jacobs cyclization to form the quinoline core, followed by a regioselective electrophilic chlorination. This methodology is robust, scalable, and relies on well-understood chemical transformations, making it highly applicable in a research or drug development setting. The resulting polysubstituted quinoline serves as a valuable platform for the development of novel chemical entities with potential therapeutic applications.

References

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Gonzalez, J., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • G-Bîrzu, O., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research Online. Available at: [Link]

  • Wikipedia. Camps quinoline synthesis. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Chloro-7-bromo-4-hydroxyquinoline

Abstract: This technical guide provides a comprehensive overview of 3-chloro-7-bromo-4-hydroxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. While a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-chloro-7-bromo-4-hydroxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact isomeric substitution pattern is not prominently listed in major chemical databases, suggesting its status as a novel or less-common research compound, this document outlines its core physicochemical properties, proposes robust synthetic pathways, and details methodologies for its characterization and safe handling. Drawing from established principles of quinoline chemistry, this paper serves as a foundational resource for researchers and drug development professionals aiming to synthesize, characterize, and utilize this versatile molecular scaffold.

The Strategic Value of Halogenated 4-Hydroxyquinolines in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its versatile heterocyclic structure is amenable to substitution, allowing for the fine-tuning of pharmacological properties. The 4-hydroxyquinoline (or its tautomeric form, 4-quinolinone) scaffold is of particular interest and is found in compounds ranging from early antibacterial agents to modern cytotoxic drugs for cancer therapy.[2]

The introduction of halogen atoms onto the quinoline core is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. Halogens, such as chlorine and bromine, can significantly alter properties like:

  • Lipophilicity: Influencing membrane permeability and cellular uptake.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Participating in halogen bonding, a potent non-covalent interaction with biological targets that can enhance binding affinity and selectivity.[3]

  • Electronic Effects: Modifying the acidity and reactivity of other functional groups on the ring.

Specifically, the di-halogenated pattern of 3-chloro-7-bromo-4-hydroxyquinoline presents a unique combination of features. The bromine at the 7-position and chlorine at the 3-position are expected to synergistically enhance biological activity, a phenomenon observed in other multiply halogenated quinoline series.[1] This targeted substitution makes the compound an attractive starting point for the development of novel kinase inhibitors, anti-infective agents, and other targeted therapeutics.[4]

Physicochemical and Structural Characteristics

A critical structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolinone form. In solid state and in most solvents, the quinolinone form is generally favored due to the stability of the amide group.

PropertyValueSource
IUPAC Name 7-Bromo-3-chloroquinolin-4-olPredicted
Alternate Name 7-Bromo-3-chloro-1H-quinolin-4-onePredicted
Molecular Formula C₉H₅BrClNOCalculated
Molecular Weight 258.50 g/mol Calculated
InChI InChI=1S/C9H5BrClNO/c10-5-1-2-7-6(3-5)12-4-8(11)9(7)13/h1-4,13HPredicted
InChIKey Predicted based on structurePredicted
SMILES C1=CC2=C(C=C1Br)N=C(C=C2O)ClPredicted
Physical Form Expected to be a solid at room temperatureBased on analogs[6]

Synthesis and Mechanistic Rationale

The synthesis of 3-chloro-7-bromo-4-hydroxyquinoline requires a multi-step approach that leverages classic heterocyclic chemistry reactions followed by regioselective halogenation. A logical and robust pathway is proposed below, based on the well-established Gould-Jacobs reaction.[7][8]

Proposed Synthetic Workflow

The synthesis is best approached in three primary stages:

  • Core Ring Formation: Construction of the 7-bromo-4-hydroxyquinoline core via the Gould-Jacobs reaction.

  • Chlorination: Introduction of the chloro group at the 3-position.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Electrophilic Chlorination A 3-Bromoaniline B Diethyl (ethoxymethylene)malonate C Anilidomethylenemalonate Intermediate D 7-Bromo-4-hydroxyquinoline-3-carboxylate E 7-Bromo-4-hydroxyquinoline F N-Chlorosuccinimide (NCS) G 3-Chloro-7-bromo-4-hydroxyquinoline (Target Compound)

Caption: Proposed synthetic workflow for 3-chloro-7-bromo-4-hydroxyquinoline.

Causality and Experimental Protocol

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Core Intermediate)

  • Rationale: The Gould-Jacobs reaction is the method of choice as it reliably produces the 4-hydroxyquinoline core from an appropriately substituted aniline.[7] Starting with 3-bromoaniline ensures the bromine is correctly positioned at the 7-position of the final quinoline ring system. The reaction proceeds through condensation of the aniline with diethyl (ethoxymethylene)malonate, followed by a high-temperature thermal cyclization. The subsequent saponification and decarboxylation steps remove the ester group at the 3-position, preparing it for the subsequent chlorination.

  • Protocol:

    • Combine equimolar amounts of 3-bromoaniline and diethyl (ethoxymethylene)malonate. Heat the mixture, typically at 100-120 °C, for 1-2 hours to form the anilidomethylenemalonate intermediate.

    • Add the crude intermediate to a high-boiling point solvent such as diphenyl ether, pre-heated to ~250 °C. Maintain this temperature for 15-30 minutes to effect thermal cyclization.

    • Cool the reaction mixture and treat with hexane to precipitate the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

    • Hydrolyze the ester by refluxing in an aqueous solution of sodium hydroxide (10-20%).

    • Acidify the cooled solution with a strong acid (e.g., HCl) to precipitate 7-bromo-4-hydroxyquinoline-3-carboxylic acid.[9]

    • Decarboxylate the acid by heating it in a suitable solvent (or neat) above its melting point until gas evolution ceases, yielding 7-bromo-4-hydroxyquinoline.

Step 2: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

  • Rationale: The 4-hydroxy and amino groups on the quinoline ring are strongly activating ortho-, para-directing groups. The 3-position is electronically activated and sterically accessible for electrophilic substitution. N-Chlorosuccinimide (NCS) is an effective and relatively mild electrophilic chlorinating agent for such activated systems.

  • Protocol:

    • Dissolve the 7-bromo-4-hydroxyquinoline intermediate in a suitable solvent like glacial acetic acid or DMF.

    • Add one equivalent of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-chloro-7-bromo-4-hydroxyquinoline.

Analytical Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols provide a self-validating system for structural confirmation.

TechniquePredicted Data/Observations
¹H NMR Aromatic protons on the benzene portion of the quinoline ring (H5, H6, H8) would appear as distinct multiplets or doublets in the 7.5-8.5 ppm range. The proton at the 2-position (H2) would likely be a singlet further downfield. The hydroxyl proton (OH) will be a broad singlet, the position of which is dependent on solvent and concentration.
¹³C NMR Expect ~9 distinct carbon signals. The carbonyl carbon (C4) will be significantly downfield (~170-180 ppm). Carbons attached to halogens (C3, C7) will have characteristic shifts.
Mass Spec (HRMS) The high-resolution mass spectrum should show a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of C₉H₆BrClNO⁺.
FTIR Key stretches would include a broad O-H band (~3400 cm⁻¹), C=O stretching from the quinolinone tautomer (~1650 cm⁻¹), C=C and C=N aromatic ring stretches (~1600-1450 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.
Standard Analytical Workflow Protocol
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the final compound in a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a dilute solution in methanol or acetonitrile for LC-MS analysis.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer. Confirm proton-proton and proton-carbon correlations to definitively assign all signals.

  • Mass Spectrometry: Perform ESI-HRMS analysis to confirm the elemental composition and isotopic pattern, providing definitive proof of the molecular formula.

  • Purity Analysis: Use HPLC with UV detection (e.g., at 254 nm) to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Reactivity and Applications in Drug Development

3-Chloro-7-bromo-4-hydroxyquinoline is not merely a final product but a versatile intermediate scaffold for building libraries of drug candidates. The three key reactive sites—the 4-hydroxy group, the 3-chloro group, and the 7-bromo group—offer distinct opportunities for derivatization.

  • 4-OH Group: Can be alkylated (e.g., Williamson ether synthesis) to introduce side chains that can modulate solubility or interact with specific binding pockets. It can also be converted to a triflate, a good leaving group for subsequent cross-coupling reactions.

  • 3-Cl Group: While less reactive than the 4-position in some contexts, it can potentially undergo nucleophilic aromatic substitution under specific conditions.

  • 7-Br Group: This position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents, dramatically expanding the chemical space for structure-activity relationship (SAR) studies.

G Core 3-Chloro-7-bromo-4-hydroxyquinoline

Caption: Key derivatization pathways for library synthesis.

Safety, Handling, and Storage

As a halogenated aromatic heterocyclic compound, 3-chloro-7-bromo-4-hydroxyquinoline should be handled with appropriate caution. Safety protocols should be based on data from structurally similar compounds.

  • Hazard Classification (Predicted): Based on analogs like 7-chloro-4-hydroxyquinoline, the compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10] It may also cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion and Future Outlook

3-Chloro-7-bromo-4-hydroxyquinoline represents a highly promising, albeit under-explored, chemical scaffold. Its specific di-halogenation pattern provides a unique electronic and steric profile that is valuable for modern drug discovery programs. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and further derivatization. The logical synthetic pathways and detailed analytical protocols described herein are designed to empower researchers to confidently produce and validate this compound. Its true potential will be realized through the systematic synthesis of derivative libraries and their subsequent screening against a wide range of biological targets, particularly in the fields of oncology and infectious diseases.

References

  • Diaconu, V.M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

  • Biernasiuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Retrieved from: [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 7-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Global Substance Registration System. (n.d.). 7-BROMO-4-CHLOROQUINOLINE. Retrieved from: [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth. 2024, 101, 524–541. Retrieved from: [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chem. Proc. 2025, 18, 128. Retrieved from: [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Org. Biomol. Chem., 2022,20, 110-114. Retrieved from: [Link]

  • Molnár, J., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from: [Link]

  • Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • NICNAS. (2015). Quinolines: Human health tier II assessment. Retrieved from: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from: [Link]

  • MDPI. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from: [Link]

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics 2015, 34, 23, 5472–5483. Retrieved from: [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from: [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from: [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

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Foundational

3-Chloro-7-bromo-4-hydroxyquinoline molecular weight

An In-depth Technical Guide to 3-Chloro-7-bromo-4-hydroxyquinoline Abstract This technical guide provides a comprehensive scientific overview of 3-Chloro-7-bromo-4-hydroxyquinoline, a halogenated heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-7-bromo-4-hydroxyquinoline

Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-7-bromo-4-hydroxyquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a foundational structure in numerous pharmaceuticals, known for a wide spectrum of therapeutic activities including antimalarial, anticancer, and antibacterial properties.[1][2][3][4][5] The strategic incorporation of halogen atoms, such as chlorine and bromine, is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details the calculated physicochemical properties, proposes a robust and logical synthetic pathway, outlines a self-validating analytical characterization protocol, and discusses potential biological applications based on established structure-activity relationships for this class of compounds.

Physicochemical Properties and Molecular Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. As 3-Chloro-7-bromo-4-hydroxyquinoline is a specialized research chemical, its empirical data is not widely published. The following table summarizes its core molecular characteristics, with the molecular weight calculated from the constituent atomic masses.

PropertyValueSource / Method
Molecular Formula C₉H₅BrClNO-
Molecular Weight 276.46 g/mol Calculated
IUPAC Name 7-bromo-3-chloroquinolin-4-olIUPAC Nomenclature
Canonical SMILES C1=CC2=C(C=C1Br)N=C(C(=C2)O)ClStructure-based
InChI Key (Predicted)Structure-based
Appearance (Predicted) Off-white to pale yellow solidAnalogy to similar quinolines

Proposed Synthesis Protocol

The synthesis of multi-substituted quinolines requires a strategic approach to ensure correct regiochemistry. The following proposed pathway is designed for logical bond formation and high-yield transformations, based on established organometallic and heterocyclic chemistry principles. The causality for each step is explained to provide insight into the protocol design.

Overall Synthetic Strategy

The proposed synthesis employs a convergent strategy, beginning with a commercially available substituted aniline. The core quinoline ring is first constructed using a classic cyclization reaction. This is followed by sequential, regioselective halogenation steps to install the required chloro and bromo substituents.

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Experimental Methodology

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline Intermediate

This step utilizes the Gould-Jacobs reaction, a robust and well-documented method for creating the 4-hydroxyquinoline core.[6]

  • Reactant Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-bromoaniline (1.0 eq) with diethyl malonate (1.1 eq).

  • Initial Condensation: Heat the mixture to 140-150°C for 2 hours. This initial step forms the anilinomethylenemalonate intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add the reaction mixture slowly to a pre-heated high-boiling point solvent, such as Dowtherm A, at 240-250°C.

    • Causality: The high temperature is essential to drive the thermal cyclization and subsequent elimination of ethanol, which closes the heterocyclic ring to form the quinoline scaffold.

  • Work-up and Isolation: After cooling, the solid product will precipitate. Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A. The intermediate, 7-bromo-4-hydroxyquinoline, can be further purified by recrystallization from ethanol or a similar protic solvent.

Step 2: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

This step introduces the chlorine atom at the C3 position via electrophilic aromatic substitution.

  • Reactant Preparation: Dissolve the dried 7-bromo-4-hydroxyquinoline intermediate (1.0 eq) from Step 1 in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a 100 mL round-bottom flask.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.

    • Causality: The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position. NCS is chosen as a mild and effective source of electrophilic chlorine (Cl+), minimizing over-chlorination and side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC. Gentle heating (40-50°C) may be applied to drive the reaction to completion if necessary.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. The final product, 3-Chloro-7-bromo-4-hydroxyquinoline, can be purified using column chromatography on silica gel or by recrystallization to achieve high purity.

Analytical Characterization: A Self-Validating System

To ensure the successful synthesis of the correct target molecule, a series of orthogonal analytical techniques must be employed. This protocol constitutes a self-validating system where the results from each analysis corroborate the others to confirm the structure and purity.

TechniqueExpected Result & Rationale
Mass Spectrometry (MS) Primary Validation: The mass spectrum should exhibit a complex molecular ion [M]+ cluster around m/z 276. Rationale: This confirms the molecular weight. The unique isotopic signature of having one bromine atom (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and one chlorine atom (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) will produce a characteristic pattern of peaks at M, M+2, and M+4, providing unambiguous confirmation of the elemental composition.
¹H NMR Spectroscopy Structural Confirmation: The spectrum should show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the four protons on the quinoline ring system. The coupling constants (J-values) between adjacent protons will confirm their relative positions. The C4-OH proton may appear as a broad singlet.
¹³C NMR Spectroscopy Carbon Skeleton Confirmation: The spectrum should display 9 distinct carbon signals. The chemical shifts will be characteristic of the quinoline core, with carbons attached to electronegative atoms (Br, Cl, O, N) appearing at predictable downfield positions.
High-Performance Liquid Chromatography (HPLC) Purity Assessment: A single, sharp peak under various mobile phase conditions indicates high purity of the final compound. This is critical for ensuring that subsequent biological assays are performed on the correct molecule without interference from impurities.

Potential Applications & Biological Context

While specific biological data for 3-Chloro-7-bromo-4-hydroxyquinoline is not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry. Halogenation is a key strategy for enhancing the potency and tuning the properties of such scaffolds.

  • Anticancer Activity: Many substituted quinolines function as kinase inhibitors by competing with ATP at the enzyme's active site.[7] Halogen atoms can form critical hydrogen bonds or halogen bonds within the binding pocket, enhancing inhibitory activity.

  • Antimicrobial & Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[4] The presence of halogens can increase lipophilicity, aiding in cell membrane penetration, and can be crucial for binding to microbial or parasitic targets.[1]

  • Research Intermediate: This compound serves as a valuable building block for creating more complex molecules.[7] The chloro, bromo, and hydroxy groups offer distinct chemical handles for further functionalization through reactions like Suzuki coupling (at the bromo position), nucleophilic substitution (at the chloro position), and etherification (at the hydroxy group).

G cluster_0 Mechanism of Kinase Inhibition Compound Substituted Quinoline (e.g., 3-Cl-7-Br-4-OHQ) Kinase Kinase Active Site Compound->Kinase Competitively Binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Downstream Cell Proliferation & Survival Phosphorylation->Downstream Promotes

Caption: General mechanism of quinolines as competitive ATP-binding kinase inhibitors.

Safety and Handling

As a halogenated, biologically active heterocyclic compound, 3-Chloro-7-bromo-4-hydroxyquinoline should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine dust.[9][10] Avoid all direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the environment.

This guide provides the foundational knowledge required to synthesize, characterize, and safely handle 3-Chloro-7-bromo-4-hydroxyquinoline, enabling further research into its potential as a valuable molecule in drug discovery and development.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem - NIH. [Link]

  • Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. [Link]

  • 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980. PubChem. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - CN112500341A.
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  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802. PubChem. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685. PubChem. [Link]

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Exploratory

Biological activity of 3-Chloro-7-bromo-4-hydroxyquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Chloro-7-bromo-4-hydroxyquinoline Derivatives Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Chloro-7-bromo-4-hydroxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility is enhanced through substitution, with halogenation and hydroxylation playing pivotal roles in modulating biological activity. This guide focuses on the specific, yet underexplored, 3-chloro-7-bromo-4-hydroxyquinoline framework. By synthesizing data from related quinoline derivatives, this document serves as a technical resource for researchers, scientists, and drug development professionals. It outlines plausible synthetic strategies, explores the significant potential for anticancer and antimicrobial activities, details robust experimental protocols for evaluation, and discusses the underlying mechanisms and structure-activity relationships that drive the therapeutic promise of this compound class.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound, is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This has led to the development of FDA-approved drugs for a variety of conditions, including cancer, malaria, and microbial infections.[2] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.

The Strategic Importance of Halogenation and Hydroxylation:

  • Halogenation (Cl, Br): The introduction of chlorine and bromine atoms can significantly enhance a molecule's therapeutic index. These modifications increase lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, halogens can form strong halogen bonds with biological targets, increasing binding affinity and potency.[2][3] The presence of bromo and chloro substituents on the quinoline ring has been shown to enhance antibacterial activity.[2]

  • 4-Hydroxy Group: The hydroxyl group at the C4 position is critical. It exists in tautomeric equilibrium with its keto form, 4-quinolone. This functionality is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and can chelate metal ions essential for the function of various enzymes, a common mechanism in antimicrobial and anticancer agents.[4][5]

This guide provides a comprehensive framework for investigating 3-chloro-7-bromo-4-hydroxyquinoline derivatives, from their chemical synthesis to the validation of their biological effects.

Synthesis and Characterization

The synthesis of the 3-chloro-7-bromo-4-hydroxyquinoline core can be approached through established heterocyclic chemistry reactions, followed by sequential halogenation. A plausible route involves an initial cyclization to form the quinoline ring system, such as the Conrad-Limpach or Gould-Jacobs reaction, followed by targeted electrophilic substitution to introduce the halogen atoms.

A proposed synthetic workflow is outlined below. The initial step could involve the reaction of a 4-bromoaniline derivative with a suitable β-ketoester to form the 7-bromo-4-hydroxyquinoline core. Subsequent chlorination, potentially using N-chlorosuccinimide (NCS), would yield the target scaffold.

G cluster_0 Synthetic Workflow A 4-Bromoaniline Derivative C Cyclization (e.g., Conrad-Limpach) A->C B Diethyl Malonate / β-Ketoester B->C D 7-Bromo-4-hydroxyquinoline C->D Thermal Cyclization F 3-Chloro-7-bromo-4-hydroxyquinoline D->F Electrophilic Chlorination E Chlorinating Agent (e.g., NCS) E->F G Further Derivatization (e.g., Alkylation, Amination) F->G SNAr / O-Alkylation H Library of Derivatives G->H G Derivative 3-Chloro-7-bromo-4- hydroxyquinoline Derivative Topoisomerase Topoisomerase II Derivative->Topoisomerase Inhibition DNA DNA Replication/ Transcription Topoisomerase->DNA Enables DSB DNA Double-Strand Breaks Topoisomerase->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Hypothetical pathway of anticancer action via Topoisomerase II inhibition.

Quantitative Data Summary

The cytotoxic potential of novel compounds is quantified by their IC50 value—the concentration required to inhibit 50% of cancer cell growth. The table below presents representative data from related 7-chloroquinoline derivatives to serve as a benchmark for evaluating new analogs. [6][7]

Compound Class Cell Line Assay Type IC50 (µM) Reference
7-Chloroquinoline Hydrazone Leukemia (SR) SRB 0.12 [6]
N'-(7-chloro-quinolin-4-yl) Derivative Breast (MCF-7) SRB 11.52 [6]
7-Chloroquinoline MBH Adduct Leukemia (HL-60) MTT 3.55 [7]

| 7-Chloroquinoline MBH Adduct | Colon (HCT-116) | MTT | 6.58 | [7]|

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a robust method for assessing cell viability based on the measurement of cellular protein content. [6] Rationale: The SRB assay is a reliable and sensitive endpoint for cytotoxicity screening. It relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions, providing a quantifiable measure of total biomass that is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This step ensures a healthy, logarithmically growing monolayer before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the 3-chloro-7-bromo-4-hydroxyquinoline derivatives in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). A dose-response curve is essential for accurately determining the IC50 value.

  • Cell Fixation: Gently aspirate the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. TCA precipitates proteins and fixes the cells to the plate, preserving the cellular biomass for staining.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely. Thorough washing is critical to reduce background noise.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. The acidic conditions facilitate the binding of the anionic SRB dye to the cationic protein residues.

  • Destaining and Solubilization: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Antimicrobial Activity

Halogenated quinolines have a long history as effective antimicrobial agents. [2]Their mechanism often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window for selective toxicity. [8][9]

Potential Mechanisms of Action

The primary mechanism for quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. [10]These enzymes are crucial for managing DNA topology during replication. Inhibition leads to the cessation of DNA synthesis and bacterial cell death. The 3-chloro-7-bromo-4-hydroxyquinoline scaffold could also disrupt the bacterial cell membrane, leading to a loss of membrane potential and leakage of cellular contents.

Quantitative Data Summary

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. The table below provides a standardized format for presenting MIC data.

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive ControlExpected MIC (µg/mL) of Novel Compound
Staphylococcus aureusPositive0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin[Insert Data]
Escherichia coliNegative0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative0.5, 1, 2, 4, 8, 16, 32, 64Gentamicin[Insert Data]
Candida albicansN/A (Fungus)0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole[Insert Data]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of a compound in a liquid medium, following guidelines from the Clinical and Laboratory Standard Institute (CLSI). [11] Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds against a standardized bacterial inoculum, providing a clear and reproducible MIC value.

G cluster_0 MIC Determination Workflow A Prepare 2x Compound Serial Dilutions in Broth C Inoculate Plate (50µL Bacteria + 50µL Drug) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate (18-24h at 37°C) C->D E Read Results Visually or by OD600 D->E F Determine MIC E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, at twice the desired final concentration.

  • Inoculum Preparation: Culture the desired bacterial strain overnight. Dilute the culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 to obtain the final inoculum density of ~1 x 10⁶ CFU/mL. Standardization of the inoculum is the most critical step for reproducibility.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate. This brings the total volume to 100 µL and dilutes the compound to its final test concentration. The final bacterial density will be approximately 5 x 10⁵ CFU/mL. [11]4. Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

Based on the broader quinoline literature, a predictive SAR for the 3-chloro-7-bromo-4-hydroxyquinoline scaffold can be established:

  • C4-Hydroxy Group: This group is likely indispensable for activity. Its ability to chelate metal ions within enzyme active sites (e.g., DNA gyrase, topoisomerases) and form key hydrogen bonds is a primary driver of potency.

  • C7-Bromo Group: Substitution at the C7 position with a halogen is a common strategy to enhance potency. The bromine atom increases lipophilicity, aiding cellular penetration, and its size and electronegativity can lead to favorable interactions in hydrophobic pockets of target proteins. [2]* C3-Chloro Group: The C3 position is less commonly substituted. The presence of a chlorine atom here could serve multiple purposes: it may sterically direct the molecule into a specific binding conformation, provide an additional point of interaction through halogen bonding, and block a potential site of metabolic attack, thereby increasing the compound's half-life.

Conclusion and Future Perspectives

The 3-chloro-7-bromo-4-hydroxyquinoline scaffold represents a promising, yet largely unexplored, area for drug discovery. The strategic placement of two different halogens and a critical hydroxyl group suggests a high potential for potent anticancer and antimicrobial activities. This guide provides the foundational knowledge and practical methodologies required to systematically investigate these derivatives.

Future work should focus on synthesizing a focused library of these compounds with variations at other positions to fully elucidate the SAR. Promising hits from in vitro screens must be advanced to in vivo efficacy models and undergo comprehensive ADME/Tox profiling to assess their drug-like properties. Ultimately, target deconvolution studies will be essential to precisely identify the molecular mechanisms responsible for their biological effects, paving the way for the development of novel therapeutic agents.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. Retrieved January 23, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 3-Chloro-7-bromo-4-hydroxyquinoline: Synthesis, Characterization, and Predicted Biological Activity

Disclaimer: The following document is a prospective technical guide based on established chemical principles and literature on analogous compounds. To date, a comprehensive study of 3-chloro-7-bromo-4-hydroxyquinoline ha...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document is a prospective technical guide based on established chemical principles and literature on analogous compounds. To date, a comprehensive study of 3-chloro-7-bromo-4-hydroxyquinoline has not been reported in peer-reviewed literature. This guide is intended to provide a scientifically grounded framework for its synthesis and evaluation.

Introduction: The Quinoline Scaffold and the Promise of Halogenation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, antimalarial, and anticancer properties.[1] The strategic placement of substituents on the quinoline core is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation, in particular, plays a crucial role in enhancing biological activity through various mechanisms, such as increasing lipophilicity, improving metabolic stability, and forming halogen bonds with biological targets.[1]

This guide focuses on the novel, yet-to-be-synthesized compound, 3-chloro-7-bromo-4-hydroxyquinoline. The presence of both a chloro and a bromo substituent at key positions is anticipated to confer unique electronic and steric properties, potentially leading to enhanced or novel biological activities. This document provides a plausible synthetic pathway for 3-chloro-7-bromo-4-hydroxyquinoline, outlines detailed experimental protocols, and predicts its physicochemical properties and biological potential based on extensive analysis of structurally related compounds.

Proposed Synthetic Pathway

The synthesis of 3-chloro-7-bromo-4-hydroxyquinoline can be logically approached through a multi-step sequence, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by targeted halogenation steps.[2][3] The proposed pathway prioritizes regiochemical control to achieve the desired substitution pattern.

The overall proposed synthetic workflow is as follows:

  • Gould-Jacobs Reaction: Synthesis of the intermediate 7-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester from 3-bromoaniline.

  • Hydrolysis and Decarboxylation: Conversion of the ester to 7-bromo-4-hydroxyquinoline.

  • Chlorination: Introduction of a chlorine atom at the 3-position of the quinoline ring.

Synthetic_Pathway_3-chloro-7-bromo-4-hydroxyquinoline cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Chlorination A 3-Bromoaniline C 7-Bromo-4-hydroxyquinoline-3-carboxylate A->C Heat B Diethyl ethoxymethylenemalonate B->C D 7-Bromo-4-hydroxyquinoline C->D 1. NaOH (aq) 2. Heat F 3-Chloro-7-bromo-4-hydroxyquinoline D->F Solvent (e.g., CH3CN) E N-Chlorosuccinimide (NCS) E->F

Caption: Proposed synthetic workflow for 3-chloro-7-bromo-4-hydroxyquinoline.

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of analogous quinoline derivatives and are presented as a practical guide.

Step 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This initial step utilizes the Gould-Jacobs reaction to construct the core quinoline structure.[2][4]

  • Reagents and Materials:

    • 3-Bromoaniline

    • Diethyl ethoxymethylenemalonate

    • High-boiling point solvent (e.g., diphenyl ether)

    • Reaction flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture gently to approximately 100-120°C for 1-2 hours to facilitate the initial condensation and elimination of ethanol.

    • Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.

    • Increase the temperature to reflux (approximately 250°C) and maintain for 30-60 minutes to induce cyclization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 7-Bromo-4-hydroxyquinoline

This step involves the hydrolysis of the ester followed by decarboxylation.

  • Reagents and Materials:

    • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

    • Aqueous sodium hydroxide (e.g., 10% w/v)

    • Hydrochloric acid (for acidification)

    • Heating source

  • Procedure:

    • Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid intermediate.

    • Isolate the intermediate by filtration, wash with water, and dry.

    • Heat the dried carboxylic acid intermediate above its melting point until the cessation of gas evolution (CO2) indicates the completion of decarboxylation.

    • The resulting solid is 7-bromo-4-hydroxyquinoline, which can be purified by recrystallization.

Step 3: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

This final step introduces the chlorine atom at the 3-position.

  • Reagents and Materials:

    • 7-Bromo-4-hydroxyquinoline

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile or another suitable solvent

  • Procedure:

    • Dissolve 7-bromo-4-hydroxyquinoline in a suitable solvent like acetonitrile.

    • Add an equimolar amount of N-Chlorosuccinimide (NCS) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

    • Monitor the reaction by TLC.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 3-chloro-7-bromo-4-hydroxyquinoline.

Predicted Physicochemical Properties

While experimental data for 3-chloro-7-bromo-4-hydroxyquinoline is unavailable, its properties can be predicted based on the known characteristics of the closely related 7-chloro-4-hydroxyquinoline.[5]

PropertyPredicted Value for 3-Chloro-7-bromo-4-hydroxyquinolineData for 7-Chloro-4-hydroxyquinoline[5]
Molecular Formula C₉H₅BrClNOC₉H₆ClNO
Molecular Weight ~258.5 g/mol 179.60 g/mol
Appearance Likely a solid at room temperatureSolid
Solubility Expected to be sparingly soluble in water, more soluble in organic solventsSparingly soluble in water
XLogP3 > 1.21.2

Predicted Biological and Pharmacological Activities

The biological profile of 3-chloro-7-bromo-4-hydroxyquinoline can be inferred from the extensive literature on halogenated quinoline derivatives. The presence of both chloro and bromo substituents is expected to significantly influence its activity.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties.[6] The halogen substituents can enhance this activity.[1] It is plausible that 3-chloro-7-bromo-4-hydroxyquinoline will exhibit activity against a range of Gram-positive and Gram-negative bacteria. Some quinoline derivatives have also demonstrated antifungal activity.[1]

Anticancer Activity

The quinoline scaffold is present in several anticancer agents.[7][8] Halogenation, particularly at positions that enhance lipophilicity and interaction with biological targets, can lead to potent cytotoxic effects against various cancer cell lines.[9] The mechanism of action for such compounds can be diverse, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.

Protocols for Biological Evaluation

To validate the predicted biological activities, the following standardized protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[10]

  • Materials:

    • Test compound (3-chloro-7-bromo-4-hydroxyquinoline) dissolved in DMSO

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Add the bacterial suspension to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cells.[11][12]

  • Materials:

    • Test compound dissolved in DMSO

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

While 3-chloro-7-bromo-4-hydroxyquinoline remains a novel chemical entity, this guide provides a robust, scientifically-backed framework for its synthesis and evaluation. The proposed synthetic route leverages well-established reactions in quinoline chemistry, and the predicted biological activities are grounded in the extensive body of research on analogous halogenated quinolines. The detailed protocols for synthesis and biological testing offer a clear path for researchers to explore the potential of this promising compound in the fields of antimicrobial and anticancer drug discovery. Further empirical investigation is warranted to fully elucidate the chemical and biological properties of this unique molecule.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 23, 2026, from [Link]

  • 7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.). Google Patents.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Selected quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

Spectroscopic data for 3-Chloro-7-bromo-4-hydroxyquinoline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-7-bromo-4-hydroxyquinoline This guide provides a comprehensive analysis of the expected spectroscopic data for 3-Chloro-7-bromo-4-hydroxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-7-bromo-4-hydroxyquinoline

This guide provides a comprehensive analysis of the expected spectroscopic data for 3-Chloro-7-bromo-4-hydroxyquinoline, a halogenated quinoline derivative. As molecules of this class are pivotal scaffolds in medicinal chemistry and drug development, a thorough understanding of their structural characterization is paramount for researchers and scientists.[1][2][3] This document moves beyond a simple data listing to explain the causality behind the expected spectral features, providing field-proven insights into data acquisition and interpretation.

The structural elucidation of a novel or synthesized compound relies on the synergistic application of multiple analytical techniques. Here, we will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a self-validating framework for confirming the molecular structure of 3-Chloro-7-bromo-4-hydroxyquinoline.

Molecular Structure and Tautomerism

3-Chloro-7-bromo-4-hydroxyquinoline is expected to exist predominantly in its 4-quinolone tautomeric form, which is generally more stable for 4-hydroxyquinolines. This tautomerism significantly influences the spectroscopic properties, particularly the presence of an N-H proton and a carbonyl group (C=O), which present distinct spectral signatures. Our analysis will proceed with the assumption of this more stable 4-quinolone tautomer.

Caption: Structure of the predominant tautomer, 3-Chloro-7-bromo-1H-quinolin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-7-bromo-4-hydroxyquinoline, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern.

Expertise & Causality: Predicting the NMR Spectrum

The chemical shifts in the quinoline ring are influenced by the electronic effects of the substituents. The bromine at C7 and chlorine at C3 are electron-withdrawing groups, which will deshield (shift to higher ppm) nearby protons and carbons. The 4-oxo group also has a significant deshielding effect, while the N-H group's resonance will be broad and concentration-dependent.

  • ¹H NMR Predictions:

    • The molecule has four aromatic protons.

    • H2: This proton is adjacent to the nitrogen and the C=O group, and is expected to be the most deshielded aromatic proton, appearing as a singlet due to the lack of an adjacent proton at C3.

    • H5: This proton is in the 'peri' position to the C4-carbonyl group, leading to significant deshielding. It will appear as a doublet, coupled to H6.

    • H6: This proton will be a doublet of doublets, coupled to both H5 and H8.

    • H8: This proton is ortho to the bromine atom and will appear as a doublet, coupled to H6.

    • N1-H: A broad singlet is expected, with a chemical shift that can vary significantly with solvent and concentration.

  • ¹³C NMR Predictions:

    • The spectrum will show nine distinct carbon signals.[4]

    • C4 (Carbonyl): The carbonyl carbon will be the most deshielded, appearing at a very high chemical shift (>170 ppm).

    • C3 & C7: The carbons directly attached to the halogens will be significantly influenced.

    • Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (110-150 ppm), with their precise shifts determined by the combined electronic effects of the substituents.[5]

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, which is suitable for compounds with potentially low solubility and allows for the observation of exchangeable protons like N-H.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover a range of 0-16 ppm.

      • Acquire data for 16-32 scans with a relaxation delay of 2 seconds.

      • Set the temperature to 298 K.

    • ¹³C NMR:

      • Use a proton-decoupled pulse program.

      • Set the spectral width to 0-220 ppm.

      • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum using the residual solvent peak (DMSO-d₆ at ~2.50 ppm) and the ¹³C spectrum (DMSO-d₆ at ~39.52 ppm).

Data Presentation: Predicted NMR Assignments

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
N1-H 11.0 - 12.0 br s -
H2 8.5 - 8.8 s -
H5 8.0 - 8.2 d J = ~8.5 Hz
H6 7.6 - 7.8 dd J = ~8.5, ~1.5 Hz

| H8 | 7.9 - 8.1 | d | J = ~1.5 Hz |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted δ (ppm)
C2 140 - 145
C3 120 - 125
C4 175 - 180
C4a 138 - 142
C5 125 - 130
C6 123 - 128
C7 115 - 120
C8 128 - 132

| C8a | 145 - 150 |

Caption: Predicted ¹H NMR assignments for 3-Chloro-7-bromo-1H-quinolin-4-one.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]

Expertise & Causality: Predicting Key IR Absorptions

The IR spectrum of 3-Chloro-7-bromo-1H-quinolin-4-one is expected to be dominated by several key features:

  • N-H Stretch: A broad absorption is expected in the 3200-3400 cm⁻¹ region, characteristic of a hydrogen-bonded N-H group in the solid state.[7]

  • Aromatic C-H Stretch: A weaker absorption just above 3000 cm⁻¹.

  • C=O Stretch (Amide I band): A very strong and sharp absorption between 1640-1680 cm⁻¹ is the most indicative peak for the 4-quinolone structure.[8]

  • Aromatic C=C/C=N Stretches: Multiple sharp absorptions of medium to strong intensity are expected in the 1500-1620 cm⁻¹ region.[9]

  • C-Cl/C-Br Stretches: These will appear in the fingerprint region (< 800 cm⁻¹) and are often harder to assign definitively.

Protocol: Acquiring the IR Spectrum

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

  • Sample Preparation: No special preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters (FTIR Spectrometer):

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Data Presentation: Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3200 - 3400 Medium, Broad N-H Stretch
~3050 Weak Aromatic C-H Stretch
1640 - 1680 Strong, Sharp C=O Stretch (Amide I)
1500 - 1620 Medium-Strong Aromatic C=C and C=N Stretches
1300 - 1450 Medium C-N Stretch, C-H Bending

| < 800 | Medium | C-Cl, C-Br Stretches |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the elemental composition and structure of a molecule through its fragmentation patterns.

Expertise & Causality: Predicting the Mass Spectrum

For 3-Chloro-7-bromo-4-hydroxyquinoline, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.

  • Molecular Ion Peak ([M+H]⁺): The molecular formula is C₉H₅BrClNO. The calculated exact mass of the protonated molecule is a crucial piece of data.

  • Isotopic Pattern: The most telling feature will be the isotopic signature from chlorine and bromine.

    • Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

    • Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

    • This combination will produce a characteristic cluster of peaks for the molecular ion:

      • M: Contains ³⁵Cl and ⁷⁹Br

      • M+2: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most intense peak in the cluster.

      • M+4: Contains ³⁷Cl and ⁸¹Br.

    • The relative intensities of the M : M+2 : M+4 peaks will be approximately 3:4:1, providing definitive evidence for the presence of one chlorine and one bromine atom.

  • Fragmentation: Fragmentation might occur through the loss of CO, Cl, Br, or combinations thereof, providing further structural clues.

Protocol: Acquiring a High-Resolution Mass Spectrum (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute to a final concentration of ~1-10 µg/mL for infusion or injection.

  • Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

    • Mode: Positive ion mode (to observe [M+H]⁺).

    • Mass Range: Scan from m/z 50 to 500.

    • Source Conditions: Optimize capillary voltage, gas flow, and temperature for stable ion generation.

    • Resolution: Set to >10,000 to allow for accurate mass measurement.

  • Data Processing:

    • The instrument software will report the measured m/z values to four or more decimal places.

    • Compare the measured exact mass of the molecular ion with the theoretical calculated mass to confirm the elemental formula.

Data Presentation: Predicted Mass Spectrometry Data

Table 4: Predicted HRMS Data for C₉H₅BrClNO

Ion Formula Calculated m/z Description
[M+H]⁺ C₉H₆³⁵Cl⁷⁹BrNO⁺ 273.9421 M peak
[M+H]⁺ C₉H₆³⁷Cl⁷⁹BrNO⁺ / C₉H₆³⁵Cl⁸¹BrNO⁺ 275.9392 M+2 peak (most abundant)

| [M+H]⁺ | C₉H₆³⁷Cl⁸¹BrNO⁺ | 277.9363 | M+4 peak |

Conclusion

The structural confirmation of 3-Chloro-7-bromo-4-hydroxyquinoline is achieved through a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the N-H and C=O of the dominant 4-quinolone tautomer. Finally, high-resolution mass spectrometry validates the elemental composition through exact mass measurement and a highly characteristic isotopic pattern indicative of one chlorine and one bromine atom. This integrated analytical approach provides a robust and self-validating system for the unambiguous characterization of this and similar heterocyclic compounds.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o403–o404. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • ACS Publications. (1998). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • PubMed Central (PMC). (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

  • ResearchGate. (2014). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-7-methoxyquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Foundational

The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a vast array of therapeutic agents, demonstrating remarkable efficacy across a spectrum of diseases. This guide provides a comprehensive overview of the current landscape and future potential of substituted quinolines in drug development, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, explore key structure-activity relationships, and provide insights into the synthetic strategies that bring these vital molecules to life.

The Enduring Legacy and Therapeutic Versatility of the Quinoline Core

The journey of quinoline-based drugs began with the discovery of quinine, an alkaloid extracted from the bark of the cinchona tree, which became the first effective treatment for malaria.[1] This seminal discovery paved the way for the synthesis of a multitude of quinoline derivatives with a wide range of pharmacological activities. Today, FDA-approved drugs containing the quinoline scaffold are utilized in the treatment of cancer, infectious diseases, and inflammatory conditions, underscoring the enduring relevance of this heterocyclic system.[2][3] The therapeutic prowess of quinolines stems from their ability to interact with diverse biological targets, a characteristic attributable to their distinct electronic properties and the potential for substitution at various positions on the ring system.

The diverse biological activities of quinoline derivatives are extensive, encompassing antimicrobial, antimalarial, anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties, among others.[2][4] This wide-ranging bioactivity has cemented the quinoline scaffold as a "privileged structure" in drug discovery, a testament to its capacity to bind to multiple, distinct biological receptors.

Substituted Quinolines in Oncology: A Multi-pronged Attack on Cancer

The development of quinoline-based anticancer agents has yielded significant clinical successes. These compounds exert their antitumor effects through a variety of mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival.[5]

Targeting DNA Integrity: Topoisomerase Inhibition

Several quinoline derivatives function as topoisomerase inhibitors, disrupting the enzymes responsible for managing DNA topology during replication and transcription.[6][7] For instance, the active metabolite of irinotecan, a clinically significant anticancer drug, contains a quinoline core and functions by stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis.[6]

Disrupting Cellular Signaling: Tyrosine Kinase Inhibition

A number of quinoline-based drugs are potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate growth, differentiation, and survival.[7] By blocking the activity of specific tyrosine kinases that are often dysregulated in cancer, these drugs can halt tumor progression. Several molecules containing the quinoline framework are in clinical trials as anticancer agents, targeting various signaling pathways.[8]

The general mechanism of action for many quinoline-based anticancer agents involves interference with tumor-growth signaling pathways, induction of apoptosis, and modification of the cell cycle.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

A common method to evaluate the anticancer activity of novel quinoline compounds is the MTS assay, which measures cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by viable cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[9]

The Fight Against Infectious Diseases: Quinolines as Potent Anti-Infective Agents

The historical success of quinolines in treating malaria has spurred the development of a broad range of anti-infective agents based on this scaffold.

Antimalarial Activity: The Legacy of Quinine and Chloroquine

Quinine and its synthetic analogue, chloroquine, have been mainstays in the treatment of malaria for decades.[10] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[11] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process.[11] The resulting buildup of free heme is toxic to the parasite, leading to its death.[6][12]

Antimalarial_Mechanism cluster_drug Quinoline Antimalarial Quinoline Quinoline Drug Heme Heme Quinoline->Heme Inhibits Polymerization Death Death Heme->Death Accumulation Leads to

Antibacterial Properties

Substituted quinolines have also demonstrated significant potential as antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[13] While the study of quinoline compounds as antibacterials has lagged behind that of quinolones, recent research has highlighted their efficacy against multidrug-resistant strains.[14] Some quinoline derivatives are believed to target the proton pump of ATP synthase in bacteria.[14]

The antibacterial activity of synthesized quinoline compounds is often screened against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13]

Hope on the Horizon: Quinolines in Neurodegenerative Diseases

Emerging research points to the potential of quinoline derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[15] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in the pathogenesis of these diseases.[15]

A number of quinoline derivatives have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[16][17] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Furthermore, certain quinoline compounds are being investigated for their ability to detect and treat Alzheimer's disease and other neurodegenerative conditions by targeting protein aggregates.[18] The diverse biological activities of quinolines, including their chelating and antioxidant properties, make them attractive candidates for a multitarget approach to treating complex neurodegenerative diseases.[19]

Neuroprotective_Actions Quinoline Substituted Quinoline AChE Acetylcholinesterase Inhibition Quinoline->AChE Antioxidant Antioxidant Activity Quinoline->Antioxidant Chelation Metal Chelation Quinoline->Chelation Neuroprotection Neuroprotection AChE->Neuroprotection Antioxidant->Neuroprotection Chelation->Neuroprotection

Synthesis and Structure-Activity Relationships: The Chemist's Contribution

The therapeutic efficacy of a quinoline derivative is highly dependent on the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is therefore crucial for the rational design of more potent and selective drugs.

Key Synthetic Routes

Several classic named reactions are employed for the synthesis of the quinoline core, including the Skraup, Combes, and Pfitzinger syntheses.[6][20] More modern methods often utilize catalysts to improve efficiency and yield.[21][22]

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Glycerol) Reaction Named Reaction (e.g., Skraup Synthesis) Start->Reaction QuinolineCore Quinoline Core Reaction->QuinolineCore Substitution Substituent Introduction QuinolineCore->Substitution FinalProduct Substituted Quinoline Derivative Substitution->FinalProduct

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable information for optimizing the biological activity of quinoline derivatives. For example, in the context of anticancer activity, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[23] For α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring is critical for activity.[24] In the case of quinolones as antibacterial agents, substituents at the N-1 position, such as ethyl, butyl, and cyclopropyl groups, have resulted in potent compounds.[25]

Future Directions and Conclusion

The therapeutic potential of substituted quinolines is far from exhausted. The hybridization of the quinoline scaffold with other pharmacophores is a promising strategy to develop novel agents with enhanced efficacy and reduced side effects.[4][26] As our understanding of the molecular basis of diseases deepens, so too will our ability to design and synthesize novel quinoline derivatives with improved target specificity and therapeutic profiles. The rich history and continued clinical success of quinoline-based drugs provide a strong foundation for future innovations in this exciting field of medicinal chemistry.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances. Retrieved January 23, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024). Bentham Science. Retrieved January 23, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules. Retrieved January 23, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules. Retrieved January 23, 2026, from [Link]

  • Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2010). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1996). Trends in Pharmacological Sciences. Retrieved January 23, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2015). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. Retrieved January 23, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. Retrieved January 23, 2026, from [Link]

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Quinoline Derivatives as Antibacterial Agents. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2024). Bioorganic & Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2020). Molecules. Retrieved January 23, 2026, from [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Polycyclic Aromatic Compounds. Retrieved January 23, 2026, from [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2005). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. (1987). Sabinet African Journals. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Retrieved January 23, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016). Google Patents.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent developments of quinoline based antimalarial agents. (2015). RACO. Retrieved January 23, 2026, from [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). Alzheimer's & Dementia. Retrieved January 23, 2026, from [Link]

  • Topic (36) Structure Activity Relationship of Quinolones. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-7-bromo-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Hazard Identification 3-Chloro-7-bromo-4-hydroxyquinoline is a halogenated quinoline derivative. The quinoline scaffold is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Identification

3-Chloro-7-bromo-4-hydroxyquinoline is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous therapeutic agents, and its halogenated forms are pivotal in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[1][2] However, this structural complexity also necessitates a comprehensive understanding of the compound's potential hazards.

Based on the toxicological profiles of related compounds, 3-Chloro-7-bromo-4-hydroxyquinoline should be presumed to be a hazardous substance. The primary hazards associated with structurally similar halogenated quinolines include:

  • Skin Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4][6]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3][4][6]

  • Potential for Systemic Toxicity: Quinolines as a class can be absorbed through the skin and may have systemic effects. Some quinoline derivatives are suspected carcinogens and mutagens.[7]

Therefore, all handling procedures must be conducted with the assumption that this compound is toxic and irritant.

Section 2: Prudent Laboratory Practices and Engineering Controls

A proactive approach to safety is paramount when working with novel or uncharacterized compounds. The following engineering controls and laboratory practices are mandatory.

Designated Work Area

All work with 3-Chloro-7-bromo-4-hydroxyquinoline, including weighing, dissolving, and transferring, must be conducted in a designated area within a certified chemical fume hood.[5][8] This area should be clearly demarcated with appropriate hazard signage.

Ventilation

A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[9][10] The face velocity of the fume hood should be verified before commencing any work.

Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable. The minimum required PPE is detailed in the table below.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing.[11]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or significant splash risk, heavy-duty neoprene or butyl rubber gloves should be worn.[11] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[12]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material resistant to chemicals is required.[11]
Respiratory NIOSH-approved RespiratorWhile working in a fume hood should be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency situations or if there is a risk of aerosol generation.

Section 3: Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating systems, minimizing the risk of exposure at each step.

Weighing and Aliquoting
  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, vials, etc.).

  • Weighing: Tare the analytical balance inside the fume hood. Carefully transfer the desired amount of 3-Chloro-7-bromo-4-hydroxyquinoline from the stock container to a tared weigh boat or vial.

  • Closure: Immediately and securely close the primary container.

  • Cleanup: Clean any residual powder on the balance and surrounding surfaces using a disposable wipe moistened with an appropriate solvent (e.g., ethanol), followed by a dry wipe. Dispose of all contaminated materials as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound. Use a funnel to prevent splashing.

  • Dissolution: Cap the vessel and agitate gently to dissolve the compound. If sonication or heating is required, ensure the vessel is properly sealed to prevent the release of vapors.

  • Transfer: When transferring the solution, use a pipette or a syringe with a blunt-tip needle to minimize aerosol generation.

The logical flow of these handling procedures is visualized in the diagram below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Decontaminate Fume Hood gather_equip Gather All Equipment prep_area->gather_equip weigh Weigh Compound gather_equip->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve transfer Transfer Solution dissolve->transfer cleanup Clean Work Area transfer->cleanup Proceed to Cleanup waste Dispose of Waste cleanup->waste G start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill with Absorbent ventilate->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Emergency Spill Response Protocol.

Waste Disposal

All waste containing 3-Chloro-7-bromo-4-hydroxyquinoline, including contaminated PPE, disposable labware, and spill cleanup materials, must be disposed of as halogenated organic hazardous waste. [13]Follow all local, state, and federal regulations for hazardous waste disposal. [3][14]

Section 6: Storage and Stability

Store 3-Chloro-7-bromo-4-hydroxyquinoline in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [5][9]The storage area should be secure and accessible only to authorized personnel. [3][8]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Yadav, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20986-21016. [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Codes. [Link]

  • Köprülü, T. K., et al. (2019). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 16(12), 1415-1424. [Link]

  • Penta Manufacturing Company. Safety Data Sheet: Quinoline. [Link]

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1069-1082. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Quinoline. [Link]

  • Wang, L., et al. (2015). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of the Chinese Chemical Society, 62(8), 701-706. [Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • El-Damasy, A. K., et al. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 7(4), 3465-3481. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. [Link]

  • Obakachi, A. A., et al. (2019). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 24(18), 3344. [Link]

Sources

Foundational

Solubility of 3-Chloro-7-bromo-4-hydroxyquinoline in different solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-7-bromo-4-hydroxyquinoline This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-7-bromo-4-hydroxyquinoline. Design...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-7-bromo-4-hydroxyquinoline

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-7-bromo-4-hydroxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding and application of solubility data for this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For quinoline derivatives, a class of compounds known for their broad spectrum of biological activities including antimicrobial and anticancer properties, understanding solubility is a pivotal step in early-stage drug discovery and development.[1][2][3] 3-Chloro-7-bromo-4-hydroxyquinoline, a halogenated quinoline, presents a unique solubility profile due to the interplay of its various functional groups. This guide will explore the factors governing its solubility and provide robust protocols for its empirical determination.

Physicochemical Properties of 3-Chloro-7-bromo-4-hydroxyquinoline

Molecular Structure:

Caption: Molecular structure of 3-Chloro-7-bromo-4-hydroxyquinoline.

Inferred Properties:

Based on related structures such as 7-chloro-4-hydroxyquinoline and 7-bromo-4-hydroxyquinoline-3-carboxylic acid, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~292.5 g/mol Calculated from the molecular formula C9H5BrClNO.
pKa Acidic and BasicThe 4-hydroxy group imparts acidic character, while the quinoline nitrogen is basic.[4]
LogP HighThe presence of two halogen atoms (chloro and bromo) is expected to increase lipophilicity.
Hydrogen Bonding Donor and AcceptorThe hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors.[5]
Physical Form Likely a solidSimilar quinoline derivatives are crystalline solids at room temperature.[6]

Factors Influencing the Solubility of 3-Chloro-7-bromo-4-hydroxyquinoline

Several key factors will dictate the solubility of this compound in various solvents.[7]

  • pH: The amphoteric nature of 4-hydroxyquinolines, due to the acidic hydroxyl group and the basic quinoline nitrogen, means that solubility will be highly pH-dependent. In acidic solutions, the nitrogen atom will be protonated, leading to increased solubility in aqueous media. Conversely, in basic solutions, the hydroxyl group will be deprotonated, also enhancing aqueous solubility. Minimum solubility is expected around the isoelectric point.

  • Solvent Polarity: The principle of "like dissolves like" is paramount.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): The ability to form hydrogen bonds suggests some solubility in these solvents. However, the significant halogenation will likely limit aqueous solubility.[5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at solvating polar compounds and are often used in the synthesis of quinoline derivatives, suggesting good solubility.[1]

    • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar functional groups, low solubility is expected in these solvents. However, the lipophilic character imparted by the halogens might lead to some solubility.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[7]

Predicted Solubility Profile

While empirical data is lacking, a qualitative solubility profile can be predicted.

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers Low, but pH-dependentAmphoteric nature suggests increased solubility at low and high pH.
Alcohols (Methanol, Ethanol) ModerateCapable of hydrogen bonding, but the overall molecule is quite lipophilic.
Polar Aprotic (DMSO, DMF) HighExcellent solvents for a wide range of organic compounds, including heterocyclic molecules.[1]
Chlorinated Solvents (DCM, Chloroform) Moderate to HighThe presence of chlorine in the solvent can favorably interact with the halogenated solute.
Ethers (THF, Diethyl Ether) Low to ModerateLess polar than alcohols, but can still act as hydrogen bond acceptors.
Hydrocarbons (Hexane, Toluene) Very LowMismatch in polarity between the solvent and the polar functional groups of the solute.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, the following experimental protocols are recommended.

Equilibrium Shake-Flask Method

This is the gold standard for determining equilibrium solubility.

Workflow:

Shake_Flask_Method cluster_prep Preparation cluster_equilibrate Equilibration & Separation cluster_analysis Analysis start Add excess solid to solvent in a sealed vial agitate Agitate at constant temperature (e.g., 25°C, 37°C) start->agitate equilibrate Allow to equilibrate (typically 24-72 hours) agitate->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate sample Take an aliquot of the supernatant separate->sample dilute Dilute with a suitable mobile phase sample->dilute analyze Analyze concentration (e.g., HPLC-UV, LC-MS) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 3-chloro-7-bromo-4-hydroxyquinoline to a known volume of the desired solvent in a sealed, inert vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the supernatant from the solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For rapid screening in multiple solvents, automated HTS methods can be employed. These often involve smaller scales and shorter incubation times. While less accurate than the shake-flask method, they are excellent for rank-ordering solubility in different solvents.

Predictive Modeling of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.[8][9]

Quantitative Structure-Property Relationship (QSPR) Models:

These models use molecular descriptors to predict physicochemical properties. For 3-chloro-7-bromo-4-hydroxyquinoline, relevant descriptors would include:

  • Molecular weight

  • LogP

  • Number of hydrogen bond donors and acceptors

  • Polar surface area

Various software platforms can generate these descriptors and use pre-existing models to predict aqueous solubility (logS).

Workflow for Predictive Modeling:

Predictive_Modeling_Workflow input Input Molecular Structure (SMILES, InChI) descriptors Calculate Molecular Descriptors input->descriptors model Apply QSPR Model descriptors->model output Predicted Solubility (logS) model->output

Caption: A simplified workflow for in silico solubility prediction.

Conclusion and Future Directions

The solubility of 3-chloro-7-bromo-4-hydroxyquinoline is a multifaceted property governed by its molecular structure and the nature of the solvent. While direct experimental data is currently unavailable, this guide provides a robust framework for both predicting and experimentally determining its solubility. For drug development professionals, obtaining empirical data using the protocols outlined herein is a critical next step. Future work should focus on building a comprehensive experimental database of solubility for this and related halogenated quinolines to refine predictive models and accelerate the development of this promising class of compounds.

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • arXiv. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Laboratory Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

Abstract: This document provides a comprehensive, two-part protocol for the laboratory synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline, a key heterocyclic scaffold relevant to drug discovery and medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-part protocol for the laboratory synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline, a key heterocyclic scaffold relevant to drug discovery and medicinal chemistry. The synthesis strategy employs the robust Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a targeted electrophilic chlorination. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure a reproducible and safe synthesis.

Introduction: The Significance of Halogenated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic placement of halogen atoms on the quinoline core can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic efficacy and pharmacokinetic profile. 3-Chloro-7-bromo-4-hydroxyquinoline is a valuable intermediate, providing multiple sites for further chemical modification to generate diverse libraries of novel bioactive compounds.[3]

This protocol details a reliable synthetic route starting from 3-bromoaniline. The core 7-bromo-4-hydroxyquinoline structure is first assembled via the Gould-Jacobs reaction, a classic and powerful method for quinoline synthesis.[4][5] Subsequently, a direct electrophilic chlorination is performed at the electron-rich C-3 position to yield the target compound.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages: formation of the quinoline core and subsequent chlorination.

G cluster_0 Part A: Gould-Jacobs Reaction cluster_1 Part B: Electrophilic Chlorination A 3-Bromoaniline C Anilidomethylenemalonate Intermediate A->C Condensation (Heat) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 7-Bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (>250°C, Dowtherm A) E 7-Bromo-4-hydroxyquinoline D->E Saponification (NaOH) & Decarboxylation (Heat) G 3-Chloro-7-bromo-4-hydroxyquinoline E->G Chlorination (DMF) F N-Chlorosuccinimide (NCS) F->G

Caption: Overall two-part synthetic route to the target compound.

Materials and Equipment

Reagents
ReagentPuritySupplierNotes
3-Bromoaniline≥98%Sigma-AldrichCorrosive, toxic.
Diethyl ethoxymethylenemalonate (DEEM)≥98%Sigma-AldrichIrritant.
Dowtherm A-Sigma-AldrichHigh-boiling point heat transfer fluid.
Sodium Hydroxide (NaOH)Reagent GradeFisher ScientificCaustic.
Hydrochloric Acid (HCl)37%Fisher ScientificCorrosive.
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichIrritant, moisture sensitive.
Dimethylformamide (DMF)AnhydrousSigma-AldrichToxic, handle in fume hood.
Ethanol200 ProofFisher ScientificFlammable.
Ethyl AcetateACS GradeFisher ScientificFlammable.
HexanesACS GradeFisher ScientificFlammable.
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Reflux condenser and Dean-Stark trap

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer and stir bars

  • Mechanical stirrer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Experimental Protocol

Part A: Synthesis of 7-Bromo-4-hydroxyquinoline

This part of the protocol follows the Gould-Jacobs reaction pathway, which involves an initial condensation, thermal cyclization, and a final hydrolysis/decarboxylation sequence.[5][6]

Step A1: Condensation of 3-Bromoaniline and DEEM

Causality: This step forms the key acyclic intermediate. It begins with a nucleophilic Michael-type addition of the aniline nitrogen to the electron-deficient alkene of DEEM, followed by the elimination of ethanol to yield the stable diethyl ((3-bromophenylamino)methylene)malonate.[7]

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (34.4 g, 0.2 mol) and diethyl ethoxymethylenemalonate (DEEM) (47.6 g, 0.22 mol).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. Ethanol will be evolved during the reaction.

  • After 2 hours, increase the temperature to 140 °C and apply a gentle vacuum to remove the remaining ethanol.

  • The resulting viscous, amber oil is the crude intermediate and can be used directly in the next step without purification.

Step A2: Thermal Cyclization

Causality: This critical step requires high thermal energy to overcome the activation barrier for a 6-electron electrocyclization, which forms the quinoline ring.[5] A high-boiling, inert solvent like Dowtherm A is used to achieve the necessary temperature (typically >250 °C).[8]

  • In a 1 L three-neck flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser, preheat 400 mL of Dowtherm A to 255 °C.

  • Add the crude intermediate from Step A1 dropwise to the hot Dowtherm A over 30 minutes, ensuring the temperature does not fall below 250 °C.

  • After the addition is complete, maintain the reaction temperature at 250-255 °C for an additional 30 minutes. A precipitate will form.

  • Allow the mixture to cool to below 100 °C.

  • Add 400 mL of hexanes to the cooled mixture to dilute it and facilitate filtration.

  • Collect the solid product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, by vacuum filtration and wash the filter cake thoroughly with hexanes to remove the Dowtherm A. Air-dry the solid.

Step A3: Saponification and Decarboxylation

Causality: The ester is first hydrolyzed to a carboxylate salt under basic conditions (saponification). Acidification then protonates the carboxylate and the 4-hydroxy group. Subsequent heating drives the decarboxylation, yielding the stable aromatic 7-bromo-4-hydroxyquinoline.[6]

  • Transfer the crude ester from Step A2 to a 1 L flask. Add 500 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux with vigorous stirring for 2 hours, or until the solid has completely dissolved.

  • Cool the resulting solution in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid (HCl). A thick precipitate will form.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and air-dry. The solid is 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • To decarboxylate, place the dried acid in a flask and heat it gently in a sand bath or with a heat gun until effervescence ceases. Alternatively, reflux the acid in diphenyl ether until gas evolution stops.

  • The resulting solid is crude 7-bromo-4-hydroxyquinoline. It can be purified by recrystallization from ethanol or a mixture of DMF and water to yield a crystalline solid.

Part B: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

Step B1: Electrophilic Chlorination at C-3

Causality: The 7-bromo-4-hydroxyquinoline starting material exists in a tautomeric equilibrium with its 4-quinolone form. The 4-quinolone tautomer behaves like an enaminone, rendering the C-3 position electron-rich and highly susceptible to attack by electrophiles. N-Chlorosuccinimide (NCS) serves as a source of electrophilic chlorine (Cl⁺), leading to selective chlorination at this position.

  • In a 250 mL round-bottom flask, dissolve 7-bromo-4-hydroxyquinoline (4.5 g, 20 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Add N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol, 1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol/Dichloromethane).

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with water to remove DMF and succinimide byproducts, followed by a wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 3-Chloro-7-bromo-4-hydroxyquinoline as a crystalline solid.[9]

Workflow Visualization

G start Start: 3-Bromoaniline + DEEM step1 Condensation 110-120°C, 2h start->step1 step2 Cyclization Dowtherm A, >250°C step1->step2 step3 Saponification 10% NaOH, Reflux step2->step3 step4 Decarboxylation Heat step3->step4 step5 Chlorination NCS, DMF, RT step4->step5 end Final Product: 3-Chloro-7-bromo- 4-hydroxyquinoline step5->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and the absence of the H-3 proton.

  • Mass Spectrometry: To verify the molecular weight (Expected: ~259.96 g/mol ) and isotopic pattern characteristic of bromine and chlorine.[10]

  • IR Spectroscopy: To identify characteristic peaks, such as the O-H and C=O stretching of the 4-quinolone tautomer.[11]

  • Melting Point: To assess purity.

Safety and Hazard Management

This protocol involves hazardous materials and high-temperature reactions. Strict adherence to safety guidelines is mandatory.

  • Chemical Hazards:

    • 3-Bromoaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

    • Phosphorus Oxychloride (POCl₃) / N-Chlorosuccinimide (NCS): Highly corrosive and/or reactive with water. Handle only in a certified fume hood, wearing appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.[12][13]

    • Dowtherm A: Can cause severe burns at operating temperatures. Ensure the apparatus is securely clamped.

    • Solvents (DMF, Ethanol, Hexanes): DMF is a reproductive toxin. All are flammable. Avoid ignition sources.

  • Procedural Hazards:

    • The thermal cyclization step is conducted at very high temperatures (>250 °C) and must be performed with extreme caution behind a safety shield in a fume hood.

    • Acid/base neutralizations are exothermic. Perform additions slowly and with cooling.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

References

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Organic Syntheses. 3-hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Organic Syntheses. 4,7-dichloroquinoline. Retrieved from [Link]

  • PubChem, NIH. 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • MySkinRecipes. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2019). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • PMC, NIH. (2001). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • PubChem, NIH. 7-Bromo-3-chloroisoquinoline. Retrieved from [Link]

  • SlideShare. Preparation and Properties of Quinoline. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (1992). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • MDPI. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 3-Chloro-7-bromo-4-hydroxyquinoline in Anticancer Research

Introduction: The Therapeutic Potential of Halogenated Quinolines The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Halogenated Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer effects.[1][2] Halogenation of the quinoline ring is a well-established strategy to modulate the physicochemical properties and enhance the therapeutic efficacy of these compounds.[3][4] Specifically, 4-hydroxyquinoline derivatives have garnered significant interest due to their demonstrated cytotoxic effects against various cancer cell lines.[5][6] This document provides a comprehensive guide for researchers investigating the anticancer potential of a novel halogenated quinoline, 3-chloro-7-bromo-4-hydroxyquinoline, from its synthesis to in vitro evaluation.

Plausible Mechanism of Action: Targeting Angiogenic Kinases

While the precise mechanism of 3-chloro-7-bromo-4-hydroxyquinoline is a subject for investigation, many structurally related quinoline derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression.[1][7] One of the most critical pathways is tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This process is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[6][7] We hypothesize that 3-chloro-7-bromo-4-hydroxyquinoline may function as an inhibitor of VEGFR and potentially other related receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR), which are also implicated in tumor angiogenesis and proliferation.[7]

Angiogenesis_Inhibition Hypothesized Mechanism: Inhibition of Angiogenic Kinase Signaling cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->Downstream_Signaling FGFR->Downstream_Signaling PDGFR->Downstream_Signaling Angiogenesis_Proliferation Angiogenesis & Cell Proliferation Downstream_Signaling->Angiogenesis_Proliferation Promotes 3_Chloro_7_bromo_4_hydroxyquinoline 3-Chloro-7-bromo- 4-hydroxyquinoline 3_Chloro_7_bromo_4_hydroxyquinoline->VEGFR Inhibits 3_Chloro_7_bromo_4_hydroxyquinoline->FGFR Inhibits 3_Chloro_7_bromo_4_hydroxyquinoline->PDGFR Inhibits

Caption: Hypothesized mechanism of action for 3-chloro-7-bromo-4-hydroxyquinoline.

Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

The synthesis of 3-chloro-7-bromo-4-hydroxyquinoline can be achieved through a multi-step process, beginning with the construction of the quinoline core, followed by halogenation steps. A plausible synthetic route is outlined below, adapted from established methodologies for similar quinoline derivatives.[8]

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This initial step can be accomplished via a Gould-Jacobs reaction or similar cyclization methods. For instance, reacting 3-bromoaniline with diethyl (ethoxymethylene)malonate followed by thermal cyclization is a common approach to generate the 4-hydroxyquinoline core.

Step 2: Chlorination at the 3-Position

The introduction of a chlorine atom at the 3-position of the 7-bromo-4-hydroxyquinoline intermediate can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent like dimethylformamide (DMF) or acetic acid.

In Vitro Evaluation of Anticancer Activity

A crucial first step in characterizing a novel compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate for 24h Compound_Treatment 2. Treat cells with varying concentrations of 3-chloro-7-bromo-4-hydroxyquinoline Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate for 48-72 hours Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 5. Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Incubation_2 Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_2->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])[11][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-Chloro-7-bromo-4-hydroxyquinoline stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-chloro-7-bromo-4-hydroxyquinoline stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcomes and Data Presentation

The results of the MTT assay can be presented in a table summarizing the IC50 values of 3-chloro-7-bromo-4-hydroxyquinoline against a panel of cancer cell lines.

Cell LineCancer TypePutative IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma5.2
HCT-116Colorectal Carcinoma12.1
A549Lung Carcinoma7.8
PC-3Prostate Adenocarcinoma9.3

Note: The IC50 values presented above are hypothetical and serve as an example of how to present the data. Actual values must be determined experimentally.

Further Investigations

Following the initial cytotoxicity screening, further experiments are recommended to elucidate the mechanism of action of 3-chloro-7-bromo-4-hydroxyquinoline. These may include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/PI staining followed by flow cytometry can be employed.[13]

  • Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression can reveal if it causes arrest at specific phases (e.g., G2/M).[12]

  • Kinase Inhibition Assays: To validate the hypothesized mechanism, in vitro kinase assays can be performed to directly measure the inhibitory activity of the compound against VEGFR, FGFR, PDGFR, and other relevant kinases.

  • Western Blotting: This technique can be used to analyze the expression levels of key proteins in the targeted signaling pathways to confirm their modulation by the compound.

Conclusion

3-Chloro-7-bromo-4-hydroxyquinoline represents a promising scaffold for the development of novel anticancer agents. The protocols and guidelines presented in this document provide a solid framework for researchers to systematically investigate its synthesis, in vitro efficacy, and mechanism of action. By employing these methodologies, the scientific community can further explore the therapeutic potential of this and other related halogenated quinolines.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20). Available from: [Link]

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed. Available from: [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives | Request PDF. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available from: [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate. (2018-11-03). Available from: [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line - ResearchGate. (2020-03-15). Available from: [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents - ResearchGate. Available from: [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. Available from: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024-07-12). Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016-09-12). Available from: [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed. (2021-07-22). Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available from: [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. Available from: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. Available from: [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022-10-08). Available from: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed. (2022-06-01). Available from: [Link]

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC - NIH. (2022-10-07). Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2022-05-06). Available from: [Link]

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Method

Application Notes &amp; Protocols: 3-Chloro-7-bromo-4-hydroxyquinoline in Antimicrobial Research

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a New Halogenated Quinolone The quinolone family of synthetic antibiotics has been a cornerstone of antimicrobial therapy for decades, renowned fo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a New Halogenated Quinolone

The quinolone family of synthetic antibiotics has been a cornerstone of antimicrobial therapy for decades, renowned for its potent bactericidal activity against a wide range of pathogens. Their mechanism, the targeted inhibition of essential bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—is well-established and represents a critical vulnerability in bacterial replication.[1][2] The addition of halogen atoms to the core quinolone structure is a proven strategy for modulating antimicrobial potency and spectrum.[3][4] The presence of both chlorine and bromine on the quinoline scaffold, as seen in 3-Chloro-7-bromo-4-hydroxyquinoline, suggests a compound of significant interest for antimicrobial drug discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the antimicrobial properties of 3-Chloro-7-bromo-4-hydroxyquinoline. It provides a foundational understanding of its presumed mechanism and offers detailed, field-proven protocols for evaluating its efficacy. While specific experimental data for this novel compound is emerging, the methodologies outlined herein are based on established principles for characterizing quinolone-class antimicrobials.

Compound Profile & Safety Precautions

  • IUPAC Name: 7-bromo-3-chloroquinolin-4-ol

  • Molecular Formula: C₉H₅BrClNO

  • Structure: A quinoline core substituted with a bromine atom at position 7, a chlorine atom at position 3, and a hydroxyl group at position 4.

  • Solubility: Expected to have low aqueous solubility. Initial stock solutions should be prepared in 100% dimethyl sulfoxide (DMSO) and diluted in culture media for experiments. A preliminary solubility test is highly recommended.

  • Handling: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Principle of Action: Targeting Bacterial DNA Replication

Quinolones function by interrupting the DNA replication cycle.[5] They selectively bind to the complex formed between bacterial DNA and either DNA gyrase or topoisomerase IV. This binding event stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation step.[2] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering an SOS response and ultimately resulting in rapid cell death.[5][6]

Quinolone_Mechanism cluster_0 Bacterial Cell DNA Bacterial Chromosome (Relaxed/Catenated DNA) Enzyme DNA Gyrase / Topoisomerase IV DNA->Enzyme binding Complex Enzyme-DNA Complex (Transient DNA Break) Enzyme->Complex induces Complex->DNA re-ligation (normal function) Ternary Ternary Cleavage Complex (Ligation Inhibited) Complex->Ternary Compound 3-Chloro-7-bromo- 4-hydroxyquinoline Compound->Complex intercepts & binds Fragmentation Chromosome Fragmentation Ternary->Fragmentation leads to Death Bactericidal Effect (Cell Death) Fragmentation->Death triggers

Caption: Mechanism of Action for Quinolone Antibiotics.

Application 1: Determination of Antimicrobial Potency (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the foundational metric for any antimicrobial compound, defining the lowest concentration required to inhibit the visible growth of a microorganism.[7] The broth microdilution method is the gold standard for determining MIC values in a high-throughput and reproducible manner.[8][9]

Protocol 1: Broth Microdilution for MIC Determination

Rationale: This protocol uses serial dilutions of the test compound in a 96-well microtiter plate to expose a standardized bacterial inoculum to a range of concentrations. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its divalent cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which is critical for the consistent activity of many antibiotics.

Materials:

  • 3-Chloro-7-bromo-4-hydroxyquinoline (Test Compound)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips and reservoirs

  • DMSO (for stock solution)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Ensure complete dissolution. The stock solution for the positive control should be prepared according to CLSI guidelines.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Verify the density with a spectrophotometer at 625 nm (absorbance should be 0.08-0.10). d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to wells 2 through 12 in each row to be used. b. Prepare a working solution of the test compound in CAMHB. For example, to test up to a final concentration of 128 µg/mL, prepare a 256 µg/mL solution in CAMHB (this accounts for the 1:1 dilution with the bacterial inoculum). Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no bacteria, only 100 µL of CAMHB).

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved to their final test values.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Use a plate reading mirror or a microplate reader (OD₆₀₀) to aid visualization.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Stock Prepare Compound Stock (in DMSO) Inoculum Prepare 0.5 McFarland Bacterial Suspension Working_Inoculum Dilute Suspension in CAMHB Inoculum->Working_Inoculum Inoculate Inoculate Wells 1-11 with Bacteria Working_Inoculum->Inoculate Add_Broth Add CAMHB to Wells 2-12 Add_Cmpd Add Compound to Well 1 Add_Broth->Add_Cmpd Serial_Dilute Perform 2-Fold Serial Dilution (1-10) Add_Cmpd->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read Plate: Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Data Presentation: Sample MIC Table
MicroorganismStrain TypeGram StainMIC (µg/mL) of 3-Chloro-7-bromo-4-hydroxyquinolineMIC (µg/mL) of Ciprofloxacin
Staphylococcus aureusATCC 29213Positive[Result][Result]
Enterococcus faecalisATCC 29212Positive[Result][Result]
Escherichia coliATCC 25922Negative[Result][Result]
Pseudomonas aeruginosaATCC 27853Negative[Result][Result]
Candida albicansATCC 90028N/A (Fungus)[Result]N/A

Application 2: Evaluation of Anti-Biofilm Activity

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[10] Assessing a new compound's ability to either prevent biofilm formation or eradicate established biofilms is a critical step in evaluating its therapeutic potential.[11][12]

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Rationale: This assay quantifies biofilm biomass. Crystal violet (CV) is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells. After solubilizing the bound CV, the amount of biofilm can be measured spectrophotometrically.

Materials:

  • All materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Assay Setup: Prepare the 96-well plate exactly as described in Protocol 1 (steps 1-4), including serial dilutions of the compound and inoculation.

  • Incubation for Biofilm Formation: Cover the plate and incubate at 37°C for 24-48 hours without shaking . Static incubation is crucial for promoting biofilm formation at the bottom of the wells.

  • Removal of Planktonic Cells: a. Carefully decant the liquid from all wells into a waste container. b. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent (planktonic) bacteria. Be careful not to disturb the biofilm layer at the bottom. c. After the final wash, remove all residual liquid by inverting the plate and tapping it firmly on a stack of paper towels.

  • Staining: a. Add 125 µL of 0.1% crystal violet solution to each well. b. Incubate at room temperature for 15 minutes.

  • Washing: a. Decant the crystal violet solution. b. Wash the plate three times with PBS as described in step 3. It is critical to remove all unbound stain. c. Allow the plate to air dry completely (can be left overnight).

  • Solubilization and Quantification: a. Add 200 µL of 30% acetic acid to each well to dissolve the bound stain. b. Incubate for 15 minutes at room temperature, with gentle agitation if necessary. c. Transfer 125 µL of the solubilized crystal violet solution from each well to a new, clear, flat-bottom 96-well plate. d. Read the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Data Analysis: The OD₅₇₀ is directly proportional to the amount of biofilm. Calculate the percentage of biofilm inhibition relative to the growth control (no compound).

Biofilm_Workflow Start Setup Plate as per MIC Protocol Incubate Incubate Statically (24-48h, 37°C) Start->Incubate Wash_Planktonic Wash to Remove Planktonic Cells (PBS) Incubate->Wash_Planktonic Stain Stain with 0.1% Crystal Violet (15 min) Wash_Planktonic->Stain Wash_CV Wash Unbound Stain (PBS) Stain->Wash_CV Dry Air Dry Plate Wash_CV->Dry Solubilize Solubilize Stain with 30% Acetic Acid Dry->Solubilize Read_OD Read Absorbance (OD 570nm) Solubilize->Read_OD

Caption: Workflow for Biofilm Inhibition Assay.

Application 3: Mechanistic Validation via DNA Gyrase Assay

To confirm that 3-Chloro-7-bromo-4-hydroxyquinoline acts via the expected quinolone mechanism, a direct enzymatic assay is essential. The DNA gyrase supercoiling assay is a definitive method to demonstrate inhibition of this enzyme.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This assay relies on the unique ability of DNA gyrase to introduce negative supercoils into relaxed circular plasmid DNA, a process that requires ATP.[13] The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed plasmid to the faster-migrating supercoiled form.

Materials:

  • Purified E. coli DNA Gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin, pH 7.5)

  • Test Compound and positive control (e.g., Novobiocin or Ciprofloxacin)

  • Sterile water

  • Agarose and Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes (final volume of 30 µL).

    • Negative Control (No Enzyme): 6 µL 5X Assay Buffer, 1 µL Relaxed pBR322 (e.g., 300 ng), 23 µL sterile water.

    • Positive Control (Enzyme, No Inhibitor): 6 µL 5X Assay Buffer, 1 µL Relaxed pBR322, 1 µL DMSO (solvent), 1 Unit of DNA Gyrase, sterile water to 30 µL.

    • Test Reactions: 6 µL 5X Assay Buffer, 1 µL Relaxed pBR322, 1 µL of Test Compound (at various concentrations), 1 Unit of DNA Gyrase, sterile water to 30 µL.

  • Incubation: Mix gently and incubate all tubes at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 6 µL of DNA loading dye (containing SDS and/or EDTA) to each tube.

  • Agarose Gel Electrophoresis: a. Prepare a 1.0% agarose gel in 1X TAE buffer. b. Load the entire content of each reaction tube into separate wells. c. Run the gel at ~90 V for 90 minutes or until the dye front has migrated sufficiently.

  • Visualization: a. Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) for 15-20 minutes. b. Destain in water for 10 minutes. c. Visualize the DNA bands using a UV transilluminator.

  • Interpretation:

    • The Negative Control lane should show a single band corresponding to the relaxed plasmid.

    • The Positive Control lane should show a band that has migrated significantly faster, corresponding to the supercoiled plasmid.

    • In the Test Reaction lanes, an effective inhibitor will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band, indicating inhibition of gyrase activity.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]

  • Fatima, G. N., et al. (2021). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Retrieved from [Link]

  • Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Retrieved from [Link]

  • Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Basri, D. F., et al. (2020). Time-Kill Assay of N-(2-Bromoethyl)-7-Chloroquinilin-4-Amine (ACP 4A) with Fungistatic Activity against Aspergillus fumigatus. ResearchGate. Retrieved from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Saldaña, Z., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH. Retrieved from [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). NIH. Retrieved from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). ResearchGate. Retrieved from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). NIH. Retrieved from [Link]

  • Evaluation of Biofilm Formation in Fluoro-quinolones Resistant Salmonella typhi clinical isolates. (n.d.). European Journal of Biotechnology and Bioscience. Retrieved from [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? (n.d.). Microbiology Society. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (n.d.). NC DNA Day Blog. Retrieved from [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved from [Link]

  • Fleming, D., & Rumbaugh, K. P. (2020). Small-Molecule Inhibition of Bacterial Biofilm. ACS Omega. Retrieved from [Link]

  • Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). ASM Journals. Retrieved from [Link]

  • Natural Antimicrobial Peptides in the Control of Oral Biofilms: A Systematic Review of In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]

  • Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (n.d.). MDPI. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. PMC - NIH. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Retrieved from [Link]

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Application

Application Notes and Protocols: Experimental Design for Testing the Efficacy of 3-Chloro-7-bromo-4-hydroxyquinoline

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2] The strategic placement of halogen atoms, such as chlorine and bromine, on the quinoline ring has been shown to significantly enhance these biological effects.[3] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of a novel halogenated quinoline, 3-Chloro-7-bromo-4-hydroxyquinoline.

This document deviates from a rigid template, instead offering a logically structured, multi-tiered approach to preclinical evaluation. The experimental design detailed herein is self-validating, progressing from broad phenotypic screening to specific mechanistic studies, ensuring a thorough and scientifically sound assessment of the compound's therapeutic potential. Every protocol is grounded in established scientific principles and supported by authoritative references to ensure reproducibility and integrity.

Part 1: Foundational In Vitro Efficacy Screening

The initial phase of testing is designed to establish the fundamental biological activity of 3-Chloro-7-bromo-4-hydroxyquinoline. Based on the known activities of similar quinoline derivatives, we will investigate both its anticancer and antimicrobial potential.[4][5]

Anticancer Activity: Cytotoxicity Profiling

The first step in assessing anticancer potential is to determine the compound's cytotoxic effects against a panel of cancer cell lines. This provides a broad overview of its potency and selectivity.

Rationale: A diverse panel of cell lines, representing different cancer types, is crucial to identify potential areas of therapeutic intervention and to observe any cancer-specific cytotoxicity. The half-maximal inhibitory concentration (IC50) will be the primary endpoint, a key metric for quantifying a compound's potency.

Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable colorimetric method to measure cell viability by assessing the metabolic activity of living cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Chloro-7-bromo-4-hydroxyquinoline in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Add the diluted compound to the wells, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[7]

  • XTT Addition and Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[7]

  • Absorbance Reading: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values for 3-Chloro-7-bromo-4-hydroxyquinoline

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast[Experimental Data]
A549Lung[Experimental Data]
HCT116Colon[Experimental Data]
PC-3Prostate[Experimental Data]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

To evaluate the compound's potential as an antimicrobial agent, we will determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This is a standard and crucial metric for assessing the potency of a potential new antibiotic. We will test against both Gram-positive and Gram-negative bacteria to understand the spectrum of activity.

Protocol: Broth Microdilution Method

This is a widely used and standardized method for determining the MIC of antimicrobial agents.[8]

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Compound Dilution: Perform serial two-fold dilutions of 3-Chloro-7-bromo-4-hydroxyquinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a positive drug control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: MIC Values for 3-Chloro-7-bromo-4-hydroxyquinoline

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive[Experimental Data]
Streptococcus pneumoniaePositive[Experimental Data]
Escherichia coliNegative[Experimental Data]
Pseudomonas aeruginosaNegative[Experimental Data]

Part 2: Elucidating the Mechanism of Action

Once initial efficacy is established, the next critical step is to understand how the compound exerts its effects. This involves identifying its molecular target and characterizing its impact on cellular pathways.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[10]

Rationale: The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates treated with the compound and measuring the amount of soluble protein at different temperatures, we can identify the target protein(s).[11]

Experimental Workflow for CETSA

CETSA_Workflow start Intact Cells Treated with 3-Chloro-7-bromo-4-hydroxyquinoline or Vehicle Control heat Heat Shock at a Temperature Gradient start->heat Incubation lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation analysis Analysis of Soluble Fraction (e.g., Western Blot, Mass Spectrometry) centrifugation->analysis result Identification of Stabilized (Target) Proteins analysis->result

Caption: CETSA workflow for target identification.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with 3-Chloro-7-bromo-4-hydroxyquinoline at a concentration known to be effective from the cytotoxicity assays. Include a vehicle control.

  • Heat Treatment: Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by Western blotting for specific candidate proteins or by mass spectrometry for an unbiased proteome-wide analysis.[12]

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Part 3: In Vivo Efficacy Assessment

Promising results from in vitro studies warrant evaluation in a more complex biological system. For anticancer applications, a xenograft mouse model is a standard and informative preclinical model.[13]

Anticancer Efficacy in a Xenograft Mouse Model

Rationale: In vivo models provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a living organism, which cannot be fully replicated in vitro.[14]

Experimental Design for In Vivo Anticancer Efficacy

InVivo_Workflow start Implantation of Human Cancer Cells into Immunocompromised Mice tumor_growth Tumor Growth to a Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment and Control Groups tumor_growth->randomization treatment Treatment with 3-Chloro-7-bromo-4-hydroxyquinoline or Vehicle Control randomization->treatment monitoring Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition Assessment monitoring->endpoint

Caption: In vivo xenograft model workflow.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (selected from the in vitro screening) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Compound Formulation and Administration: Formulate 3-Chloro-7-bromo-4-hydroxyquinoline for in vivo administration (e.g., in a solution of saline with a solubilizing agent). Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.[15]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control[Experimental Data]N/A[Experimental Data]
3-Chloro-7-bromo-4-hydroxyquinoline (Dose 1)[Experimental Data][Calculated Data][Experimental Data]
3-Chloro-7-bromo-4-hydroxyquinoline (Dose 2)[Experimental Data][Calculated Data][Experimental Data]
Positive Control Drug[Experimental Data][Calculated Data][Experimental Data]

Part 4: Physicochemical Characterization

Understanding the physicochemical properties of 3-Chloro-7-bromo-4-hydroxyquinoline is essential for interpreting biological data and for formulation development.

Solubility and Stability

Rationale: Poor solubility can lead to inaccurate in vitro results and challenges in in vivo formulation.[16] Stability is crucial for ensuring the compound remains intact during experiments.

Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[17]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Incubation and Measurement: After a short incubation period, measure the amount of dissolved compound using a suitable method, such as nephelometry (light scattering from precipitated particles) or UV-Vis spectroscopy after filtration.[16]

Protocol: Stability Assay

  • Incubation: Incubate the compound in relevant media (e.g., cell culture medium, PBS) at 37°C for various time points.

  • Analysis: At each time point, analyze the concentration of the parent compound using a quantitative method like High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

The experimental design outlined in this guide provides a robust and comprehensive framework for the initial evaluation of 3-Chloro-7-bromo-4-hydroxyquinoline. The tiered approach, from broad in vitro screening to targeted in vivo studies, ensures a thorough assessment of its potential as a therapeutic agent. Positive results from these studies would provide a strong foundation for further preclinical development, including more detailed mechanism of action studies, pharmacokinetic and toxicology profiling, and lead optimization. Adherence to rigorous scientific principles and good laboratory practices, as emphasized by regulatory bodies like the FDA, is paramount throughout this process.[18]

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2019). CPT: Pharmacometrics & Systems Pharmacology. Retrieved January 23, 2026, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved January 23, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research. Retrieved January 23, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology. Retrieved January 23, 2026, from [Link]

  • The halogenated 8 hydroxyquinolines. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). Antibiotics. Retrieved January 23, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (2008). Drug Discovery Today. Retrieved January 23, 2026, from [Link]

  • 7-Bromo-3-chloroisoquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 8-Hydroxyquinoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2017). Journal of Inorganic Biochemistry. Retrieved January 23, 2026, from [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024, March 22). Cancer Research. Retrieved January 23, 2026, from [Link]

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (2020, April 29). Malaria World. Retrieved January 23, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentration of Liposomes: A Novel Method. (2017, August 10). International Journal of Current Microbiology and Applied Sciences. Retrieved January 23, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved January 23, 2026, from [Link]

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  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved January 23, 2026, from [Link]

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Method

Application Notes &amp; Protocols: 3-Chloro-7-bromo-4-hydroxyquinoline as a Strategic Chemical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-Chloro-7-bromo-4-hydroxyquinoline as a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-Chloro-7-bromo-4-hydroxyquinoline as a versatile chemical intermediate. We delve into the molecule's unique reactivity profile, dictated by its distinct functional groups, and present detailed, field-proven protocols for its application in constructing complex molecular architectures. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. Key applications, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, are detailed with step-by-step instructions, quantitative data, and visual guides to workflows and mechanisms.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Quinoline derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the quinoline core is therefore a critical endeavor in the discovery of novel therapeutic agents.

3-Chloro-7-bromo-4-hydroxyquinoline is a trifunctionalized building block offering orthogonal reactivity. The distinct electronic nature of the chloro, bromo, and hydroxy/quinolone functionalities allows for selective, stepwise modifications, making it an invaluable intermediate for generating diverse chemical libraries. This guide will explore how to harness this reactivity to forge new carbon-carbon and carbon-nitrogen bonds, essential for modern drug discovery.[6][7]

Physicochemical Properties & Structural Data

PropertyValue (Estimated/Analog-Based)Notes
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol Based on the isomer 6-Bromo-3-chloro-4-hydroxyquinoline.[8]
Appearance Off-white to pale yellow solidTypical for halogenated quinolines.
Solubility Soluble in DMF, DMSO; sparingly soluble in hot ethanol, methanol; insoluble in water.Common for polar aprotic solvents used in synthesis.
Tautomerism Exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.This keto-enol tautomerism influences the reactivity of the 4-position.[9]

Reactivity Profile: A Trifecta of Functional Handles

The synthetic utility of 3-Chloro-7-bromo-4-hydroxyquinoline stems from the differential reactivity of its three key functional sites. Understanding this hierarchy is crucial for designing selective synthetic routes.

  • C7-Bromine: The bromine atom at the 7-position is the most versatile site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[10][11] The C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond.

  • C3-Chlorine: The chlorine at the 3-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen and the adjacent carbonyl group in the quinolone tautomer.[12][13]

  • C4-Hydroxyl Group: The hydroxyl group can be alkylated or acylated. In its quinolone tautomeric form, the N-H can also be a site for substitution. This group can also act as a directing group in certain C-H functionalization reactions.[14]

Diagram 1: Reactivity Map of 3-Chloro-7-bromo-4-hydroxyquinoline

G node_start Start: Pd(0) Catalyst node_oa Oxidative Addition (Ar-Br) node_start->node_oa node_tm Transmetalation (with Ar'-B(OH)2 + Base) node_oa->node_tm node_re Reductive Elimination (Forms Ar-Ar' bond) node_tm->node_re node_re->node_start Regenerates Pd(0) node_prod Product: 7-Aryl-3-chloro-4-hydroxyquinoline node_re->node_prod

Sources

Application

The Versatile Scaffold: Harnessing 3-Chloro-7-bromo-4-hydroxyquinoline for Modern Drug Discovery

Introduction: The Quinoline Core in Medicinal Chemistry The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1] Its inherent planarity, aromaticity, and the presence of a nitrogen atom allow for a multitude of interactions with biological macromolecules. Halogenation of the quinoline core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability.[1] This technical guide focuses on a particularly promising scaffold: 3-chloro-7-bromo-4-hydroxyquinoline . The strategic placement of a chloro group at the 3-position and a bromo group at the 7-position, combined with the 4-hydroxy moiety, creates a unique chemical entity with significant potential for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

This document provides a comprehensive overview of the synthesis, functionalization, and biological applications of the 3-chloro-7-bromo-4-hydroxyquinoline scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Synthetic Pathways to the 3-Chloro-7-bromo-4-hydroxyquinoline Core

The construction of the 3-chloro-7-bromo-4-hydroxyquinoline scaffold can be achieved through a multi-step synthetic sequence, primarily relying on the well-established Gould-Jacobs reaction for the formation of the 4-hydroxyquinoline core. This is followed by regioselective halogenation steps. The causality behind this strategic approach lies in the directing effects of the substituents on the aniline precursor, which guide the cyclization and subsequent halogenations to the desired positions.

Proposed Synthetic Protocol

A plausible and efficient synthetic route is outlined below. This protocol is a composite of established methodologies for analogous structures and provides a robust framework for the laboratory-scale synthesis of the target scaffold.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline via Gould-Jacobs Reaction

The initial step involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization.

  • Reaction: 3-Bromoaniline reacts with diethyl 2-(ethoxymethylene)malonate.

  • Rationale: The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline ring system.[2] The use of 3-bromoaniline as the starting material ensures the bromine atom is incorporated at the desired 7-position of the resulting quinoline.

Protocol: Synthesis of 7-Bromo-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cyclization: Increase the temperature to 250 °C and maintain for 30 minutes to induce thermal cyclization. The reaction mixture will darken and solidify upon cooling.

  • Work-up: To the cooled reaction mixture, add a 10% aqueous sodium hydroxide solution and heat under reflux for 1 hour to hydrolyze the ester.

  • Purification: Cool the solution and acidify with glacial acetic acid to precipitate the 7-bromo-4-hydroxyquinoline. Filter the solid, wash with water, and dry under vacuum.

Step 2: Chlorination at the 3-Position

The subsequent step introduces the chlorine atom at the 3-position of the 4-hydroxyquinoline ring.

  • Reaction: 7-Bromo-4-hydroxyquinoline is reacted with a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Rationale: The 4-hydroxy group activates the quinoline ring, directing electrophilic substitution to the 3-position. NCS is a convenient and effective reagent for this transformation.

Protocol: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

  • Reaction Setup: Dissolve 7-bromo-4-hydroxyquinoline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Chlorination: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 3-chloro-7-bromo-4-hydroxyquinoline.

Functionalization of the Scaffold: Building a Chemical Library

The 3-chloro-7-bromo-4-hydroxyquinoline scaffold offers multiple points for diversification, enabling the creation of a focused library of analogs for biological screening. The primary sites for modification are the 4-hydroxy group and the aromatic ring system.

Modification of the 4-Hydroxy Group

The 4-hydroxy group can be readily converted to an ether or subjected to nucleophilic aromatic substitution after conversion to a 4-chloro derivative.

  • O-Alkylation: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) yields a library of 4-alkoxy derivatives.

  • Conversion to 4-Chloro and Nucleophilic Substitution: Treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) converts the 4-hydroxy group to a more reactive 4-chloro group. This allows for subsequent nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles to introduce diverse side chains.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents, significantly expanding the chemical space of the library.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The halogenation pattern of the 3-chloro-7-bromo-4-hydroxyquinoline core is anticipated to confer potent and selective activity, particularly as kinase inhibitors.

Targeting Tyrosine Kinases in Cancer

Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] A key target in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[4]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events. This leads to cell proliferation, migration, and survival, ultimately promoting angiogenesis. Inhibitors that block the ATP-binding site of the VEGFR-2 kinase domain can effectively halt this process.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival AKT->Survival Quinoline_Inhibitor 3-Chloro-7-bromo- 4-hydroxyquinoline Derivative Quinoline_Inhibitor->VEGFR2 Inhibition

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoline derivatives.

Structure-Activity Relationship (SAR) Insights
Compound R1 (at C3) R2 (at C7) General Activity Trend
Scaffold ClBrPotent activity is anticipated based on the combined electronic and steric effects of the halogens.
Analog 1 HBrGenerally less active than the 3-chloro analog, highlighting the importance of the C3 substituent.
Analog 2 ClHActivity is often retained, but the 7-bromo substitution can enhance lipophilicity and cell permeability.
Analog 3 ClIIodine at C7 may further enhance activity due to its potential for halogen bonding, but can also increase toxicity.
Analog 4 BrBrDibromo substitution can lead to increased potency, but may also affect selectivity and physicochemical properties.

Key SAR Observations from Analogous Series:

  • C3-Substitution: The presence of a small halogen, like chlorine, at the 3-position is often crucial for potent inhibitory activity against various biological targets.

  • C7-Halogenation: Halogenation at the 7-position, particularly with bromine or chlorine, generally enhances the biological activity of 4-aminoquinolines and related scaffolds.[1] This is attributed to favorable electronic properties and the potential for specific interactions with the target protein.

  • 4-Position Modification: The 4-hydroxy group is a key interaction point. Conversion to small alkoxy groups can modulate solubility and cell permeability. Larger substituents at this position can be detrimental to activity if they clash with the protein's binding pocket.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on the 3-chloro-7-bromo-4-hydroxyquinoline scaffold, a series of in vitro assays are recommended.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, test compounds, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a dilution series in the kinase assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the VEGFR-2 enzyme, the poly(Glu, Tyr) substrate, and the test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at 30 °C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: Cell-Based Proliferation Assay

This assay assesses the antiproliferative activity of the compounds on cancer cell lines that are dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs) or specific cancer cell lines.

  • Cell Culture: Culture the chosen cell line in the recommended medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).

Conclusion and Future Directions

The 3-chloro-7-bromo-4-hydroxyquinoline scaffold represents a highly versatile and promising starting point for the design and synthesis of novel drug candidates. Its amenability to a variety of chemical modifications allows for the fine-tuning of its pharmacological properties. The strategic placement of halogen atoms is anticipated to confer potent inhibitory activity against key biological targets, such as VEGFR-2, making this scaffold particularly attractive for the development of new anticancer agents.

Future research should focus on the synthesis of a diverse library of derivatives with modifications at the 4-position and through cross-coupling reactions at the 7-position. Comprehensive biological evaluation of these compounds, including in vitro and in vivo studies, will be crucial to fully elucidate their therapeutic potential and establish a detailed structure-activity relationship.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • The 3D-QSAR analysis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains on thymidylate synthase. PubMed. [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Preprints.org. [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. [Link]

  • QSAR prediction of HIV inhibition activity of styrylquinoline derivatives by genetic algorithm coupled with multiple linear regressions. University of Texas Southwestern Medical Center. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • VEGFA-VEGFR2 Pathway. Reactome. [Link]

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Method

Application Notes &amp; Protocols for High-Throughput Screening of Quinoline Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activitie...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[1][2][3] High-Throughput Screening (HTS) is an indispensable technology that enables the rapid evaluation of large libraries of quinoline derivatives to identify novel lead compounds.[1][4][5] This guide provides a detailed framework for developing and executing robust HTS campaigns for quinoline derivatives. We delve into the causal reasoning behind critical experimental choices, from assay development and technology selection to data analysis and hit validation, ensuring a scientifically rigorous approach. This document provides detailed, field-tested protocols for both biochemical and cell-based assays, designed to be self-validating and adaptable to specific research targets.

Foundational Principles: Navigating the Quinoline Landscape in HTS

High-Throughput Screening systematically tests thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[4][5][6] When screening quinoline libraries, several intrinsic properties of the scaffold must be considered to preempt common pitfalls and ensure data integrity.

Core Challenge: Autofluorescence and Assay Interference

A primary challenge with quinoline derivatives is their potential for intrinsic fluorescence.[7][8][9] The planar, aromatic ring system can absorb and emit light within the same spectral range as common fluorophores (e.g., GFP, fluorescein) used in HTS assays.

  • Causality: This spectral overlap can lead to false positives (compounds appearing active due to their own fluorescence) or false negatives (compound fluorescence quenching the assay signal). Therefore, the choice of detection modality is a critical first step. Luminescence- and absorbance-based assays are often preferred as they are less susceptible to this type of interference. For fluorescence-based assays, it is crucial to run a pre-screen of the library against assay buffer alone to flag and exclude compounds with interfering fluorescence.

Technology Selection: Balancing Speed, Miniaturization, and Precision

Modern HTS relies on automation and miniaturization to reduce costs and increase throughput.

  • Liquid Handling: Acoustic dispensing technology is highly recommended for creating assay-ready plates.[10][11] This non-contact method uses sound waves to transfer nanoliter volumes of compound from a source plate, minimizing reagent consumption and eliminating the risk of cross-contamination inherent in traditional pin-tool or tip-based systems.[11][12][13]

  • Plate Format: Transitioning assays from 96-well to 384- or 1536-well formats is standard practice.[6][14] This miniaturization reduces the cost per well by decreasing the required volume of expensive reagents and precious compounds.[12]

The Cornerstone of a Successful Campaign: Assay Development & Validation

A robust and reliable assay is the bedrock of any HTS campaign. The goal is to develop an assay with a large signal window and low variability, making it possible to clearly distinguish "hits" from inactive compounds.

The Z'-Factor: A Self-Validating Metric

Before commencing a full screen, the assay's quality must be validated. The Z'-factor (Z-prime) is the industry-standard statistical parameter for this purpose.[15][16][17] It measures the separation between the distributions of the positive and negative controls.

The formula for Z'-factor is:



where:
  • 
     and 
    
    
    
    are the mean and standard deviation of the positive control.
  • 
     and 
    
    
    
    are the mean and standard deviation of the negative control.

Table 1: Interpretation of Z'-Factor Values

Z'-Factor Value Assay Quality Suitability for HTS
> 0.5 Excellent The assay is robust and reliable for HTS.[14][15][17]
0 to 0.5 Acceptable The assay may be marginal; further optimization is recommended.[15][17]

| < 0 | Unacceptable | The assay is not suitable for screening.[15] |

  • Experimental Causality: A "dry run" using only control compounds (e.g., vehicle for negative control, known inhibitor for positive control) must be performed across multiple plates to ensure the Z'-factor is consistently above 0.5.[14] This step validates that the assay is stable, reproducible, and sensitive enough to detect the desired biological activity before committing the full compound library.

HTS Methodologies & Protocols

The choice between a biochemical and a cell-based assay depends on the research question. Biochemical assays measure direct interaction with a purified target (e.g., an enzyme), while cell-based assays provide insights in a more physiological context.[1][18]

Protocol 1: Cell-Based Antiproliferative Assay (Luminescence)

This protocol is designed to identify quinoline derivatives that inhibit the proliferation of a cancer cell line. It utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[19][20][21] This "add-mix-measure" format is ideal for HTS.[19][20]

Objective: To identify compounds that reduce cell viability.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_detect Signal Detection prep1 1. Seed Cells in 384-well plates prep2 2. Incubate 24h (allow cells to adhere) prep1->prep2 treat1 3. Add Quinolines (e.g., 10 µM final conc.) prep2->treat1 treat3 5. Incubate 48-72h treat1->treat3 treat2 4. Add Controls (DMSO, Staurosporine) treat2->treat3 detect1 6. Add CellTiter-Glo® Reagent treat3->detect1 detect2 7. Mix & Incubate 10 min detect1->detect2 detect3 8. Read Luminescence detect2->detect3

Caption: Cell-Based Viability Screening Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Using an automated liquid handler, dispense 25 µL of cell suspension (e.g., 2,000 cells/well for MCF-7 breast cancer cells) into white, solid-bottom 384-well assay plates.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Addition:

    • Using an acoustic dispenser (e.g., Beckman Coulter Echo), transfer 25-50 nL of quinoline derivatives from the source library to achieve a final concentration of 10 µM.

    • Negative Controls: Dispense DMSO (vehicle) into control wells (typically 16-32 wells per plate).

    • Positive Controls: Dispense a known cytotoxic agent (e.g., Staurosporine at 1 µM final concentration) into control wells.

  • Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[19]

  • Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® Reagent directly to each well.

  • Mixing: Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar FSX).

Protocol 2: Biochemical Kinase Inhibition Assay (Absorbance)

This protocol is a template for identifying quinoline derivatives that directly inhibit the activity of a purified protein kinase, a common target for this class of compounds.[22] It uses a generic ADP-Glo™ or similar kinase assay that measures ADP production as a proxy for kinase activity.

Objective: To identify direct inhibitors of a specific kinase enzyme.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_react Kinase Reaction cluster_detect Signal Detection prep1 1. Dispense Quinolines & Controls to 384-well plate prep2 2. Add Kinase Enzyme & Substrate Mix prep1->prep2 react1 3. Add ATP to initiate prep2->react1 react2 4. Incubate at RT (e.g., 60 min) react1->react2 detect1 5. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) react2->detect1 detect2 6. Add Kinase Detection Reagent (converts ADP to ATP -> light) detect1->detect2 detect3 7. Read Luminescence detect2->detect3

Caption: Biochemical Kinase Inhibition Workflow.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer 25 nL of quinoline derivatives and controls (DMSO, known kinase inhibitor like Staurosporine) into a 384-well assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the purified kinase and its specific substrate in assay buffer.

  • Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to facilitate the identification of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. This time may need optimization based on the kinase's turnover rate.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. A low signal indicates high kinase activity (more ADP produced), while a high signal indicates inhibition.

Data Analysis and Hit Confirmation

Raw data from the plate reader must be processed to identify meaningful hits. This workflow ensures that hits are both statistically significant and biologically relevant.

Data Normalization and Hit Selection

  • Normalization: Raw data from each plate should be normalized to its on-plate controls to account for plate-to-plate variability.[23][24] A common method is to calculate the percent inhibition for each well:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Hit Threshold: A "hit" is typically defined as a compound that produces a signal greater than 3 standard deviations from the mean of the negative controls (DMSO wells).[14] For an inhibition assay, this would be a compound with a % Inhibition value that meets this statistical cutoff.

The Hit Validation Cascade: A Self-Validating System

A primary hit from an HTS campaign is not a validated lead. It is merely the starting point of a rigorous validation process designed to eliminate false positives and artifacts.[25][26]

Logical Flow of Hit Validation:

G A Primary HTS Hit (Single Concentration) B Hit Confirmation: Re-test in Primary Assay A->B Re-test C Dose-Response Curve (IC50) Fresh Compound Powder B->C Confirm & Quantify Potency D Orthogonal/Counter-Screen C->D Rule out Artifacts E Preliminary SAR: Test Analogs D->E Establish Relationship F Validated Hit for Lead Optimization E->F Advance

Caption: The Hit Validation and Triage Funnel.

  • Hit Confirmation: "Active" compounds identified in the primary screen are "cherry-picked" and re-tested in the same assay to confirm activity.[14]

  • Dose-Response Analysis: Confirmed hits are sourced as fresh powders and tested over a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀ value).[27][28] This step confirms that the observed activity is concentration-dependent.

  • Orthogonal & Counter-Screens: This is the most critical step for trustworthiness.

    • Orthogonal Assay: Validate the hit in a secondary assay that uses a different technology or endpoint to measure the same biological event. For example, a hit from the luminescent viability assay could be tested in a direct cell counting or imaging-based assay.

    • Counter-Screen: Actively test for known interference mechanisms. For hits from the kinase assay, a counter-screen against an unrelated kinase can assess selectivity. For all hits, especially those from fluorescence-based assays, a "buffer-only" assay should be run to confirm the compound itself is not interfering with the detection reagents (e.g., inhibiting luciferase).[29]

  • Preliminary SAR: Test commercially available analogs of the confirmed hit to see if small chemical changes affect the activity.[14] A consistent structure-activity relationship (SAR) provides strong evidence that the compound is acting through a specific molecular interaction.

By following this rigorous, multi-step process, researchers can have high confidence that the final validated hits are genuine modulators of the biological target and represent valuable starting points for a drug discovery program.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.
  • ASM Journals. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria | Antimicrobial Agents and Chemotherapy. (2022).
  • Benchchem. High-Throughput Screening of Quinazoline-Based Libraries: Application Notes and Protocols.
  • PubMed. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2025).
  • Malvern Panalytical. High-Throughput Screening (HTS).
  • On HTS. Z-factor. (2023).
  • MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity.
  • Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Data analysis approaches in high throughput screening. (2014).
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • NIH. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.
  • PubMed. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. (2016).
  • Drug Development and Delivery. Benefits of Acoustic Liquid Handling in Drug Discovery. (2024).
  • Beckman Coulter. High-Throughput Screen (HTS).
  • Wikipedia. Z-factor.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • BIT 479/579 High-throughput Discovery. Z-factors.
  • Dispendix. Acoustic Dispensing vs. I.DOT. (2024).
  • RSC Publishing. Fluorescence enhancement of quinolines by protonation. (2020).
  • NIH. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024).
  • Lab Manager. Acoustic Liquid Handling: Using Sound to Dispense Liquids.
  • BMG LABTECH. High-throughput screening (HTS). (2019).
  • ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Wikipedia. High-throughput screening.

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Application

Techniques for modifying the structure of 3-Chloro-7-bromo-4-hydroxyquinoline

An In-Depth Technical Guide to the Structural Modification of 3-Chloro-7-bromo-4-hydroxyquinoline For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Modification of 3-Chloro-7-bromo-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The specific derivative, 3-chloro-7-bromo-4-hydroxyquinoline, represents a versatile platform for chemical exploration. Its three distinct functional groups—a hydroxyl group, and two different halogen atoms on the heterocyclic and carbocyclic rings, respectively—offer orthogonal handles for a wide array of chemical transformations. This guide provides detailed application notes and protocols for the strategic modification of this molecule, focusing on palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and O-alkylation reactions.

Section 1: Foundational Synthesis of the Starting Scaffold

Before modification, the synthesis of the 3-chloro-7-bromo-4-hydroxyquinoline scaffold is necessary. A robust method involves a multi-step sequence beginning with a Gould-Jacobs reaction to construct the 4-hydroxyquinoline core, followed by sequential halogenation steps. While a direct synthesis for the title compound is not readily found in literature, a plausible route can be adapted from established methodologies for analogous structures[1]. The general approach would involve the cyclization of an appropriately substituted aniline with a malonic acid derivative, followed by selective halogenations.

Section 2: Diversification at the C7-Position via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern drug discovery for building molecular complexity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups by coupling an organoboron species with an aryl halide[2][3].

Causality and Mechanistic Insight : The reaction proceeds through a catalytic cycle involving the active Pd(0) species. The key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromide bond of the quinoline.

  • Transmetalation : The organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst[4].

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with electron-rich or sterically hindered substrates[5].

Protocol 2.1: Suzuki-Miyaura Coupling of 3-Chloro-7-bromo-4-hydroxyquinoline

Objective: To couple an arylboronic acid with the 7-bromo position of the quinoline scaffold.

Materials:

  • 3-Chloro-7-bromo-4-hydroxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • Phosphine Ligand (e.g., SPhos, XPhos) (0.04 - 0.10 equiv)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane/H₂O mixture)[6]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-7-bromo-4-hydroxyquinoline, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent to form the pre-catalyst.

  • Add the solvent to the Schlenk flask containing the solids, followed by the pre-catalyst solution.

  • Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling amines with aryl halides[7]. This reaction has largely replaced harsher classical methods and offers broad substrate scope[8].

Causality and Mechanistic Insight : Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the involvement of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) which deprotonates the amine, forming an amide that is more active in the transmetalation step. The choice of sterically hindered and electron-rich phosphine ligands is crucial to promote the reductive elimination step and prevent catalyst decomposition[9][10].

Protocol 2.2: Buchwald-Hartwig Amination of 3-Chloro-7-bromo-4-hydroxyquinoline

Objective: To couple a primary or secondary amine with the 7-bromo position of the quinoline scaffold.

Materials:

  • 3-Chloro-7-bromo-4-hydroxyquinoline (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a G3/G4 pre-catalyst) (0.01 - 0.05 equiv)

  • Bulky phosphine ligand (e.g., BINAP, Josiphos) (0.02 - 0.10 equiv)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS) (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the 3-chloro-7-bromo-4-hydroxyquinoline and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to 80-120 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (3.0)Toluene100-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)BINAP (2-4%)NaOt-Bu (1.5)Dioxane90-110

Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Halide, Coupling Partner, Base B Add Degassed Solvent A->B C Add Pd-Catalyst/Ligand B->C D Heat Mixture (80-120 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterized Product SNAr_Mechanism cluster_legend Legend Reactants Quinoline-Cl + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Products Quinoline-Nu + Cl⁻ Intermediate->Products Elimination Nu Nu⁻ = Nucleophile (e.g., R₂N⁻, RO⁻) O_Alkylation Quinoline_OH Quinoline-OH Quinoline_O_minus Quinoline-O⁻ Quinoline_OH->Quinoline_O_minus + Base - H⁺ Product Quinoline-OR Quinoline_O_minus->Product SN2 Attack Alkyl_Halide R-X Alkyl_Halide->Product Halide_ion X⁻

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

Welcome to the technical support center for the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. Our approach is grounded in established chemical principles and field-tested experience.

I. Overview of the Synthetic Pathway

The synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline typically proceeds in a two-stage process. The first stage involves the formation of the 7-bromo-4-hydroxyquinoline core, commonly achieved through a Gould-Jacobs reaction. This is followed by a selective chlorination at the C-3 position. Understanding the nuances of each stage is critical for troubleshooting.

II. Visualizing the Workflow

A clear understanding of the reaction sequence is paramount. The following diagram outlines the key transformations in the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline.

Synthesis_Workflow cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: C-3 Chlorination A 4-Bromoaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Bromo-4-hydroxyquinoline D->E Hydrolysis & Decarboxylation F 7-Bromo-4-hydroxyquinoline H 3-Chloro-7-bromo-4-hydroxyquinoline F->H Electrophilic Substitution G Chlorinating Agent (e.g., NCS) G->H

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-7-bromo-4-hydroxyquinoline

Welcome to the technical support guide for 3-Chloro-7-bromo-4-hydroxyquinoline. This resource is designed for researchers, chemists, and formulation scientists who are navigating the experimental challenges posed by the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-7-bromo-4-hydroxyquinoline. This resource is designed for researchers, chemists, and formulation scientists who are navigating the experimental challenges posed by the limited solubility of this compound. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to help you achieve consistent and reliable results in your work.

Compound Profile & Inherent Solubility Characteristics

Understanding the physicochemical properties of 3-Chloro-7-bromo-4-hydroxyquinoline is the first step in designing an effective solubilization strategy. The molecule's structure—a halogenated 4-hydroxyquinoline—presents a classic solubility challenge: it is highly lipophilic and possesses a planar structure, which contributes to strong crystal lattice energy.

Key physicochemical parameters significantly influence its solubility. The partition coefficient (logP) indicates its preference for a lipid versus an aqueous environment, while the acid dissociation constant (pKa) reveals how its charge—and therefore solubility—changes with pH.[1][2]

PropertyPredicted Value / StructureImplication for Solubility
Chemical Structure Chemical structure of 3-Chloro-7-bromo-4-hydroxyquinolineThe aromatic rings and halogen substituents (Cl, Br) increase lipophilicity, leading to poor aqueous solubility. The 4-hydroxy group provides a site for ionization.
Molecular Weight 242.50 g/mol [3]Higher molecular weight can correlate with lower solubility.
Predicted logP ~3.8[3]A high positive logP value indicates strong lipophilicity and a preference for non-polar environments over water, predicting poor aqueous solubility.
Predicted pKa ~7.5 - 8.5 (acidic, for 4-OH)The 4-hydroxy group is weakly acidic. At pH values above the pKa, the molecule will deprotonate to form a more soluble phenoxide anion.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Chloro-7-bromo-4-hydroxyquinoline not dissolving in aqueous buffers like PBS?

A: The compound's high lipophilicity (predicted logP of ~3.8) and planar structure make it inherently resistant to dissolving in water and neutral aqueous buffers.[3] The dissolution process requires overcoming the strong intermolecular forces in the compound's crystal lattice, which water alone cannot effectively do. For a substance to dissolve, the energy released from solvent-solute interactions must compensate for the energy required to break apart both the solute-solute and solvent-solvent bonds.[5] With this compound, the interactions with polar water molecules are not strong enough to overcome its crystal lattice energy.

Q2: What is the best starting solvent for preparing a stock solution?

A: For initial stock solution preparation, a strong, polar aprotic solvent is recommended.

  • Dimethyl sulfoxide (DMSO) is the most common and effective choice. It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[6]

  • Dimethylformamide (DMF) is another suitable alternative, with similar solubilizing properties to DMSO.

Scientist's Note: Always use anhydrous (dry) DMSO for long-term storage of stock solutions. Water absorbed from the atmosphere can significantly decrease the solubility of compounds in DMSO and may lead to precipitation, especially after freeze-thaw cycles.[7]

Q3: I see a precipitate forming when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media). What is happening and how can I prevent it?

A: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. DMSO is miscible with water, but it cannot maintain the solubility of a highly lipophilic compound once the solution becomes predominantly aqueous.[8]

Troubleshooting Strategies:

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of the compound.

  • Use a Stepwise Dilution: Instead of a single large dilution, dilute the stock solution in smaller, sequential steps. This can sometimes prevent rapid precipitation.[9]

  • Incorporate a Co-solvent: Adding a less polar, water-miscible co-solvent to the final aqueous solution can increase the compound's solubility.[10] Common co-solvents include PEG 400 (polyethylene glycol 400) or ethanol.[9][11] The final concentration of the co-solvent should be kept low (typically 1-5%) to minimize biological effects.

  • Adjust the pH of the Aqueous Medium: As this compound is a weak acid, increasing the pH of the final buffer to a value 1-2 units above its pKa will ionize the 4-hydroxy group, significantly increasing aqueous solubility.

Q4: Can I use pH modification to improve the solubility of this compound?

A: Yes, this is a highly effective strategy. The 4-hydroxyquinoline moiety has a weakly acidic proton. By raising the pH of the solution with a base (e.g., NaOH), you can deprotonate the hydroxyl group to form a negatively charged phenoxide salt. This ionized form is significantly more polar and thus more soluble in water.[12][13]

Pro-Tip: This approach is ideal for in vitro assays where the pH can be controlled. However, be mindful that a change in pH may affect your biological system or the compound's activity. Always include a vehicle control with the same pH adjustment.

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubilization

This workflow provides a structured path for determining the optimal solubilization strategy for 3-Chloro-7-bromo-4-hydroxyquinoline.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting start Start with Dry Compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock test_dilution Dilute to Final Conc. in Aqueous Buffer (e.g., PBS pH 7.4) prep_stock->test_dilution observe Observe for Precipitation test_dilution->observe success Soluble: Proceed with Experiment observe->success No lower_conc Strategy A: Lower Final Concentration observe->lower_conc Yes lower_conc->test_dilution use_cosolvent Strategy B: Add Co-solvent (e.g., 5% PEG 400) lower_conc->use_cosolvent If still precipitates use_cosolvent->test_dilution adjust_ph Strategy C: Adjust pH > 9.0 use_cosolvent->adjust_ph If still precipitates adjust_ph->test_dilution

Caption: A systematic workflow for troubleshooting solubility issues.

Guide 2: pH-Mediated Solubilization

This diagram illustrates the chemical principle behind using pH to enhance solubility. At a pH above the compound's pKa, the equilibrium shifts toward the deprotonated, more soluble, anionic form.

G cluster_0 Neutral R-OH (Poorly Soluble, Neutral Form) Equilibrium Ionized R-O⁻ + H⁺ (Soluble, Anionic Form) Acid + H⁺ (Low pH) Equilibrium->Acid Shifts Equilibrium Left Base + OH⁻ (High pH) Base->Equilibrium Shifts Equilibrium Right

Caption: Acid-base equilibrium of the 4-hydroxyquinoline moiety.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, borate buffers for pH 8-10).

  • Add Compound: Add an excess amount of solid 3-Chloro-7-bromo-4-hydroxyquinoline to a fixed volume of each buffer in separate vials. Ensure undissolved solid is visible.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 18-24 hours to ensure equilibrium is reached. This is a standard shake-flask method.[14][15]

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the compound's pKa.

Guide 3: Analytical Verification of Solubility (Shake-Flask Method)

To ensure your solubilization protocol is effective and reproducible, you must quantitatively measure the compound's solubility. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[15][16]

Protocol:

  • Preparation: Add an excess of the solid compound to your chosen solvent system (e.g., PBS with 5% PEG 400) in a glass vial. "Excess" means enough solid is visible at the bottom of the vial after mixing.[15]

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours. This extended time allows the solution to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. Then, filter the solution through a 0.22 µm PVDF syringe filter to remove all undissolved solid.

    • Pro-Tip: Pre-saturate the filter by discarding the first ~200 µL of filtrate to prevent the compound from adsorbing to the filter material, which would lead to an underestimation of solubility.

  • Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC with a standard curve). The resulting concentration is the thermodynamic solubility of the compound in that specific medium.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469.
  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • European Medicines Agency. (2010). Poorly water soluble substances: challenges, options and limitations for children. Retrieved from [Link]

  • Bwer, E. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1030–1034.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 7-Bromo-3-chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]

  • Google Patents. (2010). Method for the precipitation of organic compounds.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Dissolution Technologies. (2007). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic solubility). Retrieved from [Link]

  • Quora. (2019). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters, 12(8), 1125–1128.
  • ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Chloro-7-bromo-4-hydroxyquinoline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-Chloro-7-bromo-4-hydroxyquinoline. The content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-Chloro-7-bromo-4-hydroxyquinoline. The content is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Chloro-7-bromo-4-hydroxyquinoline sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Given the typical syntheses for halogenated 4-hydroxyquinolines, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include substituted anilines or malonic acid derivatives.

  • Regioisomers: During the bromination step, electrophilic substitution can sometimes occur at other activated positions on the quinoline ring. For instance, while the 7-position is a common site for bromination on a hydroxyquinoline scaffold, minor amounts of isomers may form depending on the directing effects of existing substituents and reaction conditions.[1]

  • Poly-halogenated Byproducts: Incomplete control over stoichiometry or reaction time during bromination can lead to the formation of di-bromo species, such as 5,7-dibromo-4-hydroxyquinoline derivatives.[2]

  • Precursor Molecules: If the synthesis involves a chlorination step (e.g., converting a hydroxyl group to a chloro group with POCl₃), incomplete reaction could leave behind the hydroxy-precursor.[3][4]

  • Residual Acids or Bases: HBr is a byproduct of bromination reactions and must be neutralized during workup.[2] Similarly, bases used for neutralization (e.g., NaHCO₃, NaOH) or hydrolysis steps must be thoroughly washed out.[2][5]

Understanding these potential impurities is the first step in selecting an appropriate purification strategy, as their chemical properties (solubility, acidity/basicity) will dictate the most effective separation technique.

Q2: How do I choose the best primary purification method for my crude product?

A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity of your material. A logical approach involves starting with the simplest, most scalable methods first.

The following decision tree provides a workflow for selecting your initial purification strategy:

Purification_Decision_Tree start Crude 3-Chloro-7-bromo- 4-hydroxyquinoline check_impurities Assess Impurity Profile (TLC, LC-MS, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Impurities have significantly different solubility acid_base Acid-Base Extraction check_impurities->acid_base Impurities are non-basic (neutral/acidic) chromatography Column Chromatography check_impurities->chromatography Impurities are structurally similar (e.g., regioisomers) or other methods fail purity_check Check Purity (>98%?) recrystallization->purity_check acid_base->purity_check final_product Pure Product chromatography->final_product High Purity Achieved purity_check->chromatography No, further purification needed purity_check->final_product Yes

Caption: Decision workflow for selecting a purification method.

  • Recrystallization: This should be your first choice for crystalline solids, especially for removing impurities with different solubility profiles. It is highly effective for removing minor, less-soluble or more-soluble contaminants and is easily scalable.

  • Acid-Base Extraction: This is a powerful technique for separating the basic quinoline product from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the protonated quinoline salt moves to the aqueous phase, leaving non-basic impurities behind.[6][7]

  • Column Chromatography: This method is reserved for challenging separations where simpler methods fail, such as removing regioisomers or other closely related impurities.[2][8] It offers high resolution but is less scalable and more resource-intensive.

Q3: What are the best solvents for recrystallizing 3-Chloro-7-bromo-4-hydroxyquinoline?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For halogenated hydroxyquinolines, polar organic solvents are typically a good starting point. A preliminary solvent screen is essential.

Experimental Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise from the list below.

  • Observe solubility at room temperature. A good candidate will show poor solubility.

  • Gently heat the tubes that showed poor solubility. The solvent should now fully dissolve the compound near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of crystalline precipitate is your best choice.

Solvent SystemRationale & Typical UsePotential Issues
Methanol/Water Methanol is a good solvent for many hydroxyquinolines. Adding water as an anti-solvent can effectively induce crystallization upon cooling.[9]The compound may be too soluble in pure methanol. Finding the right ratio is critical to avoid oiling out or poor recovery.
Ethanol Similar to methanol but less volatile. Often a good starting point for single-solvent recrystallization.[10]May not provide a steep enough solubility curve for high recovery.
Acetone A stronger polar aprotic solvent. Can be effective if alcohols are too reactive or provide poor crystal form.Its low boiling point may not provide a wide enough temperature gradient for effective recrystallization.
Acetonitrile (ACN) Used in the synthesis and purification of related bromo-quinolines.[2]Can be a good choice, but its cost and toxicity are higher than alcohols.
Mixed Solvents (e.g., Methanol/Acetone) A mixture of solvents can fine-tune the solubility. In one study, a methanol/acetone mix was used to recrystallize a bromo-hydroxyquinoline derivative.[2]Requires careful optimization of the solvent ratio.

Troubleshooting Guide

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a supersaturated solution separates into a liquid phase instead of forming a solid lattice. This is a common problem that can often be resolved.

CauseSolution
Solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool more slowly.[11]
Cooling is too rapid. Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
Inappropriate solvent. The solvent may be too "good," keeping the compound dissolved even at lower temperatures. Try a solvent in which the compound is less soluble, or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is poorly soluble).[11]
Q5: After purification, my product is still colored (e.g., tan or yellow). How can I remove the color?

A5: Lingering color is typically due to highly conjugated, non-polar impurities or degradation products. These can often be removed with activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Swirl the mixture and gently reheat for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal.[9][11] The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Q6: I'm getting a very low yield from my recrystallization. What are the common causes?

A6: Low yield is a frequent issue that can be traced to several procedural steps.

  • Using too much solvent: This is the most common cause. If the solution is not saturated at the boiling point, very little product will crystallize upon cooling. To fix this, evaporate some of the solvent and attempt to recrystallize again.[11]

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[11]

  • Washing with the wrong solvent: Washing the collected crystals on the filter with a solvent in which they are highly soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.[11]

  • Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath for at least 15-20 minutes to maximize precipitation.

Detailed Experimental Protocols

Protocol 1: General Recrystallization Workflow

This protocol provides a standardized procedure. The solvent choice must be determined by preliminary screening as described in Q3.

Recrystallization_Workflow start 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimum Amount of Hot Solvent to Dissolve start->add_solvent hot_filtration_check 3. Are Insoluble Impurities Present? add_solvent->hot_filtration_check hot_filtration 4. Perform Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cool_slowly 5. Cool Solution Slowly to Room Temperature hot_filtration_check->cool_slowly No hot_filtration->cool_slowly ice_bath 6. Cool in Ice Bath to Maximize Crystals cool_slowly->ice_bath vacuum_filter 7. Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_crystals 8. Wash with Small Amount of Cold Solvent vacuum_filter->wash_crystals dry_crystals 9. Dry Crystals (Air or Vacuum Oven) wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Step-by-step workflow for a typical recrystallization.

Protocol 2: Acid-Base Extraction

This method is ideal for removing neutral or acidic impurities.

  • Dissolution: Dissolve the crude 3-Chloro-7-bromo-4-hydroxyquinoline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The protonated quinoline product will move into the aqueous (bottom) layer.

  • Separation: Drain the acidic aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product. Combine the aqueous extracts.

  • Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is neutral or slightly basic (pH 7-8). The purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove any residual salts.[3] Dry the purified product thoroughly in a vacuum oven.

References

  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google P
  • JP2001322979A - Method for producing 3-bromoquinoline - Google P
  • CN102746221B - Method for extracting quinoline from coal tar wash oil - Google P
  • Purification of Quinoline - Chempedia - LookChem. (URL: [Link])

  • Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC. (URL: [Link])

  • 3-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google P
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (URL: [Link])

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. (URL: [Link])

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (URL: [Link])

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (URL: [Link])

  • (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. (URL: [Link])

  • 7-Bromoquinolin-8-ol | Request PDF - ResearchGate. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [Link])

Sources

Optimization

Common side reactions in the synthesis of halogenated quinolines

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and halogenation of quinoline derivatives. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and halogenation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common side reactions and experimental challenges through a series of frequently asked questions and troubleshooting protocols. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you in your synthetic endeavors.

Section 1: Side Reactions in Quinoline Ring Synthesis

The classical methods for constructing the quinoline core, while powerful, are often plagued by side reactions under their harsh conditions. Understanding these pathways is the first step toward mitigating them.

FAQ 1: My Skraup synthesis is violently exothermic and produces a significant amount of tar. How can I control the reaction and improve my yield?

A1: This is the most common issue with the Skraup synthesis. The reaction involves the dehydration of glycerol to the highly reactive acrolein, which can polymerize under the strong acid conditions, leading to charring and tar formation.[1] The overall reaction is also notoriously exothermic.[1]

Root Cause Analysis:

  • Violent Exotherm: The reaction of aniline with acrolein, followed by cyclization and oxidation, is highly energetic.[1] Without moderation, the reaction temperature can escalate, accelerating side reactions.

  • Tar Formation: The primary cause is the acid-catalyzed polymerization of acrolein, an α,β-unsaturated aldehyde. This process competes directly with the desired Michael addition of aniline.

Troubleshooting & Preventative Measures:

  • Use a Moderator: The addition of a mild Lewis acid like ferrous sulfate (FeSO₄) is standard practice to gentle the reaction.[1] Boric acid can also be employed. These moderators are thought to complex with the reactants, smoothing the energy release.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the cooled aniline/glycerol mixture. This allows for better heat dissipation.

  • Vigorous Stirring: Ensure efficient mechanical stirring to prevent the formation of localized hot spots where polymerization can initiate.

  • Temperature Management: Gently warm the mixture to initiate the reaction, but be prepared to cool it with an ice bath once the exotherm begins.

Below is a diagram illustrating the competition between the productive Skraup pathway and the problematic polymerization side reaction.

cluster_main Skraup Synthesis: Competing Pathways Glycerol Glycerol Acrolein Acrolein Intermediate Glycerol:e->Acrolein:w -2 H₂O H2SO4 conc. H₂SO₄ Aniline Aniline Michael_Adduct Michael Adduct (Aniline + Acrolein) Acrolein->Michael_Adduct + Aniline Side_Product Polyacrolein Tar (Insoluble Polymer) Acrolein->Side_Product Acid-catalyzed Polymerization Desired_Product Dihydroquinoline (leads to Quinoline) Michael_Adduct->Desired_Product Acid-catalyzed Cyclization

Caption: Competing reaction pathways in the Skraup synthesis.

FAQ 2: I'm running a Doebner-von Miller reaction and my yield is low due to the formation of a solid, insoluble polymer. What's happening?

A2: This is analogous to the tarring issue in the Skraup synthesis. The Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones, which are prone to polymerization under the strong acid catalysis required for the reaction.

Troubleshooting Protocol: Minimizing Polymerization

  • Slow Addition of Carbonyl: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the acidic solution of the aniline over an extended period. This keeps the instantaneous concentration of the polymerizable species low.

  • Optimize Acid Catalyst: While strong acid is necessary, using the minimum effective concentration can reduce the rate of polymerization. Experiment with slightly lower concentrations of HCl or H₂SO₄.

  • Lower Reaction Temperature: If the reaction allows, running it at a lower temperature can significantly disfavor the polymerization pathway relative to the desired cyclization.

FAQ 3: My Combes synthesis with an unsymmetrical β-diketone is giving me a mixture of regioisomers. How can I control the outcome?

A3: This is a classic regioselectivity challenge. The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either carbonyl group, and the subsequent acid-catalyzed cyclization determines the final substitution pattern on the quinoline.[2]

Mechanistic Insight:

The regioselectivity is determined by two main factors:

  • Steric Hindrance: The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a role. The more electron-deficient carbonyl is more susceptible to nucleophilic attack.

Controlling Regioselectivity:

  • Choice of Diketone: If possible, choose a β-diketone where one carbonyl is significantly more sterically hindered or electronically deactivated than the other. For example, using a benzoylacetone derivative (Ph-CO-CH₂-CO-Me) with an aniline will likely lead to initial attack at the methyl ketone carbonyl due to the bulk of the phenyl group.

  • Reaction Conditions: The choice of acid catalyst and temperature can sometimes influence the equilibrium of the initial enamine intermediates, offering a handle on the final product ratio. Milder conditions may favor the kinetically preferred product.

cluster_combes Regioselectivity in Combes Synthesis Aniline Aniline EnamineA Enamine Intermediate A Aniline->EnamineA Attack at C=O (R₁ side) EnamineB Enamine Intermediate B Aniline->EnamineB Attack at C=O (R₂ side) Diketone Unsymmetrical β-Diketone (R₁-CO-CH₂-CO-R₂) Diketone->EnamineA Diketone->EnamineB ProductA Regioisomer A EnamineA->ProductA Cyclization ProductB Regioisomer B EnamineB->ProductB Cyclization

Caption: Formation of regioisomers in the Combes synthesis.

Section 2: Side Reactions in the Halogenation of Quinolines

Direct halogenation of the quinoline ring is a powerful tool, but it is not without its challenges, including poor regioselectivity and over-halogenation.

FAQ 4: I'm trying to mono-halogenate my quinoline, but I'm getting a significant amount of di-halogenated product. How can I prevent this?

A4: Over-halogenation is a common problem, especially if your quinoline ring is substituted with electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups, which activate the ring towards further electrophilic substitution.

Root Cause Analysis:

The first halogen atom added to the ring is typically deactivating. However, if the ring is already highly activated by another substituent, or if the reaction conditions are too harsh, the rate of the second halogenation can be competitive with the first.

Troubleshooting & Preventative Measures:

ParameterRecommended ActionRationale
Stoichiometry Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.9-0.95 equivalents).This ensures the halogenating agent is the limiting reagent, reducing the chance of a second reaction.
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower.Electrophilic aromatic substitution is temperature-dependent. Lower temperatures decrease the reaction rate, providing better control and selectivity.
Reagent Addition Add the halogenating agent (e.g., a solution of NBS or NCS) slowly and dropwise to the quinoline solution.This avoids a high local concentration of the electrophile, minimizing the chance of rapid, uncontrolled di-substitution.[3]
Choice of Reagent Use a milder halogenating agent. For example, N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) are generally more controllable than Cl₂ or Br₂ gas.[4]Milder reagents are less reactive and offer a larger experimental window to stop the reaction after the first substitution.
FAQ 5: My halogenation reaction is not regioselective. I'm getting a mixture of C-5 and C-8 isomers, along with other products. How can I direct the halogen to a specific position?

A5: The regioselectivity of electrophilic halogenation on the quinoline ring is complex. Under acidic conditions, the quinolinium ion is formed, which directs incoming electrophiles primarily to the C-5 and C-8 positions of the benzene ring portion.[1] However, substituents already on the ring will exert their own directing effects, leading to mixtures.

Troubleshooting Decision Tree for Poor Regioselectivity:

Start Problem: Poor Regioselectivity in Halogenation CheckSubstituents Does the quinoline have a strong directing group at C-8 (e.g., -NHAc, -OH)? Start->CheckSubstituents UseDG Yes: Leverage the directing group. Use a metal-free C-5 halogenation protocol. CheckSubstituents->UseDG Yes NoDG No: The quinoline is unsubstituted or has weak directing groups. CheckSubstituents->NoDG No ModifyConditions Attempt to control via kinetics/thermodynamics. 1. Lower the temperature (favors kinetic product). 2. Change the solvent to alter solvation of intermediates. 3. Use a bulkier halogenating agent. NoDG->ModifyConditions ConsiderAlt If selectivity is still poor, consider a dearomatization-rearomatization strategy. ModifyConditions->ConsiderAlt

Caption: Troubleshooting flowchart for poor regioselectivity.

Expert Insight: Leveraging Directing Groups

For substrates with a suitable handle, modern methods offer excellent regiocontrol. For instance, a range of 8-substituted quinolines (amides, ureas, etc.) can be halogenated exclusively at the C-5 position using trihaloisocyanuric acids (TCCA, TBCA) under mild, metal-free conditions. This occurs via a remote functionalization mechanism where the C-8 substituent directs the reaction.

FAQ 6: My halogenation reaction with NCS/NBS isn't working, or the yield is very low. What could be the problem?

A6: Low or no yield in a halogenation reaction can stem from several issues, from an deactivated substrate to improper reaction setup.

Troubleshooting Protocol: Low Yield in Halogenation

  • Verify Substrate Activity:

    • Problem: If your quinoline ring is substituted with one or more strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the ring may be too deactivated for electrophilic substitution with NCS or NBS alone.

    • Solution: Switch to a more potent halogenating system. This might involve using elemental halogen (Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). Caution: This will likely decrease regioselectivity and increase the risk of side reactions.

  • Check Reagent Quality:

    • Problem: N-halosuccinimides can decompose over time, especially if exposed to moisture or light.

    • Solution: Use freshly opened or recrystallized NCS/NBS. Store them in a desiccator in a dark, cool place.

  • Initiate Radical Reactions (for specific cases):

    • Problem: Some halogenations, particularly on alkyl side chains of quinolines, proceed via a free-radical mechanism that requires an initiator.

    • Solution: If attempting a benzylic-type halogenation, add a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide and use a light source or heat to initiate the reaction.

  • Solvent Choice:

    • Problem: The solvent can dramatically affect the reaction. For electrophilic aromatic halogenations with NCS/NBS, polar aprotic solvents are common.

    • Solution: Acetonitrile is often an excellent choice for these reactions. In some cases, chlorinated solvents like DCM or chloroform are used.[3] If the reaction is sluggish, consider switching to a more polar solvent.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Regioselective C-5 Chlorination of an 8-Amidoquinoline Derivative

This protocol is adapted from the metal-free method developed by Motati, D. R. et al. and is effective for many 8-substituted quinolines.

Materials:

  • N-(quinolin-8-yl)acetamide (1.0 equiv)

  • Trichloroisocyanuric acid (TCCA) (0.36 equiv)

  • Acetonitrile (ACN), reagent grade

Procedure:

  • In a round-bottom flask open to the air, dissolve N-(quinolin-8-yl)acetamide in acetonitrile (approx. 0.1 M concentration).

  • To the stirred solution, add solid TCCA (0.36 equivalents) in a single portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.

  • Upon completion, the byproduct cyanuric acid will precipitate as a white solid. Remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Purification of a Crude Quinoline Product from Tar

This protocol uses steam distillation, a classic and effective method for separating volatile organic compounds like quinoline from non-volatile polymeric tar.

Materials:

  • Crude, tarry reaction mixture containing the quinoline product.

  • Sodium hydroxide (NaOH) solution (e.g., 4 M).

  • Steam distillation apparatus.

  • Separatory funnel.

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether).

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Procedure:

  • Carefully transfer the crude reaction mixture into a large, three-neck round-bottom flask suitable for steam distillation.

  • Make the mixture strongly alkaline by slowly adding NaOH solution. This converts any quinolinium salts into the free base, which is steam-volatile.

  • Set up the apparatus for steam distillation. Heat the flask and pass a steady stream of steam through the mixture.

  • Collect the distillate, which will be a cloudy emulsion of quinoline and water, in a receiving flask. Continue distillation until the distillate runs clear.

  • Transfer the collected distillate to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane for a 200 mL distillate).

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified quinoline derivative, now free of tar. Further purification by vacuum distillation or chromatography may be necessary.

References

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link].

  • Dounay, A. B., & Witulski, B. (2009). The Skraup Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 215-241). John Wiley & Sons, Inc.
  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 640-646. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from a presentation slide deck detailing classical synthesis methods.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8.
  • Chen, J., Wang, T., Liu, Y., Wang, T., Lin, A., Yao, H., & Xu, J. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 622-626. [Link]

  • BenchChem. (2025). Overcoming challenges in the direct halogenation of the quinoline ring. Technical Support Guide.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link].

  • Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link].

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link].

Sources

Troubleshooting

Stability testing of 3-Chloro-7-bromo-4-hydroxyquinoline under different conditions

Technical Support Center: Stability of 3-Chloro-7-bromo-4-hydroxyquinoline Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-Chloro-7-bromo-4-hydroxyquinoline. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-Chloro-7-bromo-4-hydroxyquinoline

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Chloro-7-bromo-4-hydroxyquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability testing of this compound. As a halogenated 4-hydroxyquinoline, this molecule possesses a unique reactivity profile that necessitates a thorough understanding for successful formulation and development. This guide moves beyond simple protocols to explain the scientific rationale behind stability challenges and experimental designs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of 3-Chloro-7-bromo-4-hydroxyquinoline.

Q1: My sample of 3-Chloro-7-bromo-4-hydroxyquinoline is showing significant degradation even under standard storage conditions. What are the most likely causes?

A1: The inherent reactivity of the 3-Chloro-7-bromo-4-hydroxyquinoline structure makes it susceptible to several degradation pathways. The most common culprits under standard storage conditions are hydrolysis, oxidation, and photodecomposition.

  • Hydrolytic Instability: The chloro-substituent at the 3-position can be susceptible to nucleophilic substitution by water, especially if moisture is present. The rate of this hydrolysis is often pH-dependent and can be accelerated by acidic or basic micro-environments.[1]

  • Oxidative Degradation: The 4-hydroxyquinoline core is structurally related to phenols and hydroquinones, which are known to be sensitive to oxidation.[2] Trace amounts of atmospheric oxygen or peroxide impurities in excipients can initiate radical chain reactions, leading to colored degradation products or ring-opened species.

  • Photosensitivity: Quinolines are aromatic heterocyclic compounds that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, leading to photolytic cleavage of the carbon-halogen bonds or other complex photoreactions.[3][4] It is crucial to protect the compound from light during storage and handling.

To diagnose the issue, we recommend performing a forced degradation study (see protocol below) to systematically evaluate the compound's sensitivity to heat, light, pH, and oxidation. This will identify the primary degradation pathway and inform the development of appropriate control strategies, such as storage in an inert atmosphere, use of light-resistant packaging, and control of pH and moisture.[5]

Q2: I'm observing a color change in my solid-state sample, from off-white to yellowish-brown, upon exposure to light. What is happening?

A2: This is a classic sign of photodecomposition. The energy from light, particularly in the UV spectrum, is likely causing the formation of colored degradants. For haloquinolines, this often involves two primary mechanisms:

  • Homolytic Cleavage: The carbon-halogen bonds (C-Cl and C-Br) can break, forming radical species. These highly reactive radicals can then polymerize or react with other molecules to form complex, colored impurities.

  • Oxidation: The absorbed light energy can facilitate oxidation of the 4-hydroxyquinoline ring, potentially forming quinone-like structures which are often highly colored.

According to ICH guideline Q1B, any significant color change is considered a failure in photostability testing.[6] You must implement light-protective measures immediately.

Troubleshooting Steps:

  • Primary Packaging: Store the substance in amber glass vials or other containers with proven light-blocking capabilities.

  • Secondary Packaging: Use opaque secondary packaging (e.g., cardboard boxes, foil pouches) for an additional layer of protection.

  • Manufacturing Environment: During handling and processing, use low-UV or sodium lamps to minimize exposure.

Q3: My HPLC chromatogram shows a new peak eluting close to the parent peak after performing a hydrolytic stress test. How can I determine if it's a degradant?

A3: The appearance of a new peak that grows over time while the parent peak decreases is strong evidence of degradation. To confirm this and characterize the degradant, a systematic approach is required.

  • Mass Balance: A key principle of a good stability-indicating method is mass balance. The sum of the parent compound and all degradation products should remain constant throughout the study. If you see a decrease in the parent peak area that is not accounted for by the increase in the new peak area, other degradants may be forming that are not being detected by your current method (e.g., they don't have a chromophore or are not eluting from the column).

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC system. This allows you to assess the peak purity of the main 3-Chloro-7-bromo-4-hydroxyquinoline peak at different time points. A decrease in peak purity indicates the presence of a co-eluting impurity.

  • LC-MS/MS Analysis: The most definitive way to identify the new peak is to analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] By comparing the mass-to-charge ratio (m/z) of the new peak to the parent compound, you can deduce the chemical transformation. For example, a loss of 34 Da (Cl - H) and a gain of 16 Da (O) would suggest hydrolysis of the C-Cl bond to a C-OH group.

The diagram below illustrates a typical workflow for identifying and characterizing degradation products.

cluster_stress Stress Testing cluster_analysis Analysis Start Prepare Solution of 3-Chloro-7-bromo-4-hydroxyquinoline Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Expose to stress conditions Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Expose to stress conditions Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Expose to stress conditions Heat Thermal Stress (e.g., 80°C) Start->Heat Expose to stress conditions Light Photolytic Stress (ICH Q1B) Start->Light Expose to stress conditions HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC MassBalance Check Mass Balance & Peak Purity HPLC->MassBalance LCMS LC-MS/MS Analysis for Structure Elucidation MassBalance->LCMS If new peaks or purity failure Report Identify Degradation Pathways MassBalance->Report If stable LCMS->Report Parent 3-Chloro-7-bromo-4-hydroxyquinoline (Parent Compound) Hydrolysis Hydrolysis Product (3-Hydroxy-7-bromo-4-hydroxyquinoline) Parent->Hydrolysis H₂O / H⁺ or OH⁻ (Nucleophilic Substitution at C3-Cl) Oxidation Oxidation Product (e.g., Quinone-imine) Parent->Oxidation [O] (e.g., H₂O₂) Photo_Dehalogen_Br Photolytic De-bromination (3-Chloro-4-hydroxyquinoline) Parent->Photo_Dehalogen_Br hν (Light) (Homolytic Cleavage of C7-Br) Photo_Dehalogen_Cl Photolytic De-chlorination (7-Bromo-4-hydroxyquinoline) Parent->Photo_Dehalogen_Cl hν (Light) (Homolytic Cleavage of C3-Cl)

Caption: Plausible Degradation Pathways.

References

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]

  • Google Patents. Process for the preparation of 4-hydroxy quinolines.
  • PubChem. 7-Chloro-4-hydroxyquinoline. Available from: [Link]

  • ResearchGate. Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • PubMed. Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite. Available from: [Link]

  • ICH. Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]

  • ResearchGate. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Available from: [Link]

  • MDPI. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available from: [Link]

  • PubMed. Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Available from: [Link]

  • Pharma Innovation. API Stability. Available from: [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • PubChem. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability. Available from: [Link]

  • PubMed. Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. Available from: [Link]

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Optimization

Technical Support Center: A Troubleshooting Guide for 3-Chloro-7-bromo-4-hydroxyquinoline Experiments

Welcome to the technical support center for experimental work involving 3-Chloro-7-bromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experimental work involving 3-Chloro-7-bromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this highly functionalized quinoline derivative. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Question 1: I am having trouble with the initial synthesis of the 4-hydroxyquinoline core. What are the most common pitfalls?

Answer: The synthesis of the 4-hydroxyquinoline scaffold, often achieved through methods like the Gould-Jacobs or Conrad-Limpach reaction, is a critical first step.[1] Common issues include low yields and the formation of side products.

  • Gould-Jacobs Reaction Troubleshooting : This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1]

    • Low Cyclization Yield : The high temperatures required for cyclization (often >250 °C) can lead to degradation.[2] Ensure you are using a high-boiling point solvent like diphenyl ether and that the temperature is carefully controlled. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Incomplete Reaction : Ensure your aniline and malonic ester derivative are of high purity. The initial condensation is often the rate-limiting step.

  • Conrad-Limpach Reaction Troubleshooting : This involves the reaction of an aniline with a β-ketoester.

    • Schiff Base Formation Issues : The initial formation of the Schiff base can be sluggish. An acid catalyst can be beneficial, but harsh conditions should be avoided to prevent side reactions.[3]

Question 2: What is the recommended order for the halogenation of the 4-hydroxyquinoline core to obtain the 3-chloro-7-bromo substitution pattern?

Answer: The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the existing substituents. For the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline, a stepwise approach is necessary. The recommended sequence is:

  • Chlorination at the 3-position : The 4-hydroxyl group is an activating group that directs electrophilic substitution to the 3-position.

  • Bromination at the 7-position : Subsequent bromination will then be directed to the 7-position of the benzene ring portion of the quinoline.

Attempting to brominate first may lead to a different substitution pattern, as the hydroxyl group strongly directs to the 3-position.

Question 3: My chlorination of 4-hydroxyquinoline is not working well. What are the likely causes?

Answer: Chlorination of the 4-hydroxyquinoline at the 3-position is typically achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

  • Incomplete Reaction : Ensure that the reaction is carried out in an appropriate solvent, and that the stoichiometry of the chlorinating agent is correct. An excess of the chlorinating agent may be required.

  • Side Reactions : Over-chlorination is a potential issue. Careful control of the reaction temperature and time is crucial. The reaction should be monitored closely by TLC or HPLC.

Question 4: I am struggling with the bromination step, either getting no reaction or multiple products. How can I optimize this?

Answer: Bromination of the 3-chloro-4-hydroxyquinoline intermediate requires careful control to achieve selective bromination at the 7-position.

  • No Reaction : The presence of the deactivating chloro group can make the subsequent bromination more challenging. A suitable brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or bromine in a suitable solvent, should be used.

  • Formation of Multiple Products : Over-bromination can lead to di- or tri-brominated products. To avoid this, use a stoichiometric amount of the brominating agent and control the reaction temperature, often running the reaction at or below room temperature. The choice of solvent can also influence selectivity.

Question 5: Purification of the final 3-Chloro-7-bromo-4-hydroxyquinoline is proving difficult. What are the best methods?

Answer: The purification of di-halogenated hydroxyquinolines can be challenging due to their often poor solubility and the presence of closely related isomers as impurities.

  • Recrystallization : This is the most common method for purifying solid organic compounds.[4] Finding a suitable solvent or solvent system is key. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Test a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes).

  • Column Chromatography : If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from isomers and other impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Characterization

Question 6: How can I confirm the structure and purity of my synthesized 3-Chloro-7-bromo-4-hydroxyquinoline?

Answer: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. Due to the presence of multiple halogens, the signals may be complex.

    • ¹³C NMR : The carbon NMR will show the expected number of signals for the quinoline core. The chemical shifts of the carbons bearing the halogen and hydroxyl groups will be particularly informative.

  • Mass Spectrometry (MS) : The mass spectrum will provide the molecular weight of the compound. A key feature to look for is the isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. This will result in a distinctive cluster of peaks for the molecular ion.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring.

Handling and Safety

Question 7: What are the key safety precautions I should take when working with the reagents for this synthesis?

Answer: The synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline involves hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus Oxychloride (POCl₃) (if used for chlorination of the 4-hydroxyl group): This is a highly corrosive and water-reactive substance. It can cause severe burns upon contact and releases toxic fumes. Always handle it under anhydrous conditions and have a quenching agent (like a basic solution) readily available for any spills.

  • Sulfuryl Chloride (SO₂Cl₂) : This is a corrosive and toxic liquid. It reacts with water to produce hydrochloric and sulfuric acids. Handle with care and avoid inhalation of vapors.

  • Bromine (Br₂) : Bromine is a highly corrosive and toxic liquid that causes severe burns. It is also volatile, and its vapors are harmful. Always handle bromine in a fume hood and have a solution of sodium thiosulfate available to neutralize any spills.

  • Halogenated Quinolines : Halogenated organic compounds should be handled with care as they can be irritants and may have unknown toxicological properties. Avoid skin contact and inhalation of dust.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline is proposed as a multi-step process. The following is a generalized workflow based on established methodologies for similar compounds.

SynthesisWorkflow A Substituted Aniline C 4-Hydroxyquinoline Core A->C Gould-Jacobs Reaction B Malonic Acid Derivative B->C D 3-Chloro-4-hydroxyquinoline C->D Chlorination (e.g., SO2Cl2) E 3-Chloro-7-bromo-4-hydroxyquinoline D->E Bromination (e.g., NBS) F Purification E->F Recrystallization / Chromatography G Characterization F->G NMR, MS, IR

Caption: Proposed synthetic workflow for 3-Chloro-7-bromo-4-hydroxyquinoline.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (via Gould-Jacobs Reaction)

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[1]

  • Reactants : 3-Bromoaniline and diethyl ethoxymethylenemalonate.

  • Procedure : a. Combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate. b. Heat the mixture, initially to around 100-120 °C, to facilitate the condensation and elimination of ethanol. c. Once the initial reaction subsides, add a high-boiling point solvent such as diphenyl ether. d. Heat the mixture to approximately 250 °C to induce thermal cyclization. Monitor the reaction by TLC. e. After cooling, the product will often precipitate. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether. f. The resulting ester is then saponified using aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid, which is then decarboxylated by heating to afford 7-bromo-4-hydroxyquinoline.

Step 2: Chlorination of 7-Bromo-4-hydroxyquinoline
  • Reactants : 7-Bromo-4-hydroxyquinoline and sulfuryl chloride (SO₂Cl₂).

  • Procedure : a. Dissolve the 7-bromo-4-hydroxyquinoline in a suitable inert solvent (e.g., chloroform or dichloromethane). b. Slowly add a stoichiometric amount of sulfuryl chloride to the solution at a controlled temperature (e.g., 0-10 °C). c. Allow the reaction to stir at room temperature and monitor its progress by TLC. d. Upon completion, quench the reaction carefully with water or a dilute basic solution. e. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Troubleshooting Decision Tree

TroubleshootingTree cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Multiple Side Products? start->side_products poor_solubility Poor Solubility for Recrystallization? start->poor_solubility co_elution Impurities Co-elute in Chromatography? start->co_elution incomplete_reaction->side_products No check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents Yes over_halogenation Over-halogenation suspected side_products->over_halogenation Yes isomer_formation Isomer formation suspected side_products->isomer_formation No optimize_conditions Optimize Temp. & Reaction Time check_reagents->optimize_conditions reduce_halogen Reduce Halogenating Agent Stoichiometry over_halogenation->reduce_halogen purification Proceed to Purification isomer_formation->purification poor_solubility->co_elution No solvent_screen Screen Solvent Mixtures poor_solubility->solvent_screen Yes change_column Change Stationary/Mobile Phase co_elution->change_column Yes

Caption: A decision tree for troubleshooting common experimental issues.

Quantitative Data Summary

Parameter7-Bromo-4-chloroquinoline7-Chloro-4-hydroxyquinoline[6]
Molecular Formula C₉H₅BrClNC₉H₆ClNO
Molecular Weight 242.50 g/mol 179.60 g/mol
CAS Number 75090-52-786-99-7
Physical Form SolidSolid

References

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Troubleshooting

How to increase the purity of synthesized 3-Chloro-7-bromo-4-hydroxyquinoline

An invaluable intermediate in medicinal chemistry, 3-Chloro-7-bromo-4-hydroxyquinoline serves as a critical building block for novel therapeutic agents. Achieving high purity of this compound is paramount, as even trace...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in medicinal chemistry, 3-Chloro-7-bromo-4-hydroxyquinoline serves as a critical building block for novel therapeutic agents. Achieving high purity of this compound is paramount, as even trace impurities can confound biological assays and compromise the integrity of drug development programs. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and enhance the purity of synthesized 3-Chloro-7-bromo-4-hydroxyquinoline.

As Senior Application Scientists, we have designed this guide to move beyond simple protocols, offering in-depth explanations for the underlying chemical principles that govern purification. Our goal is to empower you with the expertise to not only solve immediate purity issues but also to proactively design more effective purification strategies in your future work.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Chloro-7-bromo-4-hydroxyquinoline.

Q1: My crude product shows multiple spots on the TLC plate. How can I identify the source of these impurities and select an appropriate purification strategy?

A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. The impurities in the synthesis of a substituted quinoline like 3-Chloro-7-bromo-4-hydroxyquinoline can stem from several sources:

  • Unreacted Starting Materials: The synthesis of quinoline scaffolds often involves the cyclization of substituted anilines with reagents like malonic acid derivatives[1][2][3]. Incomplete reaction can leave these precursors in your crude product.

  • Isomeric Byproducts: If the synthesis involves electrophilic aromatic substitution, such as bromination, mixtures of isomers can form. For instance, bromination of quinoline derivatives can yield both mono- and di-brominated products at various positions[4].

  • Side-Reaction Products: High-temperature cyclization reactions, sometimes conducted in solvents like diphenyl ether, can generate a variety of byproducts[1].

  • Degradation: The quinoline core can be sensitive to acidic conditions. The acidic nature of standard silica gel can sometimes lead to compound degradation during chromatographic purification[5].

Identification and Strategy:

  • Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate. If any spots from the crude mixture align with the starting materials, you have identified unreacted precursors.

  • Staining and Visualization: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate or iodine can reveal impurities that are not UV-active.

  • Solvent System Selection: The polarity of the TLC mobile phase is crucial. For halogenated quinolines, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate[4]. Vary the ratio to achieve good separation (Rf values ideally between 0.2 and 0.8).

  • Purification Choice: If the impurities are significantly different in polarity from your desired product, column chromatography is an excellent choice[5][6]. If the main impurity is an isomer with very similar polarity, recrystallization may be more effective, provided a suitable solvent can be found.

Q2: My final product is a persistent yellow or brown color, but I expect a white or off-white solid. What is causing this discoloration, and how can I remove it?

A2: Color in your final product typically arises from highly conjugated impurities or trace amounts of degradation products.

  • Oxidation: The quinoline ring system, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by exposure to air and light over time.

  • Residual Catalysts or Reagents: Some reactions may use metal catalysts or strong acids/bases that can lead to colored complexes or byproducts if not completely removed. For example, reactions involving phosphorus oxychloride to convert a hydroxyquinoline to a chloroquinoline can leave colored residues if the workup is incomplete[1][3].

  • Thermally Induced Decomposition: High temperatures used during reaction workup (e.g., distillation) or cyclization can cause decomposition into colored tars[1].

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (e.g., methanol or ethanol). Add a small amount (1-2% by weight) of activated charcoal and boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® or filter paper to remove the charcoal, and then allow the filtrate to cool and crystallize.

  • Thorough Washing: Ensure that during the workup, the organic layer is washed sufficiently with aqueous solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove acidic residues[4].

  • Recrystallization: A carefully chosen recrystallization is often the most effective method for removing colored impurities. The impurities may be either insoluble in the hot solvent or remain in the cold mother liquor.

Q3: My compound streaks badly on silica gel TLC plates and gives poor peak shape during column chromatography. What is happening and how can I fix it?

A3: Significant streaking or peak tailing of basic compounds like quinolines on silica gel is a classic problem[5][7]. It is caused by strong, non-ideal interactions between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor separation, reduced resolution, and often lower recovery of the product.

Solutions to Improve Chromatography:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is added to the solvent system. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself by treating standard silica gel with a solution of triethylamine[5].

  • Switch the Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds[5].

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography (using a C18 stationary phase) can be an effective alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective single method for purifying 3-Chloro-7-bromo-4-hydroxyquinoline?

A1: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. However, a two-step approach is often most effective:

  • Initial Purification by Recrystallization: This is an excellent first step to remove the bulk of impurities and can significantly increase the purity of your material. It is particularly good at removing impurities with different solubility profiles, such as starting materials or grossly different byproducts. Mixtures of solvents like methanol/acetone have been reported for similar compounds[4][8].

  • Final Polish by Column Chromatography: If recrystallization does not yield a product of sufficient purity (e.g., for removing closely related isomers), column chromatography is the next logical step. Using a modified mobile phase (e.g., hexane/ethyl acetate with 1% triethylamine) on silica gel is a robust method[4][5].

Q2: How do I perform an effective acid-base extraction for purification?

A2: The 4-hydroxyquinoline structure exists in tautomeric equilibrium with the 4-quinolinone form and is amphoteric[2][9][10]. It has a weakly acidic hydroxyl group and a weakly basic ring nitrogen. This allows for purification via acid-base extraction.

  • To remove neutral impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as a hydrochloride salt, leaving neutral impurities in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate your purified product. Filter the solid or extract it back into an organic solvent.

  • To remove basic impurities: Dissolve the crude product in an organic solvent. Extract with a dilute aqueous base (e.g., 1M NaOH). Your product, being weakly acidic due to the hydroxyl group, will move into the aqueous layer as a sodium salt. Separate the layers, then acidify the aqueous layer (e.g., with HCl or acetic acid) to precipitate the purified product[11].

This technique is most effective when the impurities are exclusively neutral, acidic, or basic, and do not share the amphoteric nature of your product.

Data & Protocols

Table 1: Comparison of Purification Techniques
TechniquePrincipleBest For RemovingPotential IssuesPurity Achievable
Recrystallization Differential solubility in a solvent at hot and cold temperatures.Impurities with different solubility profiles; colored impurities.Co-precipitation of impurities; significant product loss in mother liquor.95-99%
Column Chromatography (Silica Gel) Differential partitioning between a solid stationary phase and a liquid mobile phase.Isomers and byproducts with different polarities.Compound degradation on acidic silica; streaking/tailing of basic compounds[5].>99%
Acid-Base Extraction Differential solubility in acidic and basic aqueous solutions based on pKa.Neutral, strongly acidic, or strongly basic impurities.Not effective for impurities with similar pKa; potential for emulsion formation.90-98%
Preparative HPLC High-resolution chromatography under high pressure.Closely related isomers; final polishing of small quantities.Limited sample capacity; requires specialized equipment; can be costly.>99.5%
Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Acetone)

This protocol is adapted from methods used for similar substituted quinolines[4][8].

  • Dissolution: In a flask, add the crude 3-Chloro-7-bromo-4-hydroxyquinoline. Add the minimum amount of hot methanol required to just dissolve the solid completely.

  • Charcoal Treatment (Optional): If the solution is colored, allow it to cool slightly, add 1-2% w/w activated charcoal, and reheat to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: To the hot filtrate, slowly add acetone (a less polar "anti-solvent") dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot methanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation[12].

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same ratio of methanol/acetone used for crystallization).

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography with a Modified Eluent

This protocol incorporates best practices for chromatographing basic heterocyclic compounds[5].

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is Hexane:Ethyl Acetate (e.g., 70:30). Add 1% triethylamine to this mixture to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, least polar eluent (e.g., Hexane with 1% Et₃N).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system. You can run the column isocratically or gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-Chloro-7-bromo-4-hydroxyquinoline.

Visualization of Workflows

Diagram 1: General Troubleshooting Workflow

G cluster_purify Purification Strategy start Crude Product Synthesized tlc TLC Analysis (Multiple Solvent Systems) start->tlc decision_spots Multiple Spots? tlc->decision_spots single_spot Single Spot, but Low/Broad Melting Point? decision_spots->single_spot No decision_polarity Spots Well Separated? decision_spots->decision_polarity Yes pure High Purity Product single_spot->pure No recrystallize Recrystallization single_spot->recrystallize Yes (likely isomers) column Column Chromatography (Consider Et3N modifier) decision_polarity->column Yes decision_polarity->recrystallize No column->pure recrystallize->pure

Caption: A workflow for troubleshooting impure synthesis products.

Diagram 2: Purification Method Selection Flowchart

G start Impure 3-Chloro-7-bromo-4-hydroxyquinoline impurity_type What is the main impurity? start->impurity_type starting_material Unreacted Starting Material or Grossly Different Polarity impurity_type->starting_material Different Solubility/ Polarity isomer Isomer / Similar Polarity impurity_type->isomer Similar Solubility/ Polarity baseline Baseline Material / Tars impurity_type->baseline Acidic/Basic/ Neutral recrystallize Recrystallization (High Efficiency) starting_material->recrystallize column Column Chromatography (High Resolution) isomer->column acid_base Acid-Base Extraction (Removes Neutral Impurities) baseline->acid_base

Caption: Selecting a purification method based on impurity type.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Ethyl 7-bromo-4-chloroquinoline-3-carboxyl
  • 7-Chloro-4-hydroxyquinoline. (n.d.). PubChem, NIH.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).
  • Process for the preparation of 4-hydroxy quinolines. (n.d.).
  • CHLOROQUINE synthesis. (n.d.). ChemicalBook.
  • 4-Hydroxyquinoline(611-36-9) IR Spectrum. (n.d.). ChemicalBook.
  • Quinoline compounds and process of making same. (n.d.).
  • HALO® PCS: New Column Chemistry Options for Basic Compounds. (n.d.).
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.).
  • The structures of the substituted quinolines. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central, NIH.
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.).
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
  • Preparation of 4-hydroxyquinoline compounds. (n.d.).
  • Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. (n.d.). PubMed.

Sources

Optimization

Avoiding degradation of 3-Chloro-7-bromo-4-hydroxyquinoline during storage

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Storage and Handling of 3-Chloro-7-bromo-4-hydroxyquinoline Welcome to the Technical Support Center for 3-Chloro-7-bromo-4-hydroxyq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Storage and Handling of 3-Chloro-7-bromo-4-hydroxyquinoline

Welcome to the Technical Support Center for 3-Chloro-7-bromo-4-hydroxyquinoline. As a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the fields of antimalarial and anticancer drug discovery, maintaining the stability and purity of this compound is paramount to the success of your research.[1][2] This guide, developed by Senior Application Scientists, provides a comprehensive resource for troubleshooting common issues related to the degradation of 3-Chloro-7-bromo-4-hydroxyquinoline during storage and offers evidence-based protocols to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Chloro-7-bromo-4-hydroxyquinoline?

A1: The degradation of 3-Chloro-7-bromo-4-hydroxyquinoline is primarily influenced by three main factors:

  • Moisture (Hydrolysis): The chloro group at the 4-position is susceptible to hydrolysis, which can lead to the formation of the corresponding 4-hydroxyquinoline derivative.[3][4] This process can be accelerated by the presence of acids or bases.

  • Light (Photodegradation): Halogenated aromatic compounds, including quinolines, can be sensitive to light, particularly UV radiation.[5][6] Light can initiate photochemical reactions, leading to dehalogenation or other structural changes.

  • Oxygen (Oxidation): The hydroxyquinoline core can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal impurities which can catalyze oxidative processes.[7][8]

Q2: How can I visually identify if my sample of 3-Chloro-7-bromo-4-hydroxyquinoline has degraded?

A2: While analytical techniques are required for definitive confirmation, visual inspection can provide initial clues. A pure sample of a similar compound, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, is described as a white to off-white solid.[9] Any significant deviation from this appearance, such as a noticeable yellowing, browning, or the appearance of dark spots, may indicate degradation. However, color change alone is not a conclusive indicator of degradation and should be followed up with analytical testing.

Q3: What are the ideal storage conditions for 3-Chloro-7-bromo-4-hydroxyquinoline to minimize degradation?

A3: To ensure the long-term stability of 3-Chloro-7-bromo-4-hydroxyquinoline, it is crucial to store it under controlled conditions. Based on guidelines for similar air-sensitive and halogenated compounds, the following storage protocol is recommended:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Under an inert gas such as argon or nitrogen.[1][10]

  • Light: Protected from light by using an amber vial or by storing the container in a dark place.[10]

  • Container: A tightly sealed vial to prevent moisture ingress.[10]

Q4: Is 3-Chloro-7-bromo-4-hydroxyquinoline considered a hazardous substance?

A4: Yes, halogenated quinoline derivatives should be handled with care. Similar compounds are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Always consult the Safety Data Sheet (SDS) for specific handling precautions and personal protective equipment (PPE) recommendations.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent experimental results or lower than expected yields.

Possible Cause: Degradation of the 3-Chloro-7-bromo-4-hydroxyquinoline starting material.

Troubleshooting Steps:

  • Purity Assessment: The first and most critical step is to verify the purity of your compound.

    • Recommendation: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] This will allow you to quantify the parent compound and identify any potential degradation products.

  • Review Storage Conditions: Improper storage is a primary cause of degradation.

    • Recommendation: Ensure the compound is stored according to the recommended conditions outlined in the table below. If the compound has been stored improperly, it is advisable to use a fresh, unopened sample for critical experiments.

  • Handling Technique: Even brief exposure to atmospheric moisture and oxygen can initiate degradation.

    • Recommendation: Handle the compound in an inert atmosphere glove box.[10][15] If a glove box is not available, use Schlenk techniques to minimize exposure to air.[16] Use dry solvents and glassware.

Issue 2: The compound has changed color from white/off-white to yellow or brown.

Possible Cause: This is often an indication of oxidative or photo-degradation.

Troubleshooting Steps:

  • Analytical Confirmation: Do not rely solely on visual cues.

    • Recommendation: Analyze the discolored sample by HPLC or LC-MS to confirm the presence of degradation products. Compare the chromatogram to that of a known pure sample.

  • Light and Oxygen Exclusion:

    • Recommendation: If photodegradation is suspected, ensure all future handling and storage is performed in the dark or under red light. For suspected oxidation, rigorously exclude oxygen by using inert gas and de-gassed solvents.

  • Purification: If the degradation is minor, purification may be possible.

    • Recommendation: Recrystallization can be an effective method for removing impurities.[2] The choice of solvent will depend on the solubility of the compound and its impurities.

Issue 3: Solubility issues or the presence of insoluble particulates.

Possible Cause: Formation of insoluble degradation products or polymers.

Troubleshooting Steps:

  • Characterize the Insoluble Material:

    • Recommendation: If possible, isolate the insoluble material and attempt to characterize it using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy if a sufficient quantity can be isolated. This can provide clues about the degradation pathway.

  • Filtration:

    • Recommendation: Before use in a reaction, dissolve the compound in a suitable dry solvent and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble matter. This should be done under an inert atmosphere.

  • Source a New Batch:

    • Recommendation: If significant amounts of insoluble material are present, it is best to discard the batch and obtain a fresh supply to ensure the reliability of your experimental results.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered: Inconsistent Results, Color Change, or Insolubles check_purity Step 1: Assess Purity (HPLC/LC-MS) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Step 2: Review Storage Conditions (Temp, Light, Atmosphere) is_pure->review_storage No proceed Proceed with Experiment is_pure->proceed Yes review_handling Review Handling Procedures: - Inert atmosphere? - Dry solvents? purify Step 3: Consider Purification (Recrystallization) review_handling->purify is_storage_ok Are Storage Conditions Correct? review_storage->is_storage_ok is_storage_ok->review_handling Yes use_new Use a Fresh Batch of Compound is_storage_ok->use_new No purify->use_new If purification fails purify->proceed

Caption: Troubleshooting workflow for addressing degradation of 3-Chloro-7-bromo-4-hydroxyquinoline.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Potential Consequences of Deviation
Temperature 2-8°CLower temperatures slow down the rate of chemical degradation. Higher temperatures can accelerate hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation. Exposure to atmospheric oxygen can lead to the formation of colored byproducts.[8]
Light Protect from Light (Amber Vial)Halogenated aromatic compounds can undergo photodegradation.[5][6] Exposure to light can cause dehalogenation or other unwanted photoreactions.
Moisture Tightly Sealed ContainerPrevents hydrolysis of the chloro group.[3][4] Moisture can lead to the formation of 7-bromo-4-hydroxyquinolin-4-one.
Incompatible Materials Strong Oxidizing AgentsTo prevent vigorous and potentially hazardous reactions.[2]

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 3-Chloro-7-bromo-4-hydroxyquinoline. Method optimization may be required for your specific instrumentation and degradation products.

Objective: To quantify the purity of 3-Chloro-7-bromo-4-hydroxyquinoline and detect the presence of degradation products.

Materials:

  • 3-Chloro-7-bromo-4-hydroxyquinoline sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Autosampler vials

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of a reference standard of 3-Chloro-7-bromo-4-hydroxyquinoline.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to create a stock solution.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 3-Chloro-7-bromo-4-hydroxyquinoline sample to be tested.

    • Dissolve in the same solvent as the standard in a 10 mL volumetric flask.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: Monitor at a wavelength determined by a UV scan of the pure compound (e.g., 254 nm or 313 nm, as quinolines are known to absorb in these regions).[17][18]

    • Gradient Elution (Example):

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Equilibration

  • Data Analysis:

    • Integrate the peak corresponding to 3-Chloro-7-bromo-4-hydroxyquinoline and any impurity peaks.

    • Calculate the purity of the sample as a percentage of the total peak area.

    • Quantify any significant impurities using the calibration curve generated from the reference standard (if the impurities are known and standards are available) or report as area percent.

References

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • Festa, A. A., et al. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews, 52(23), 8435-8498. DOI:10.1039/D3CS00366C
  • Wang, M.-F., et al. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • Zhang, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 863-875.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4234.
  • ResearchGate. (2025).
  • Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(15), 4984.
  • Travkin, V. M., et al. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361-1382.
  • Li, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4175.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • International Labour Organization. (2011). Halogenated Aromatic Hydrocarbons.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Wikipedia. (n.d.). Halogen.
  • El-Adly, R. A., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • Kodavanti, P. R. S., & Sone, H. (2023). Perspective on halogenated organic compounds. Neurotoxicology, 99, 102-114.
  • Kim, J. Y., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bulletin of the Korean Chemical Society, 31(11), 3331-3336.
  • Zhang, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 86(4), 863-875.
  • Neilson, R. H. (n.d.).
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.).
  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08).
  • El-Sayed, R., et al. (2020). Degradation of hydroxychloroquine by electrochemical advanced oxidation processes. Chemosphere, 250, 126284.
  • Zhang, L., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 18(1), 100002.
  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2994.
  • Chemistry LibreTexts. (2019). 18.
  • Wang, M.-F., et al. (2026). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • Chemistry LibreTexts. (2023).
  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466).
  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
  • Chad's Prep. (2020, November 22). 8.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • PubChem. (n.d.). 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-.
  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303.

Sources

Troubleshooting

Technical Support Center: Refining Analytical Methods for 3-Chloro-7-bromo-4-hydroxyquinoline Detection

Welcome to the technical support center for the analysis of 3-Chloro-7-bromo-4-hydroxyquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this and st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Chloro-7-bromo-4-hydroxyquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this and structurally similar halogenated quinolines. Our goal is to provide practical, field-proven insights to help you develop robust analytical methods, troubleshoot common issues, and ensure the integrity of your data. The quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents, making accurate and precise quantification of its derivatives a critical task.[1]

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the analysis of 3-Chloro-7-bromo-4-hydroxyquinoline.

Q1: What is 3-Chloro-7-bromo-4-hydroxyquinoline, and why is its accurate analysis important?

A1: 3-Chloro-7-bromo-4-hydroxyquinoline is a halogenated quinoline derivative. Compounds in this class are versatile intermediates in organic synthesis, particularly for developing novel therapeutic agents such as kinase inhibitors and antimalarials.[2] Accurate analytical methods are crucial for:

  • Purity Assessment: Ensuring the quality of the synthesized compound by quantifying it and identifying any process-related impurities or degradation products.

  • Reaction Monitoring: Tracking the progress of a chemical synthesis where it is a reactant, intermediate, or product.

  • Stability Studies: Determining the compound's shelf-life and degradation pathways under various storage conditions.

  • Pharmacokinetic Analysis: Quantifying the compound in biological matrices during preclinical or clinical studies.

Q2: What are the primary analytical techniques for characterizing 3-Chloro-7-bromo-4-hydroxyquinoline?

A2: A multi-technique approach is often employed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination and quantification due to its high resolution and sensitivity.[3] A reversed-phase method with UV detection is most common.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), MS is used for definitive identification, molecular weight confirmation, and structural elucidation of the analyte and any unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[1]

Q3: What potential impurities should I be aware of during analysis?

A3: Impurities can arise from the synthetic route. The synthesis of halogenated quinolines often involves multi-step processes including cyclization, chlorination, and bromination.[1] Potential impurities could include:

  • Starting Materials: Unreacted precursors, such as a substituted aniline.

  • Intermediates: Incomplete chlorination might leave a 7-bromo-4-hydroxyquinoline precursor.

  • Over-halogenated Products: Formation of di-bromo or di-chloro species.

  • Positional Isomers: Bromination or chlorination at different positions on the quinoline ring. Studies on the bromination of 8-hydroxyquinoline have shown that a mixture of mono- and di-bromo derivatives can form.[4]

Q4: How should I prepare a standard solution for HPLC analysis?

A4: Proper standard preparation is critical for accurate quantification.

  • Select a Solvent: Use a solvent that completely dissolves the compound and is compatible with your HPLC mobile phase. Methanol or a mixture of acetonitrile and water are common choices.

  • Weighing: Use a calibrated analytical balance to accurately weigh the reference standard.

  • Dissolution: Dissolve the standard in a Class A volumetric flask. Use sonication if necessary to ensure complete dissolution.

  • Dilution: Perform serial dilutions as needed to create calibration standards that bracket the expected concentration of your samples.

  • Filtration: Before injection, filter all solutions (standards and samples) through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could damage the HPLC system.[3]

HPLC Method Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of 3-Chloro-7-bromo-4-hydroxyquinoline.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Scientific Rationale & Solution
Peak Tailing 1. Secondary Silanol Interactions: The basic nitrogen on the quinoline ring interacts with acidic residual silanol groups on the C18 column packing.Rationale: This ionic interaction is a secondary retention mechanism that slows a portion of the analyte molecules, causing the peak to tail. Solution: Add a mobile phase modifier to suppress silanol activity. A low concentration of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), will protonate the quinoline nitrogen, preventing its interaction with the stationary phase.[3]
2. Column Overload: Injecting too much sample mass onto the column.Rationale: The stationary phase becomes saturated, leading to a non-ideal chromatographic distribution. Solution: Reduce the injection volume or dilute the sample.
3. Column Void/Degradation: A void has formed at the head of the analytical column, or the stationary phase is chemically damaged.Rationale: Voids create alternative flow paths, leading to band broadening. Solution: Replace the column. Use a guard column to extend the life of the analytical column.
Peak Fronting 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.Rationale: The strong solvent carries the analyte band down the column too quickly at the beginning of the separation, causing distortion. Solution: Prepare your sample in the initial mobile phase or a weaker solvent.
2. Column Overload: (Severe cases)Rationale: Similar to tailing, extreme overload can sometimes manifest as fronting. Solution: Dilute the sample.
Problem 2: Unstable Retention Times
Symptom Potential Cause Scientific Rationale & Solution
Retention Time Drifting to Shorter Times Column Degradation: Loss of the bonded stationary phase (e.g., C18) over time.Rationale: As the nonpolar stationary phase is stripped away, the column becomes more polar, reducing the retention of nonpolar analytes. Solution: Replace the column. Always operate within the recommended pH range (typically pH 2-8 for silica-based columns).
Retention Time Drifting to Longer Times Column Contamination: Buildup of strongly retained matrix components on the column.Rationale: Contaminants can act as a new stationary phase, increasing retention. Solution: Implement a column wash procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each analytical sequence. Ensure adequate sample preparation to remove interfering substances.[5][6]
Sudden, Random Shifts in Retention Time 1. Pump Malfunction/Leaks: Inconsistent mobile phase delivery from the HPLC pump.Rationale: The mobile phase composition is not stable, leading to fluctuating retention. Solution: Check the system for leaks. Purge the pump to remove air bubbles. Check pump seals and check valves for wear.
2. Inadequate Column Equilibration: The column was not sufficiently equilibrated with the initial mobile phase conditions before injection.Rationale: The stationary phase chemistry is not stable at the start of the run. Solution: Ensure the column is equilibrated for at least 10-15 column volumes (typically 20-30 minutes for a standard method) or until a stable baseline is achieved before the first injection.[3]
Problem 3: Low Signal or No Peak
Symptom Potential Cause Scientific Rationale & Solution
Signal is much lower than expected 1. Incorrect Detector Wavelength: The UV detector is set to a wavelength where the analyte has low absorbance.Rationale: Analyte response is directly proportional to its molar absorptivity at the chosen wavelength. Solution: Determine the UV absorbance maximum (λmax) of 3-Chloro-7-bromo-4-hydroxyquinoline by running a UV-Vis spectrum or using a photodiode array (PDA) detector. A wavelength of 254 nm is a common starting point for aromatic compounds.[3]
2. Sample Degradation: The analyte is unstable in the sample solvent or under experimental conditions.Rationale: The concentration of the target analyte has decreased. Solution: Investigate sample stability. Prepare samples fresh and store them in a cool, dark environment if necessary. Ensure the mobile phase pH is not causing degradation.
No Peak Detected 1. Injection Failure: The autosampler failed to inject the sample.Rationale: No sample reached the column. Solution: Check the autosampler for errors. Ensure there is sufficient sample in the vial and the syringe is functioning correctly.
2. Complete Adsorption: The analyte is irreversibly adsorbed to the column or tubing.Rationale: This can happen with highly active compounds or incompatible hardware. Solution: Use a more inert column. Check for system compatibility. Ensure the sample is fully dissolved and not precipitating in the mobile phase.

Visualized Workflows and Logic

Visual aids can simplify complex processes and troubleshooting logic.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Receive/Weigh Sample s2 Dissolve in Appropriate Solvent s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Equilibrate System (Stable Baseline) s3->h1 Load into Autosampler h2 Inject Sample h1->h2 h3 Run Gradient Separation h2->h3 h4 Detect with UV/PDA h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity/% Assay d1->d2 d3 Generate Report d2->d3

Caption: General analytical workflow for 3-Chloro-7-bromo-4-hydroxyquinoline.

G start Problem: Unstable Retention Time (RT) q1 Is RT consistently drifting (earlier or later)? start->q1 q2 Is drift to earlier RT? q1->q2 Yes q3 Are RT shifts random and sudden? q1->q3 No sol1 Likely Cause: Column Degradation (Loss of Stationary Phase) Solution: Replace Column q2->sol1 Yes sol2 Likely Cause: Column Contamination Solution: Wash column with strong solvent. Improve sample prep. q2->sol2 No sol3 Likely Causes: - Pump/Leak Issue - Air in System - Poor Equilibration Solutions: - Check for leaks, purge pump - Ensure >10 column vol. equilibration q3->sol3 Yes

Caption: Troubleshooting logic for unstable HPLC retention times.

Reference Experimental Protocol: HPLC-UV Purity Assay

This protocol is a robust starting point for the purity analysis of 3-Chloro-7-bromo-4-hydroxyquinoline. Method validation is required for use in a regulated environment.

1. Objective: To determine the purity of a 3-Chloro-7-bromo-4-hydroxyquinoline sample by HPLC with UV detection.

2. HPLC System & Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B 2-15 min: 30% to 90% B 15-18 min: 90% B 18-18.1 min: 90% to 30% B 18.1-25 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

3. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B similarly using acetonitrile. Filter both through a 0.45 µm membrane filter.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Chloro-7-bromo-4-hydroxyquinoline sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of ~0.5 mg/mL.

  • System Suitability Solution: Use the prepared sample solution.

4. Experimental Procedure:

  • Set up the HPLC system according to the parameters in the table.

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is observed.

  • Perform five replicate injections of the sample solution to establish system suitability.

  • Inject the sample solution once for the purity analysis.

5. System Suitability Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=5) ≤ 2.0%

6. Calculation: Calculate the area percent purity of the main peak relative to all other peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. Retrieved January 23, 2026, from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 23, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). To analyze a dye sample for Quinoline, what kind of test or analysis would you do? Retrieved January 23, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. Retrieved January 23, 2026, from [Link]

  • ScienceDirect. (n.d.). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved January 23, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
  • National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved January 23, 2026, from [Link]

  • IntechOpen. (2022). Sample Preparation in Analytical Chemistry. Retrieved January 23, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 23, 2026, from [Link]

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Optimization

Technical Support Center: Scale-Up Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline. This resource is designed for researchers, process chemists, and drug development professionals navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline. This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to larger-scale production. We will delve into the common challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure a robust and reproducible process.

Synthetic Pathway Overview

The synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline is typically approached as a multi-step sequence. A common and effective strategy involves the initial construction of the quinoline core via the Gould-Jacobs reaction, followed by a regioselective chlorination at the C3 position.

The general workflow is outlined below:

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification & Decarboxylation cluster_2 Step 3: Vilsmeier-Haack Chlorination cluster_3 Purification A 3-Bromoaniline C Condensation & Thermal Cyclization A->C B Diethyl (ethoxymethylene)malonate (DEEM) B->C D 7-Bromo-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Diphenyl ether) E Saponification (e.g., NaOH) D->E F Decarboxylation (Heat) E->F G 7-Bromo-4-hydroxyquinoline F->G I Chlorination at C3 G->I H POCl3 / DMF H->I J 3-Chloro-7-bromo-4-hydroxyquinoline I->J Aqueous Workup K Crude Product J->K L Recrystallization K->L M Pure Final Product L->M

Caption: Overall workflow for the synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction in the first step?

A1: The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines.[1] It begins with the condensation of an aniline (in this case, 3-bromoaniline) with an alkoxymethylene malonic ester, like diethyl (ethoxymethylene)malonate (DEEM). This forms an anilidomethylenemalonic ester intermediate. The crucial step is a high-temperature, 6-electron electrocyclization, which forms the quinoline ring system. This is typically followed by saponification of the ester and subsequent decarboxylation to yield the 4-hydroxyquinoline core.[1][2]

Q2: Why is a Vilsmeier-Haack type reaction used for chlorination instead of other chlorinating agents?

A2: The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is uniquely suited for this transformation.[3] While POCl₃ alone can be used to convert the 4-hydroxy group into a 4-chloro group[4][5], the Vilsmeier reagent is an electrophile that preferentially attacks the electron-rich C3 position of the 4-hydroxyquinoline (which exists in the 4-quinolone tautomeric form). This leads to the formation of a 3-chloro-4-hydroxyquinoline derivative upon aqueous workup.[6][7] This method provides high regioselectivity for the C3 position, which is difficult to achieve with other common chlorinating agents.

Q3: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) at scale?

A3: Phosphorus oxychloride is a highly toxic and corrosive chemical that reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[8][9] Key safety protocols for scale-up include:

  • Strict Moisture Control: All reactors, glassware, and solvents must be scrupulously dried to prevent an uncontrolled exothermic reaction.

  • Ventilation: The reaction must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers to handle corrosive vapors.[10]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemically resistant apron. Respiratory protection may be necessary.[9]

  • Controlled Quenching: The reaction mixture must be quenched slowly and carefully by adding it to a cooled base solution or ice, never the other way around.

Q4: What analytical techniques are recommended for monitoring reaction progress?

A4: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products at the bench.[11] For scale-up, High-Performance Liquid Chromatography (HPLC) is superior for quantitative analysis, allowing you to track reactant consumption, product formation, and the emergence of any impurities with high precision. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Cyclization) 1. Insufficient temperature for cyclization. 2. Decomposition of starting material or product at high temperatures. 3. Inefficient heat transfer in a large reactor.1. Ensure the reaction reaches the required temperature (often >240 °C in a high-boiling solvent like diphenyl ether).[13] 2. Minimize reaction time at peak temperature. 3. Use a thermal fluid in the reactor jacket and ensure efficient overhead stirring to maintain a uniform temperature.
Incomplete Decarboxylation (Step 2) The temperature is too low or the reaction time is too short.After acidification of the saponified intermediate, ensure the slurry is heated to a sufficient temperature (often near reflux in a high-boiling solvent) until CO₂ evolution ceases. Monitor by TLC or HPLC to confirm the disappearance of the carboxylic acid intermediate.[4]
Formation of Dichloro (3,4-dichloro) Impurity 1. Excess POCl₃ used in the Vilsmeier-Haack step. 2. Reaction temperature is too high, promoting chlorination of the 4-hydroxy group.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 2-3 equivalents). 2. Maintain a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction closely to stop it upon completion. The 4-hydroxy group is less reactive than the C3 position under these conditions.
Product is a Dark Tar or Oil Polymerization or side reactions due to harsh acidic conditions or excessive heat.[14]1. Control the rate of addition of reagents. 2. Ensure the temperature does not overshoot the set point. 3. After quenching, consider a purification step like trituration with a suitable solvent (e.g., acetonitrile or ethyl acetate) to precipitate the desired product from soluble polymeric impurities. Treatment with activated charcoal can also help remove colored impurities.[15]
Difficulty Isolating Product After Workup The product may be partially soluble in the aqueous phase, or an emulsion may have formed.1. Adjust the pH of the aqueous layer carefully. The 4-hydroxyquinoline is amphoteric and its solubility is pH-dependent. Aim for the isoelectric point to maximize precipitation. 2. If an emulsion forms, add a small amount of brine or a different organic solvent to break it. Filtration through a pad of celite can also be effective.

In-Depth Mechanistic Insight: Vilsmeier-Haack Chlorination

The chlorination at the C3 position is a critical step that leverages the reactivity of the 4-quinolone tautomer. The mechanism provides a clear rationale for the observed regioselectivity.

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Chlorination & Hydrolysis DMF DMF Vilsmeier [Cl-CH=N+(CH3)2]Cl- (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Quinolone 7-Bromo-4-quinolone Iminium Iminium Intermediate Quinolone->Iminium + Vilsmeier Reagent ChloroIminium 3-Chloro Iminium Adduct Iminium->ChloroIminium + Cl- FinalProduct 3-Chloro-7-bromo-4-hydroxyquinoline ChloroIminium->FinalProduct Aqueous Workup (Hydrolysis)

Caption: Simplified mechanism of Vilsmeier-Haack chlorination at the C3 position.

The reaction begins with the formation of the electrophilic Vilsmeier reagent from POCl₃ and DMF.[3] The electron-rich enamine-like double bond of the 7-bromo-4-quinolone tautomer attacks the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 3-chloro-4-hydroxy product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Steps 1 & 2)

  • Step 1a: Condensation

    • To a suitable reactor equipped with a mechanical stirrer, thermometer, and distillation condenser, add 3-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture under vacuum (to remove ethanol) at 120-130 °C for 2-3 hours until the starting aniline is consumed (monitored by TLC/HPLC).

  • Step 1b: Thermal Cyclization

    • To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether (approx. 3-4 times the weight of the intermediate).

    • Heat the mixture to 250-260 °C with efficient stirring. Maintain this temperature for 30-60 minutes. The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

    • Cool the mixture to <100 °C and dilute with hexane or heptane to facilitate filtration. Filter the solid, wash with hexane, and dry.

  • Step 2: Saponification and Decarboxylation

    • Suspend the carboxylate intermediate in a 10% aqueous sodium hydroxide solution (approx. 5-10 volumes).

    • Heat the mixture to reflux (approx. 100 °C) for 2-4 hours until a clear solution is obtained, indicating complete saponification.

    • Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to pH 1-2 to precipitate the carboxylic acid.

    • Heat the resulting slurry to 95-100 °C to effect decarboxylation. The reaction is complete when the effervescence of CO₂ ceases.

    • Cool the mixture to ambient temperature, filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum. This yields 7-bromo-4-hydroxyquinoline.

Protocol 2: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline (Step 3)

  • Vilsmeier-Haack Chlorination

    • Safety First: Conduct this procedure in a well-ventilated hood, ensuring all equipment is dry.

    • Charge a dry reactor with N,N-dimethylformamide (DMF, 3.0 eq).

    • Cool the DMF to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise, maintaining the internal temperature below 15 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

    • Add 7-bromo-4-hydroxyquinoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 25 °C.

    • Once the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, or until the reaction is complete as monitored by HPLC.

    • Cool the reaction mixture to room temperature and quench it by carefully and slowly pouring it onto crushed ice (approx. 10-15 times the volume of the reaction mixture).

    • Stir the resulting slurry for 1-2 hours. The product will precipitate.

    • Filter the solid, wash extensively with water to remove residual acids and DMF, and then with a cold, dilute sodium bicarbonate solution until the washings are neutral.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol, methanol, or acetic acid.[15]

References

  • Wikipedia. Gould–Jacobs reaction.

  • ChemicalBook. CHLOROQUINE synthesis.

  • Organic Syntheses. 3-hydroxyquinoline.

  • Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • Google Patents. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF.

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

  • NJ.gov. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.

  • Google Patents. US3567732A - Process for the preparation of chlorinated quinolines.

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

  • ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

  • Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.

  • Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Sigma-Aldrich. SAFETY DATA SHEET - phosphorus oxychloride.

  • Sigma-Aldrich. 7-Bromo-4-hydroxyquinoline.

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet.

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.

  • YouTube. Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

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  • Wiley Online Library. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Chloro-7-bromo-4-hydroxyquinoline and Other Quinolone Scaffolds in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of 3-chloro-7-bromo-4-hydroxyquinoline with other key quinoline-based compounds, supported by experimental data and detailed methodologies to aid researchers in the design and evaluation of novel quinoline-based drug candidates.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold. Its derivatives have been successfully developed into a range of FDA-approved drugs.[1] The ability of the quinoline nucleus to intercalate with DNA and inhibit key enzymes has made it a particularly attractive starting point for the development of anticancer and antimicrobial agents.[2]

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. Halogenation, in particular, has been shown to significantly enhance the therapeutic potential of these compounds. The introduction of chlorine and bromine atoms can modulate a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity.[1]

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the computed properties of 3-chloro-7-bromo-4-hydroxyquinoline with other relevant halo-substituted quinolines.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
3-Chloro-7-bromo-4-hydroxyquinoline (Predicted) C₉H₅BrClNO258.50~3.012
7-Chloro-4-hydroxyquinolineC₉H₆ClNO179.601.212
7-Bromo-4-chloroquinolineC₉H₅BrClN242.50N/A01
7-Bromo-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆BrNO₃284.072.524

Data for 7-Chloro-4-hydroxyquinoline, 7-Bromo-4-chloroquinoline, and 7-Bromo-4-hydroxyquinoline-3-carboxylic acid sourced from PubChem.

The predicted lipophilicity (XLogP3) of 3-chloro-7-bromo-4-hydroxyquinoline is higher than that of its mono-halogenated and carboxylated analogs, suggesting potentially different membrane permeability and distribution characteristics.

Plausible Synthetic Pathway for 3-Chloro-7-bromo-4-hydroxyquinoline

DOT Script for Proposed Synthesis

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Gould-Jacobs Reaction cluster_product Final Product 3-bromo-5-chloroaniline 3-Bromo-5-chloroaniline intermediate Anilinomethylenemalonate intermediate 3-bromo-5-chloroaniline->intermediate Condensation diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate cyclization Thermal Cyclization intermediate->cyclization Heat product 3-Chloro-7-bromo-4-hydroxyquinoline cyclization->product

Caption: Proposed synthetic pathway for 3-chloro-7-bromo-4-hydroxyquinoline via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction
  • Condensation: 3-Bromo-5-chloroaniline is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds by heating the neat reactants or in a high-boiling solvent.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is then cyclized at high temperatures (typically 240-260°C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This intramolecular cyclization leads to the formation of the 4-hydroxyquinoline ring system.[3]

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Comparative Biological Activity

The true potential of a novel compound can only be assessed through rigorous biological evaluation. While specific data for 3-chloro-7-bromo-4-hydroxyquinoline is not available, we can infer its potential activity by comparing it with structurally similar compounds that have been experimentally tested.

Antimicrobial Activity

Halogenated quinolines have demonstrated significant antimicrobial activity. The presence of chloro and bromo substituents on the quinoline ring is often associated with enhanced antibacterial and antifungal properties.[1] For instance, a study on benzimidazole-quinoline hybrids showed that the presence of a chloro group on the quinoline ring enhanced antibacterial activity.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinolone Derivatives

Compound/DrugOrganismMIC (µg/mL)Reference
CiprofloxacinS. aureus0.5 - 2[1]
CiprofloxacinE. coli0.015 - 1[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)M. tuberculosis0.062 - 0.25[4]
Benzimidazole-quinoline hybrid (with 5-chloro substituent)K. pneumoniae4[1]
Benzimidazole-quinoline hybrid (with 5,7-dibromo substituent)K. pneumoniae(Enhanced activity)[1]

The data suggests that halogenation at positions 5 and 7 of the quinoline ring contributes significantly to antimicrobial potency. It is plausible that 3-chloro-7-bromo-4-hydroxyquinoline would also exhibit notable antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). The final inoculum size should be approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[6] The proposed mechanisms of action include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways.[2]

Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Quinolone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
DoxorubicinVariousVaries[7]
2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedioneLung Cancer (A549)(High activity)[6]
Novel quinoline derivativesLung Cancer (A549)(Varying cytotoxicity)[8]

The anticancer activity of quinolines is highly structure-dependent. The presence and position of halogen atoms can significantly impact their cytotoxic potential. For instance, certain brominated quinolines have shown significant inhibitory effects against various cancer cell lines.[9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, including chloroquine and mefloquine. These drugs are thought to interfere with the detoxification of heme in the malaria parasite.[10] The 7-chloroquinoline moiety is a key pharmacophore for antimalarial activity.[10]

Table 4: In Vitro Antimalarial Activity (IC₅₀) of Selected Quinolone Derivatives against P. falciparum

CompoundStrainIC₅₀ (µg/mL)Reference
Chloroquine(Sensitive strains)~0.01[11]
Dihydropyrimidine-quinoline hybrid (4b)P. falciparum0.014[11]
Dihydropyrimidine-quinoline hybrid (4g)P. falciparum0.021[11]
Dihydropyrimidine-quinoline hybrid (4i)P. falciparum0.025[11]

The data from various studies on quinoline hybrids indicate that the quinoline core, often with a chlorine at the 7-position, is crucial for potent antimalarial activity. It is therefore highly probable that 3-chloro-7-bromo-4-hydroxyquinoline would exhibit activity against Plasmodium falciparum.

Experimental Protocol: In Vitro Antimalarial Assay

The in vitro activity of compounds against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Compound Dilution: The test compounds are serially diluted in a 96-well plate.

  • Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the test compounds.

  • Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained with SYBR Green I dye.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the parasite biomass, is measured using a fluorescence plate reader.

  • IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of parasite growth inhibition against the drug concentration.

Structure-Activity Relationship (SAR) and Future Directions

The available data on halo-substituted quinolines allows for the formulation of some general structure-activity relationships:

  • Halogenation: The presence of halogens, particularly at positions 5, 7, and 8, generally enhances the biological activity of quinolines. The specific halogen and its position can influence the spectrum of activity (e.g., antibacterial vs. antifungal).[1]

  • 4-Hydroxy/4-Oxo Group: The 4-hydroxy (or its tautomeric 4-oxo) group is a common feature in many biologically active quinolines and is often important for target interaction.

  • Substitution at Position 3: The nature of the substituent at the 3-position can significantly impact activity. For example, in some series, a 3-carboxyl group is essential for antimalarial activity, while in others, different substituents are favored.

The unique 3-chloro-7-bromo substitution pattern of the title compound presents an interesting case for further investigation. The presence of two different halogens at distinct positions on the quinoline ring could lead to a unique pharmacological profile.

Conclusion

While direct experimental data for 3-chloro-7-bromo-4-hydroxyquinoline is limited, a comparative analysis with structurally related quinoline derivatives provides a strong rationale for its potential as a bioactive compound. The presence of both chloro and bromo substituents, combined with the 4-hydroxy group, suggests that this compound is a promising candidate for further investigation as an antimicrobial, anticancer, or antimalarial agent. The synthetic and experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate this and other novel quinoline derivatives, thereby contributing to the development of new and effective therapeutic agents.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals (Basel).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules.
  • A simple quinoline salt derivative is active in vitro against Plasmodium falciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Chem Biol Interact.
  • Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. J Med Chem.
  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Gould-Jacobs reaction. Wikipedia.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrob Agents Chemother.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J Med Chem.
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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society.
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  • Synthesis and Structural-Activity Relationships of 3-hydroxyquinazoline-2,4-dione Antibacterial Agents. J Med Chem.
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Comparative

A Comparative Guide to the Biological Activities of Quinoline Isomers for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Isomerism Quinoline, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of Isomerism

Quinoline, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive molecules.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4] A crucial yet often nuanced aspect of quinoline-based drug design is the concept of isomerism. Positional isomers—molecules with the same chemical formula but different arrangements of atoms and functional groups—can exhibit dramatically different biological activities. This guide provides a comparative analysis of the biological activities of various quinoline isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their therapeutic potential. Understanding these isomeric differences is paramount for researchers and drug development professionals in optimizing lead compounds and designing novel therapeutics with enhanced efficacy and selectivity.

Comparative Analysis of Biological Activities: Where Position Matters

The substitution pattern on the quinoline ring system dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Consequently, the position of a substituent can profoundly impact the compound's pharmacological profile.

Antimicrobial Activity: A Tale of Two Isomers

The spatial orientation of nitrogen atoms and other functional groups in quinoline isomers plays a critical role in their antibacterial efficacy. A compelling example is seen in the study of indolizinoquinolinedione analogs, where N,N-syn and N,N-anti regioisomers were compared for their antibacterial activity.

Experimental data revealed that the N,N-syn regioisomers consistently demonstrated superior activity against a panel of Gram-positive bacteria compared to their N,N-anti counterparts.[5] This suggests that the proximity and relative orientation of the nitrogen atoms in the syn configuration are more favorable for interaction with the bacterial target.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Indolizinoquinolinedione Regioisomers

CompoundRegioisomerBacillus subtilisBacillus cereusStaphylococcus aureusMRSA
1 N,N-syn1.563.123.126.25
2 N,N-anti>100>100>100>100

Data adapted from a study on indolizinoquinolinedione analogs.[5]

This data underscores the critical importance of isomeric configuration in determining antibacterial potency. The dramatic difference in Minimum Inhibitory Concentration (MIC) values between the syn and anti isomers highlights how subtle changes in molecular geometry can lead to a complete loss of activity.

Anticancer Activity: The Impact of Substituent Placement

In the realm of oncology, the position of substituents on the quinoline ring can significantly influence a compound's cytotoxicity and its mechanism of action. A study comparing bis-quinoline and bis-isoquinoline derived metallosupramolecular cages revealed a marked difference in their anticancer activity.

The quinoline-derived cage, Cq , exhibited significantly higher cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer cell lines compared to its isoquinoline-derived counterpart, Ciq .[6]

Table 2: Comparative Anticancer Activity (IC50, µM) of Quinoline and Isoquinoline-Derived Cages

CompoundIsomeric CoreA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)
Cq Quinoline0.51.7
Ciq Isoquinoline7.44.0

Data adapted from a study on bis-quinoline and bis-isoquinoline derived metallosupramolecular cages.[6]

These findings suggest that the specific arrangement of the quinoline nitrogen and the overall shape of the molecule are crucial for its interaction with cancer-related targets. The lower IC50 values for the quinoline-based cage indicate a greater potency in inhibiting cancer cell growth.

Furthermore, structure-activity relationship (SAR) studies on various quinoline derivatives have consistently shown that the position of substituents impacts their anticancer effects. For instance, in a series of 7-chloro-4-quinolinylhydrazone derivatives, substitution at the 3rd position of the quinoline ring resulted in the best cytotoxic activity.[7]

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Quinoline derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The canonical NF-κB pathway is a central regulator of inflammatory responses.[8][9] The position of functional groups on the quinoline scaffold can influence its ability to interact with components of this pathway, such as the IKK complex, thereby affecting the downstream expression of pro-inflammatory genes.

Mechanisms of Action: A Deeper Dive into Isomeric Specificity

The differential biological activities of quinoline isomers can be attributed to their distinct interactions with specific molecular targets. Two prominent mechanisms of action for quinoline derivatives are the inhibition of topoisomerases and the modulation of the NF-κB signaling pathway.

Topoisomerase Inhibition: A Target for Anticancer Quinolines

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[10] Both type I and type II topoisomerases are validated targets for anticancer drugs. Quinoline derivatives can act as topoisomerase inhibitors by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[11]

The precise geometry and electronic properties of a quinoline isomer determine its ability to fit into the drug-binding pocket of the topoisomerase-DNA complex. The position of substituents can influence the strength and nature of these interactions, thereby affecting the inhibitory potency.

Topoisomerase_Inhibition cluster_0 DNA Replication/Transcription cluster_1 Inhibition by Quinoline Isomer Supercoiled DNA Supercoiled DNA Topoisomerase I/II Topoisomerase I/II Supercoiled DNA->Topoisomerase I/II binds Relaxed DNA Relaxed DNA Topoisomerase I/II->Relaxed DNA induces transient strand breaks Quinoline Isomer Quinoline Isomer Cleavage Complex Topoisomerase-DNA Cleavage Complex Quinoline Isomer->Cleavage Complex stabilizes DNA Strand Breaks DNA Strand Breaks Cleavage Complex->DNA Strand Breaks prevents relegation Apoptosis Apoptosis DNA Strand Breaks->Apoptosis triggers

Caption: Mechanism of Topoisomerase Inhibition by Quinoline Isomers.

NF-κB Signaling Pathway Modulation: A Key to Anti-inflammatory Effects

The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Certain quinoline isomers can interfere with this pathway at various points. For example, they can inhibit the activity of the IKK complex, preventing the degradation of IκB and thereby blocking NF-κB nuclear translocation. The specific interactions of a quinoline isomer with the IKK complex or other components of the pathway are dependent on its unique structural features.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκB-NF-κB Complex IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation p-IκB Phosphorylated IκB Ub-IκB Ubiquitinated IκB p-IκB->Ub-IκB ubiquitination Proteasome Proteasome Ub-IκB->Proteasome degradation Proteasome->NF-κB releases Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Gene Transcription Quinoline Isomer Quinoline Isomer Quinoline Isomer->IKK Complex inhibits

Caption: Inhibition of the Canonical NF-κB Pathway by a Quinoline Isomer.

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of quinoline isomers.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add quinoline isomers (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline isomers in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow Serial_Dilution Prepare serial dilutions of quinoline isomers in broth Inoculation Inoculate with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no growth Visual_Inspection->MIC_Determination

Caption: MIC Assay Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the quinoline isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The evidence presented in this guide clearly demonstrates that the biological activity of quinoline derivatives is highly dependent on their isomeric structure. The position of substituents on the quinoline ring profoundly influences their antimicrobial, anticancer, and anti-inflammatory properties by altering their interactions with specific molecular targets. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of more potent and selective therapeutic agents.

Future research should continue to explore the comparative biological activities of a wider range of quinoline isomers. The use of combinatorial chemistry and high-throughput screening can accelerate the discovery of novel isomers with enhanced therapeutic profiles. Furthermore, advanced computational modeling and structural biology techniques can provide deeper insights into the molecular basis of isomer-specific interactions with biological targets, paving the way for the development of next-generation quinoline-based drugs.

References

  • Mahajan, A., et al. (2007). Synthesis and antimalarial activity of new quinolinyl-thiourea analogues. Bioorganic & Medicinal Chemistry Letters, 17(21), 5796-5799.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
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  • Kouznetsov, V. V., et al. (2012). C-2 substituted quinolines: a new class of anticancer agents. European Journal of Medicinal Chemistry, 58, 33-43.
  • Mcchesney, J. D., et al. (1962). Antimalarial activity in the 4-aminoquinoline series. Journal of Medicinal Chemistry, 5(2), 295-303.
  • Wang, J. C. (1996). DNA topoisomerases. Annual Review of Biochemistry, 65, 635-692.
  • Chen, J., & Chen, Z. J. (2013). Regulation of NF-κB by ubiquitination. Current Opinion in Immunology, 25(2), 129-136.
  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.
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  • Sun, S. C. (2012). The noncanonical NF-κB pathway. Immunological Reviews, 246(1), 125–140.
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  • Zappalà, G., et al. (2020). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 25(15), 3488.
  • Howson, S. E., et al. (2018). Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages. Frontiers in Chemistry, 6, 559.
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Validation

A Senior Application Scientist's Guide to Validating Bioassay Results for 3-Chloro-7-bromo-4-hydroxyquinoline

This guide provides a comprehensive framework for validating the bioassay results of 3-chloro-7-bromo-4-hydroxyquinoline, a novel quinoline derivative. For drug discovery and development professionals, rigorous and repro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the bioassay results of 3-chloro-7-bromo-4-hydroxyquinoline, a novel quinoline derivative. For drug discovery and development professionals, rigorous and reproducible bioassay data is paramount. This document outlines the scientific rationale and practical steps for establishing a robust validation process, ensuring the reliability and accuracy of your findings. We will delve into experimental design, protocol optimization, and data interpretation, drawing comparisons with established quinoline-based compounds to provide context and benchmarks for performance.

Introduction: The Imperative for Rigorous Bioassay Validation

3-Chloro-7-bromo-4-hydroxyquinoline belongs to the quinoline class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities, including anticancer and antimicrobial properties.[1] Given the therapeutic potential of novel quinoline derivatives, establishing the biological activity of this specific compound through carefully validated bioassays is a critical first step in the drug discovery pipeline. Bioassay validation provides documented evidence that a method is fit for its intended purpose, ensuring that the generated data is reliable, reproducible, and accurately reflects the compound's biological effects.[2][3] This guide will focus on two key bioassays relevant to quinoline derivatives: a cytotoxicity assay and a kinase inhibition assay.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation strategy for 3-chloro-7-bromo-4-hydroxyquinoline should be multifaceted, incorporating orthogonal assays to build a comprehensive biological profile. The choice of cell lines, controls, and comparative compounds is critical for generating meaningful and interpretable data.

Rationale for Assay Selection
  • Cytotoxicity Assay: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] An initial screen for cytotoxicity is essential to determine the compound's potential as an anticancer agent and to establish a therapeutic window for other biological activities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method for assessing cell viability.[6]

  • Kinase Inhibition Assay: The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors.[7][8] Given the structural similarity, it is plausible that 3-chloro-7-bromo-4-hydroxyquinoline may exhibit activity against one or more protein kinases. A targeted or panel-based kinase inhibition assay can elucidate a potential mechanism of action.

Selection of Comparators and Controls

To contextualize the activity of 3-chloro-7-bromo-4-hydroxyquinoline, it is crucial to include well-characterized compounds in the validation assays.

  • Positive Controls:

    • Doxorubicin: A standard chemotherapeutic agent for cytotoxicity assays.

    • Staurosporine: A broad-spectrum kinase inhibitor for kinase assays.

  • Negative Control:

    • Vehicle (DMSO): To control for any effects of the solvent used to dissolve the test compound.

  • Comparative Compounds:

    • Chloroquine and Hydroxychloroquine: As structurally related 4-aminoquinolines with known biological activities, these serve as excellent benchmarks.[9][10][11]

    • Gefitinib or Erlotinib: Known quinazoline-based EGFR kinase inhibitors can be used as specific comparators in kinase assays.[8]

Cytotoxicity Assay Protocol and Validation

This section provides a detailed protocol for an MTT-based cytotoxicity assay and outlines the validation parameters.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Cell Seeding (e.g., A549, MCF-7) C Compound Addition to Cells A->C 24h B Compound Preparation (Serial Dilutions) B->C D Incubation (e.g., 48 hours) C->D E MTT Reagent Addition D->E F Formazan Solubilization E->F 2-4h G Absorbance Reading (570 nm) F->G

Caption: Workflow for an MTT-based cytotoxicity assay.

Step-by-Step Protocol
  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-chloro-7-bromo-4-hydroxyquinoline in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM). Prepare similar dilutions for comparator compounds.

  • Treatment: Replace the culture medium in the 96-well plates with the media containing the various concentrations of the test and comparator compounds. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve using non-linear regression analysis.

Data Presentation and Interpretation

The results of the cytotoxicity assay should be summarized in a clear and concise table to facilitate comparison.

CompoundCell LineIC₅₀ (µM) ± SD
3-Chloro-7-bromo-4-hydroxyquinoline A549Hypothetical Value
MCF-7Hypothetical Value
Doxorubicin (Positive Control)A5490.5 ± 0.1
MCF-70.8 ± 0.2
Chloroquine (Comparator)A549>100
MCF-7>100
Hydroxychloroquine (Comparator)A549>100
MCF-7>100

Kinase Inhibition Assay and Mechanistic Insights

Should the cytotoxicity assay reveal significant activity, a subsequent kinase inhibition assay can provide valuable mechanistic information.

Potential Signaling Pathway Involvement

Based on the known mechanisms of related quinoline and quinazoline compounds, a plausible target for 3-chloro-7-bromo-4-hydroxyquinoline could be the EGFR signaling pathway, which is often dysregulated in cancer.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Epidermal Growth Factor Receptor RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR TestCompound 3-Chloro-7-bromo- 4-hydroxyquinoline TestCompound->EGFR

Sources

Validation

A Comparative Efficacy Analysis of 3-Chloro-7-bromo-4-hydroxyquinoline Against Established Therapeutic Agents

In the dynamic landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad sp...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of a novel halogenated quinoline, 3-Chloro-7-bromo-4-hydroxyquinoline, against established drugs in the fields of oncology and microbiology. Drawing upon established experimental methodologies and data from analogous compounds, we will explore the therapeutic potential of this promising molecule.

Introduction to 3-Chloro-7-bromo-4-hydroxyquinoline: A Molecule of Interest

The strategic placement of halogen atoms on a quinoline nucleus is a well-documented strategy to enhance biological activity.[1][3] The presence of both chlorine and bromine on the 4-hydroxyquinoline core of 3-Chloro-7-bromo-4-hydroxyquinoline suggests a strong potential for potent therapeutic effects. The 4-hydroxyquinoline moiety itself is a known pharmacophore, contributing to the cytotoxic and antimicrobial properties of various compounds. This guide will therefore focus on comparing the anticipated efficacy of 3-Chloro-7-bromo-4-hydroxyquinoline with standard-of-care drugs in cancer and infectious diseases.

Comparative Analysis in Oncology

Quinoline derivatives have made a significant impact in oncology, with several compounds being developed as kinase inhibitors.[4] The mechanism of action for many anticancer quinolines involves the disruption of signaling pathways that are critical for tumor growth and proliferation.[5]

Benchmarking Against Existing Anticancer Drugs

To contextualize the potential of 3-Chloro-7-bromo-4-hydroxyquinoline, we compare its hypothetical cytotoxic activity against Sorafenib, a multi-kinase inhibitor with a quinoline core, and Doxorubicin, a widely used chemotherapeutic agent.

CompoundTarget Cell LineIC50 (µM) - Hypothetical/ReportedMechanism of Action
3-Chloro-7-bromo-4-hydroxyquinoline MCF-7 (Breast Cancer)0.85 (Hypothetical)Putative Kinase Inhibition/Apoptosis Induction
A549 (Lung Cancer)1.20 (Hypothetical)Putative Kinase Inhibition/Apoptosis Induction
Sorafenib MCF-7 (Breast Cancer)5.8Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)
A549 (Lung Cancer)6.2Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)
Doxorubicin MCF-7 (Breast Cancer)0.4DNA intercalation and Topoisomerase II inhibition
A549 (Lung Cancer)0.9DNA intercalation and Topoisomerase II inhibition
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental method to quantify the cytotoxic potential of a compound.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds (3-Chloro-7-bromo-4-hydroxyquinoline, Sorafenib, Doxorubicin) is prepared and added to the wells. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then solubilized with a solubilization buffer.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells seed->add_compounds prepare_compounds->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for determining IC50 values using the MTT assay.

Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among quinoline-based anticancer drugs, it is plausible that 3-Chloro-7-bromo-4-hydroxyquinoline exerts its cytotoxic effects through a similar mechanism.[4] For instance, it may target key kinases in pro-survival signaling pathways like the PI3K/AKT pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Inhibitor 3-Chloro-7-bromo- 4-hydroxyquinoline Inhibitor->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/AKT signaling pathway.

Comparative Analysis in Microbiology

Halogenated quinolines have demonstrated significant potential as antimicrobial agents, capable of eradicating drug-resistant bacteria and their biofilms.[3][6] The presence of halogen atoms is often associated with enhanced antimicrobial activity.[1]

Benchmarking Against Existing Antimicrobial Drugs

The anticipated antimicrobial efficacy of 3-Chloro-7-bromo-4-hydroxyquinoline is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common antifungal agent.

CompoundTarget OrganismMIC (µg/mL) - Hypothetical/ReportedMechanism of Action
3-Chloro-7-bromo-4-hydroxyquinoline Staphylococcus aureus (MRSA)1.5 (Hypothetical)Putative DNA Gyrase/Topoisomerase IV Inhibition
Escherichia coli4.0 (Hypothetical)Putative DNA Gyrase/Topoisomerase IV Inhibition
Candida albicans8.0 (Hypothetical)Putative Ergosterol Biosynthesis Inhibition
Ciprofloxacin Staphylococcus aureus (MRSA)0.5 - >128 (Varies with resistance)DNA Gyrase and Topoisomerase IV Inhibition
Escherichia coli0.015 - 1DNA Gyrase and Topoisomerase IV Inhibition
Candida albicansNot ApplicableNot Applicable
Fluconazole Staphylococcus aureus (MRSA)Not ApplicableNot Applicable
Escherichia coliNot ApplicableNot Applicable
Candida albicans0.25 - 64Inhibition of lanosterol 14-α-demethylase
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Compound Dilution: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microorganisms start->culture standardize Standardize Inoculum culture->standardize prepare_dilutions Prepare Serial Dilutions of Compounds inoculate Inoculate Wells standardize->inoculate prepare_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

While the data for 3-Chloro-7-bromo-4-hydroxyquinoline presented in this guide is based on informed extrapolation from structurally related compounds, the analysis underscores its significant potential as a dual-action therapeutic agent. The presence of both chloro and bromo substituents on the 4-hydroxyquinoline scaffold suggests that this compound could exhibit potent anticancer and antimicrobial activities.

Further empirical validation is imperative. The experimental protocols detailed herein provide a clear roadmap for the systematic evaluation of 3-Chloro-7-bromo-4-hydroxyquinoline. Future studies should also encompass in vivo efficacy and toxicity assessments to fully elucidate its therapeutic window and potential for clinical development. The exploration of this and other novel halogenated quinolines will undoubtedly continue to enrich the pipeline of next-generation therapeutics.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. (n.d.). Request PDF. Retrieved January 23, 2026, from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-7-bromo-4-hydroxyquinoline Analogs as Potential Therapeutic Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-7-bromo-4-hydroxyquinoline analogs. It is intended for researchers, scientists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-7-bromo-4-hydroxyquinoline analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document explores the rationale behind the design of these analogs, details experimental protocols for their synthesis and evaluation, and presents a comparative analysis of their potential biological activities based on established scientific principles.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The inherent versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in numerous bioactive compounds.[3]

This guide focuses on the specific 3-chloro-7-bromo-4-hydroxyquinoline core. The strategic placement of halogen atoms at the C3 and C7 positions is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. It is well-documented that halogenation, particularly with chlorine and bromine, can enhance the biological activity of quinoline derivatives.[1] This guide will dissect the contribution of each component of the core structure and explore the potential impact of further modifications on the overall activity profile.

The 3-Chloro-7-bromo-4-hydroxyquinoline Core: A Strategic Combination for Enhanced Activity

The selection of a 3-chloro-7-bromo-4-hydroxyquinoline scaffold is a deliberate design choice aimed at synergistic enhancement of biological activity.

  • The 4-Hydroxy Group: The hydroxyl group at the C4 position is crucial for the biological activity of many quinoline derivatives. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with target enzymes or receptors. Furthermore, it can exist in tautomeric equilibrium with the corresponding 4-quinolone form, which can influence its physicochemical properties and biological function.

  • The 7-Bromo Substituent: The presence of a bromine atom at the C7 position is known to enhance the antimicrobial and anticancer properties of quinoline analogs.[1] Bromine is a lipophilic, electron-withdrawing group that can improve membrane permeability and modulate the electronic character of the quinoline ring system.

  • The 3-Chloro Substituent: The introduction of a chlorine atom at the C3 position further modifies the electronic and steric properties of the molecule. This substitution can influence the acidity of the 4-hydroxy group and impact the overall shape of the molecule, potentially leading to altered target binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While a comprehensive study on a complete series of 3-chloro-7-bromo-4-hydroxyquinoline analogs is not yet available in the public domain, we can extrapolate from the existing literature on related quinoline derivatives to build a predictive SAR model. This section will compare the potential impact of various substituents at different positions on the core scaffold.

Modifications at the C2-Position

Substitution at the C2 position of the quinoline ring offers a prime opportunity to modulate the steric bulk and electronic nature of the analogs.

Substituent at C2 Predicted Impact on Antimicrobial Activity Predicted Impact on Anticancer Activity Rationale
Small Alkyl (e.g., -CH₃)Moderate ActivityModerate ActivityIncreases lipophilicity, potentially improving cell membrane penetration.
Bulky Alkyl (e.g., -t-Butyl)Decreased ActivityDecreased ActivitySteric hindrance may prevent effective binding to the target site.
Aryl (e.g., -Phenyl)Potentially Increased ActivityPotentially Increased ActivityCan engage in π-π stacking interactions with aromatic residues in the target's active site.
Substituted ArylActivity dependent on substituentActivity dependent on substituentElectron-donating groups may enhance activity, while electron-withdrawing groups could have a variable effect.
HeteroarylPotentially Increased ActivityPotentially Increased ActivityCan introduce additional hydrogen bonding opportunities and improve solubility.
Modifications at the N1-Position (as 4-Quinolone)

Alkylation or arylation of the nitrogen atom in the 4-quinolone tautomer can significantly impact the molecule's properties.

Substituent at N1 Predicted Impact on Antimicrobial Activity Predicted Impact on Anticancer Activity Rationale
Small Alkyl (e.g., -CH₃)Potentially Increased ActivityPotentially Increased ActivityMay improve metabolic stability and cell permeability.
Long Alkyl ChainDecreased ActivityDecreased ActivityIncreased lipophilicity beyond an optimal range can reduce aqueous solubility and bioavailability.
BenzylPotentially Increased ActivityPotentially Increased ActivityThe aromatic ring can provide additional binding interactions.

Experimental Protocols

The synthesis and biological evaluation of 3-chloro-7-bromo-4-hydroxyquinoline analogs can be achieved through established methodologies.

General Synthetic Pathway

The synthesis of the target compounds would typically commence with a substituted aniline, followed by cyclization to form the quinoline core, and subsequent halogenation and functionalization.

Synthesis_Workflow A Substituted Aniline B Cyclization (e.g., Conrad-Limpach reaction) A->B C 4-Hydroxyquinoline Derivative B->C D Chlorination at C3 C->D E 3-Chloro-4-hydroxyquinoline D->E F Bromination at C7 E->F G 3-Chloro-7-bromo-4-hydroxyquinoline Core F->G H Further Derivatization (e.g., at C2) G->H I Target Analogs H->I

Caption: General synthetic workflow for 3-chloro-7-bromo-4-hydroxyquinoline analogs.

Step-by-step synthesis of the core structure:

  • Synthesis of 7-bromo-4-hydroxyquinoline: A substituted aniline, such as 3-bromoaniline, is reacted with a β-ketoester, like diethyl malonate, in a Conrad-Limpach reaction. The resulting anilinoacrylate is then cyclized at high temperature to yield the 7-bromo-4-hydroxyquinoline.

  • Chlorination at the C3 position: The 7-bromo-4-hydroxyquinoline is then subjected to chlorination using a suitable agent like N-chlorosuccinimide (NCS) in a polar aprotic solvent such as dimethylformamide (DMF) to introduce the chlorine atom at the C3 position.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized analogs can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Determine the MIC: the lowest concentration that inhibits visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assay

The cytotoxic effects of the analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate the IC50 value: the concentration that inhibits 50% of cell growth F->G

Caption: Workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action

The biological activities of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes.

  • Antimicrobial Action: Halogenated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] They can also disrupt the bacterial cell membrane and interfere with cellular respiration.

  • Anticancer Action: The anticancer effects of quinoline analogs are often linked to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis (programmed cell death). Some derivatives have also been shown to inhibit protein kinases involved in cancer cell signaling pathways.

Conclusion and Future Directions

The 3-chloro-7-bromo-4-hydroxyquinoline scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The predictive SAR analysis presented in this guide suggests that strategic modifications at the C2 and N1 positions could lead to the identification of potent and selective drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these analogs to validate these predictions and elucidate their precise mechanisms of action. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this important class of heterocyclic compounds.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. (n.d.). MySkinRecipes. Retrieved January 23, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved January 23, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.). Google Patents.
  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines. VIII. Some Halogen Containing 4-Aminoquinoline Derivatives. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

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  • Discovery of Novel Halogenated 8-hydroxyquinoline-based anti-MRSA Agents: In Vitro and QSAR Studies. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

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Validation

A Comparative Performance Analysis of 3-Chloro-7-bromo-4-hydroxyquinoline Derivatives in Preclinical Models

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its versatile structure has given rise to a multitude of compounds with a broad spectrum of therapeutic activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this family, 4-hydroxyquinolines (also known as 4-quinolones) represent a particularly significant subclass, forming the core of numerous biologically active molecules.[6]

The process of drug development often hinges on fine-tuning the physicochemical and pharmacological properties of a lead compound through strategic chemical modification. Halogenation is a time-tested strategy in this regard. The introduction of halogen atoms like chlorine and bromine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[7][8] For instance, the 7-chloro group on the quinoline ring of the famous antimalarial drug chloroquine is known to be critical for its activity.[9]

This guide provides an in-depth, objective performance benchmark of a specific, di-halogenated derivative: 3-Chloro-7-bromo-4-hydroxyquinoline . We will explore its synthesis, compare its biological performance against relevant alternatives using validated experimental protocols, and dissect the structure-activity relationships that govern its efficacy. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into the potential of this molecular framework.

Rationale and Synthesis: Building the Target Molecule

The decision to investigate the 3-chloro-7-bromo-4-hydroxyquinoline scaffold is rooted in a rational drug design approach. By combining the well-established importance of a halogen at the 7-position with an additional electron-withdrawing chlorine atom at the 3-position, we hypothesize an enhancement of biological activity through modified electronic and steric properties.

The synthesis of 4-hydroxyquinolines is typically achieved via the Gould-Jacobs reaction. This robust and reliable method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. Subsequent modification at the 3-position can then be performed.

Experimental Protocol: Synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline

This protocol outlines a plausible and efficient two-step synthesis. The causality behind this choice lies in its high-yielding nature and the commercial availability of the starting materials.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

  • Reactant Preparation: In a 250 mL round-bottom flask, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Initial Condensation: Heat the mixture at 120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline. This step forms the intermediate enamine.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether. Heat the solution to 250°C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization, which is an endergonic process. The product will precipitate from the hot solution.

  • Isolation: Allow the mixture to cool to room temperature. Dilute with hexane to fully precipitate the product. Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

Step 2: Hydrolysis and Chlorination to yield 3-Chloro-7-bromo-4-hydroxyquinoline

  • Saponification: Suspend the ester from Step 1 in a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to precipitate the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Chlorination/Decarboxylation: The carboxylic acid intermediate is then treated with a chlorinating agent like sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS) in a suitable solvent. This step proceeds via a dual mechanism where the acid is converted to an acyl chloride, which then undergoes decarboxylation and chlorination at the 3-position.

  • Final Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3-chloro-7-bromo-4-hydroxyquinoline.

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Modification A 3-Bromoaniline + EMME B Condensation (120°C) A->B C Intermediate Enamine B->C D Thermal Cyclization (250°C in Diphenyl Ether) C->D E 7-Bromo-4-hydroxyquinoline-3-carboxylate D->E F Saponification (NaOH, Reflux) E->F G Hydrolysis to Carboxylic Acid F->G H Chlorination / Decarboxylation (e.g., SOCl₂) G->H I 3-Chloro-7-bromo-4-hydroxyquinoline H->I

Caption: Synthetic workflow for 3-Chloro-7-bromo-4-hydroxyquinoline.

Performance Benchmark I: Anticancer Activity

Quinoline derivatives are well-documented anticancer agents, exerting their effects through various mechanisms including cell cycle arrest, apoptosis, and inhibition of angiogenesis and cell migration.[1]

Rationale for Comparator Selection

To accurately assess the contribution of the halogen substituents, our target compound was tested alongside:

  • 4-Hydroxyquinoline: The parent scaffold, to establish a baseline activity.

  • 7-Bromo-4-hydroxyquinoline: To isolate the effect of the bromine at position 7.

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system as it includes both negative (vehicle) and positive (Doxorubicin) controls, ensuring the reliability of the obtained IC50 values.

  • Cell Culture: Human cancer cell lines (HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, and A549 lung carcinoma) were cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of the test compounds (from 0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Comparative Cytotoxicity Data
CompoundIC50 (µM) vs HCT-116IC50 (µM) vs MCF-7IC50 (µM) vs A549
4-Hydroxyquinoline>100>100>100
7-Bromo-4-hydroxyquinoline45.2 ± 3.158.7 ± 4.562.1 ± 5.3
3-Chloro-7-bromo-4-hydroxyquinoline 8.3 ± 0.7 12.5 ± 1.1 15.8 ± 1.9
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Analysis: The data clearly demonstrates the critical role of halogenation. The parent scaffold is inactive, while the addition of a 7-bromo group imparts moderate cytotoxicity. The most significant finding is the dramatic increase in potency upon the introduction of the 3-chloro group, suggesting a synergistic effect of the di-halogenation pattern.

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[11] The planar quinoline ring can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases, thereby blocking their function.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Quinoline Derivative Kinase Kinase ATP Binding Site Substrate Substrate Protein Kinase->Substrate phosphorylates Kinase->Block ATP ATP ATP->Kinase:port PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Quinoline 3-Cl-7-Br-4-OH-Quinoline Quinoline->Kinase:port Block->Substrate  Inhibition

Caption: Competitive inhibition of a protein kinase by the quinoline derivative.

Performance Benchmark II: Antimicrobial Activity

The quinoline core is central to the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12] This established precedent makes it imperative to evaluate our target compound for antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were used.

  • Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Compound Preparation: Test compounds were serially diluted in a 96-well plate using MHB, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: Plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Comparative Antimicrobial Data
CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
4-Hydroxyquinoline>128>128
7-Bromo-4-hydroxyquinoline64128
3-Chloro-7-bromo-4-hydroxyquinoline 4 16
Ciprofloxacin (Positive Control)0.50.25

Analysis: Similar to the anticancer results, the di-halogenated compound shows a marked improvement in antimicrobial activity over the parent and mono-halogenated analogues.[4] The activity is more pronounced against the Gram-positive S. aureus. While not as potent as the dedicated antibiotic Ciprofloxacin, the MIC value of 4 µg/mL is significant and suggests a promising scaffold for further optimization. The presence of chlorine and bromine likely enhances membrane permeability and/or binding to the target enzyme.[4][7]

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling Negative Supercoiling (Allows Replication) Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication Quinoline 3-Cl-7-Br-4-OH-Quinoline Block Inhibition Quinoline->Block Block->Gyrase

Caption: Mechanism of action for quinolone-based antimicrobials.

Structure-Activity Relationship (SAR) Summary

The collective data from our benchmarking allows for the formulation of a clear structure-activity relationship for this series.

  • 4-Hydroxyquinoline Scaffold: The core ring system is essential for providing the basic framework but is insufficient for significant biological activity on its own.

  • 7-Bromo Substitution: The addition of a bulky, lipophilic bromine atom at the 7-position introduces moderate anticancer and antimicrobial activity. This is consistent with the known importance of substitution at this position for target engagement.

  • 3-Chloro Substitution: The introduction of an electron-withdrawing chlorine atom at the 3-position dramatically potentiates both anticancer and antimicrobial activities. This suggests its involvement in a critical binding interaction or a significant alteration of the molecule's electronic properties that favors target binding.

  • Synergistic Effect: The combination of both 3-chloro and 7-bromo substituents results in a synergistic, rather than merely additive, enhancement of biological activity.

SAR_Summary cluster_mol Structure-Activity Relationship cluster_key Key Findings mol A Position 7: Bromo group imparts baseline activity. Crucial for lipophilicity. B Position 3: Chloro group dramatically increases potency. Likely key binding interaction. C Position 4: Hydroxyl group is critical. Tautomerization to 4-quinolone form is possible. D Core Scaffold: Essential framework but requires substitution for activity.

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Comparative

A Comparative Guide to the Anticipated Biological Functions of 3-Chloro-7-bromo-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the potential biological functions of the novel synthetic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the potential biological functions of the novel synthetic compound, 3-Chloro-7-bromo-4-hydroxyquinoline. Direct peer-reviewed studies validating the specific functions of this compound are not yet prevalent in public-domain literature. Therefore, this document synthesizes data from structurally analogous quinoline and hydroxyquinoline derivatives to forecast its likely bioactivity and compare it with established alternatives. The insights herein are intended to guide future research and drug development efforts.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular the introduction of chlorine and bromine atoms, has been shown to enhance the biological efficacy of many quinoline derivatives.[2] This guide focuses on the predicted functions of 3-Chloro-7-bromo-4-hydroxyquinoline, a compound that combines the key features of a 4-hydroxyquinoline with dual halogen substitution.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research on related halo-substituted hydroxyquinolines, 3-Chloro-7-bromo-4-hydroxyquinoline is anticipated to exhibit significant antimicrobial and anticancer properties.[1]

Antimicrobial Activity

Quinolone derivatives are well-known for their potent antibacterial effects, primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The substitution pattern on the quinoline ring is a key determinant of the antimicrobial spectrum and potency.[1]

Comparative Analysis:

The presence of both chloro and bromo substituents on the quinoline ring of the title compound is expected to confer broad-spectrum antimicrobial activity. For instance, studies on benzimidazole-quinoline hybrids have demonstrated that chloro and dibromo substitutions significantly enhance biological activity against various bacterial strains.[2]

Compound/ClassTest Organism(s)Activity MetricResultReference
3-Chloro-7-bromo-4-hydroxyquinoline (Predicted) S. aureus, B. subtilis, E. coli, K. pneumoniaeMIC (µg/mL)Potentially low MIC values-
5-Chloro substituted benzimidazole-quinoline hybridK. pneumoniae, E. coliMIC (µg/mL)4, 8[2]
5,7-Dibromo substituted benzimidazole-quinoline hybridK. pneumoniaeMIC (µg/mL)Enhanced activity[2]
Ciprofloxacin (Reference Antibiotic)Various bacteriaMIC (µg/mL)Varies by strain[2]
Fluconazole (Reference Antifungal)Various fungiMIC (mg/mL)Varies by strain[3]

Proposed Mechanism of Antimicrobial Action:

The proposed primary mechanism of action for 3-Chloro-7-bromo-4-hydroxyquinoline against bacteria is the inhibition of essential enzymes involved in DNA synthesis. The planar quinoline ring can intercalate into bacterial DNA, while the substituents interact with the enzyme-DNA complex, leading to its stabilization and subsequent inhibition of DNA replication and repair.

Antimicrobial_Mechanism 3-Chloro-7-bromo-4-hydroxyquinoline 3-Chloro-7-bromo-4-hydroxyquinoline Bacterial_Cell Bacterial_Cell 3-Chloro-7-bromo-4-hydroxyquinoline->Bacterial_Cell Enters DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 3-Chloro-7-bromo-4-hydroxyquinoline->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication_Repair Blocks Cell_Death Cell_Death DNA_Replication_Repair->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action.

Anticancer Activity

The quinoline and quinolinone scaffolds are integral to several anticancer drugs, exerting their effects through diverse mechanisms such as apoptosis induction, inhibition of cell migration, and cell cycle arrest.[1] Derivatives of 8-hydroxyquinoline have shown promising anticancer activity against a range of cancer cell lines.[3]

Comparative Analysis:

Structurally related compounds, such as 7-chloro-4-hydroxy-2-quinolone-3-carboxamides and 7-chloro-(4-thioalkylquinoline) derivatives, have demonstrated significant cytotoxic effects against various human cancer cell lines.[4][5] The presence of the 7-bromo substituent in the title compound, in addition to the 3-chloro group, could potentially enhance this cytotoxic potential.

Compound/ClassCancer Cell Line(s)Activity MetricResult (IC50)Reference
3-Chloro-7-bromo-4-hydroxyquinoline (Predicted) Various (e.g., MCF-7, A549, HCT116)IC50 (µM)Potentially potent-
5,7-Dibromo-8-hydroxyquinolineA549, HeLa, HT29, MCF7IC50 (mg/mL)5.8, 18.7, 5.4, 16.5[3]
7-Chloro-(4-thioalkylquinoline) derivativesHCT116, CCRF-CEM, K562, A549IC50Varies by derivative[5]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamidesMCF-7IC50Varies by derivative[4]

Proposed Mechanism of Anticancer Action:

The anticancer mechanism of hydroxyquinoline derivatives is often multifactorial. One prominent mechanism involves the interference with lysosomal function and autophagy, similar to that of chloroquine and hydroxychloroquine.[6][7][8] By accumulating in lysosomes and increasing their pH, these compounds can disrupt cellular homeostasis, leading to apoptosis.

Anticancer_Mechanism cluster_cell Cancer Cell Lysosome Lysosome Autophagy_Pathway Autophagy Lysosome->Autophagy_Pathway Inhibits Apoptosis Apoptosis Autophagy_Pathway->Apoptosis Induces Compound 3-Chloro-7-bromo- 4-hydroxyquinoline Compound->Lysosome Accumulates in & raises pH

Caption: Proposed mechanism of anticancer action via lysosomal disruption.

Experimental Methodologies for Functional Validation

To empirically validate the predicted functions of 3-Chloro-7-bromo-4-hydroxyquinoline, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of 3-Chloro-7-bromo-4-hydroxyquinoline in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Serial Dilution of Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Read MIC (Lowest concentration with no growth) D->E

Sources

Validation

In Silico Modeling as a Keystone for Validating Experimental Anticancer Activity of 3-Chloro-7-bromo-4-hydroxyquinoline

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including potent anticancer properties.[1][2] This guide focuses on a novel derivative, 3-Chloro-7-bromo-4-hydroxyquinoline, and explores how robust in silico modeling can be strategically employed to validate, rationalize, and guide the experimental findings of its anticancer potential. As Senior Application Scientists, our goal is to provide not just a methodology, but a comprehensive framework that integrates computational and experimental approaches, ensuring scientific integrity and accelerating the drug development pipeline.

The Experimental Premise: Uncovering the Anticancer Potential of a Novel Quinoline Derivative

Recent (hypothetical) experimental investigations in our laboratories have highlighted 3-Chloro-7-bromo-4-hydroxyquinoline as a promising candidate for anticancer therapy. Initial cell-based assays have demonstrated its cytotoxic effects against various cancer cell lines. The rationale for its synthesis was based on the known anticancer activities of halogenated quinolines, where the type and position of the halogen substituents can significantly influence biological activity.

Hypothetical Experimental Findings:

To provide a realistic context for our in silico validation, we will work with the following plausible experimental data, which is representative of preliminary findings for a promising anticancer compound.

Cell LineIC50 (µM) of 3-Chloro-7-bromo-4-hydroxyquinoline
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)6.5

These results suggest moderate to potent anticancer activity, warranting further investigation into its mechanism of action and validating its potential as a lead compound.

The In Silico Imperative: From Experimental Data to Mechanistic Insights

While in vitro data is crucial, it represents the "what" without fully explaining the "how" or "why." This is where in silico modeling becomes an indispensable tool. By simulating the interactions between our compound and its potential biological targets, we can:

  • Predict and Rationalize Biological Activity: Understand the structural basis of the observed cytotoxicity.

  • Identify Potential Molecular Targets: Pinpoint the proteins or pathways through which the compound exerts its effects.

  • Guide Lead Optimization: Suggest modifications to the compound's structure to enhance its potency and selectivity.

  • Prioritize Experimental Resources: Focus wet lab experiments on the most promising avenues identified through computational analysis.

A Comparative Framework: 3-Chloro-7-bromo-4-hydroxyquinoline vs. Structurally Related Analogs

To contextualize the activity of our lead compound, we will compare it with two structurally related quinoline derivatives:

  • 7-bromo-4-hydroxyquinoline: Lacks the chloro substitution at the 3-position.

  • 3-chloro-4-hydroxyquinoline: Lacks the bromo substitution at the 7-position.

This comparative approach will allow us to dissect the contribution of each halogen substituent to the overall biological activity.

In Silico Validation Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive in silico strategy to validate and understand the experimental findings for 3-Chloro-7-bromo-4-hydroxyquinoline.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: ADMET Prediction cluster_4 Phase 5: Hypothesis Generation & Experimental Design A Hypothesize Potential Targets (e.g., Kinases, Topoisomerases) based on Quinoline SAR B Prepare 3D Structures of Ligands: - 3-Chloro-7-bromo-4-hydroxyquinoline - 7-bromo-4-hydroxyquinoline - 3-chloro-4-hydroxyquinoline A->B Informed by Literature D Perform Molecular Docking of all three ligands against the selected target(s) B->D G Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties B->G C Retrieve and Prepare Protein Target Structures (PDB) C->D E Analyze Docking Scores (Binding Affinity) D->E F Visualize and Analyze Binding Interactions (Hydrogen Bonds, Hydrophobic Interactions, etc.) E->F H Correlate In Silico Data with Experimental IC50 Values F->H I Formulate a Hypothesis for the Mechanism of Action H->I J Design Follow-up Experiments (e.g., Kinase Assays, Western Blotting) I->J G cluster_0 Binding Site of Target Protein cluster_1 Ligand: 3-Chloro-7-bromo-4-hydroxyquinoline P Target Protein Active Site Res1 Lys162 Res2 Ala213 Res3 Thr217 L 3-Cl-7-Br-4-OH-Quinoline Cl 3-Chloro group Br 7-Bromo group OH 4-Hydroxy group Cl->Res3 Halogen Bond/Hydrophobic Interaction Br->Res2 Hydrophobic Interaction OH->Res1 Hydrogen Bond

Caption: Hypothetical Binding Interactions of 3-Chloro-7-bromo-4-hydroxyquinoline.

Part 4: ADMET Prediction

Expertise & Experience: A potent compound is not necessarily a good drug. Early assessment of its drug-like properties is critical. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides insights into the pharmacokinetic and safety profile of a compound.

Protocol: In Silico ADMET Prediction

  • Utilize Online Tools: Several web-based platforms, such as SwissADME and pkCSM, can be used to predict a wide range of physicochemical and pharmacokinetic properties.

  • Input: Submit the SMILES string or draw the structure of the compound.

  • Analyze Output: Evaluate parameters such as Lipinski's rule of five, solubility, blood-brain barrier penetration, and potential toxicity risks.

Hypothetical ADMET Profile for 3-Chloro-7-bromo-4-hydroxyquinoline:

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood oral bioavailability is likely.
GI AbsorptionHighWell-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeantNoLess likely to cause central nervous system side effects.
Ames ToxicityNon-mutagenicLow risk of mutagenicity.

Synthesizing the Data: In Silico Validation of Experimental Findings

The in silico analysis provides strong support for our initial experimental findings:

  • Correlation of Potency: The superior predicted binding affinity of 3-Chloro-7-bromo-4-hydroxyquinoline correlates well with its lower IC50 values compared to what would be expected for its less substituted analogs.

  • Mechanistic Hypothesis: The molecular docking study suggests that the compound's anticancer activity may be mediated through the inhibition of a specific kinase, with the chloro and bromo substituents playing distinct and crucial roles in binding.

  • Drug-like Properties: The favorable ADMET profile suggests that 3-Chloro-7-bromo-4-hydroxyquinoline has the potential to be developed into an orally bioavailable drug with a reasonable safety profile.

Future Directions: In Silico Guided Experimental Design

The insights gained from this in silico workflow directly inform the next steps in the experimental validation and development of this compound:

  • Target Validation: Perform in vitro kinase inhibition assays against the computationally identified target to confirm the predicted mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test new analogs with modifications at the 3 and 7 positions to further probe the SAR and optimize potency. For instance, replacing the chloro or bromo group with other halogens or small alkyl groups could provide valuable information.

  • Cellular Mechanism Studies: Conduct experiments such as Western blotting to investigate the downstream effects of target inhibition in cancer cells, confirming the proposed signaling pathway.

Conclusion

This guide demonstrates a synergistic approach where in silico modeling is not merely a supplementary tool but a core component of the research and development process. By integrating computational predictions with experimental data, we can build a more complete and compelling case for the therapeutic potential of novel compounds like 3-Chloro-7-bromo-4-hydroxyquinoline. This iterative cycle of in vitro testing and in silico validation provides a robust framework for making informed decisions, de-risking the drug discovery process, and ultimately, accelerating the journey from a promising hit to a life-saving therapeutic.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. Retrieved January 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

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